molecular formula C11H11NO3 B087062 Ethyl 3-hydroxy-1H-indole-2-carboxylate CAS No. 14370-74-2

Ethyl 3-hydroxy-1H-indole-2-carboxylate

货号: B087062
CAS 编号: 14370-74-2
分子量: 205.21 g/mol
InChI 键: XSHRJOVZKKCTIU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 3-hydroxy-1H-indole-2-carboxylate is a privileged scaffold in medicinal chemistry, serving as a versatile synthetic intermediate for the development of novel therapeutic agents. The indole nucleus is a fundamental structure in drug discovery, renowned for its wide spectrum of pharmacological activities . This specific ester derivative is particularly valuable for constructing more complex molecules; for instance, it can undergo key transformations such as N-alkylation of the indole ring and hydrazinolysis of the ester group to yield carbohydrazides, which are useful precursors for various heterocyclic systems . Research highlights the significant potential of indole derivatives across multiple therapeutic areas. They are extensively investigated as antiviral agents, with studies reporting activity against viruses such as HIV, Influenza, and Hepatitis C . The structural versatility of this compound allows researchers to generate diverse libraries of indole-based molecules, including indolylarylsulfones, which have shown potent activity as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) . Beyond virology, the indole scaffold is a key component in compounds exhibiting anti-inflammatory, anticancer, and antimicrobial properties, making this reagent a critical starting point for hit-to-lead optimization and discovery programs in pharmaceutical research .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

ethyl 3-hydroxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-15-11(14)9-10(13)7-5-3-4-6-8(7)12-9/h3-6,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHRJOVZKKCTIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40162499
Record name Ethyl 3-hydroxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40162499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14370-74-2
Record name Ethyl 3-hydroxy-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14370-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-hydroxy-1H-indole-2-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014370742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-hydroxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40162499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-hydroxy-1H-indole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.841
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl 3-hydroxy-1H-indole-2-carboxylate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P78N9DMB4E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-hydroxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for Ethyl 3-hydroxy-1H-indole-2-carboxylate, a valuable heterocyclic compound in medicinal chemistry and drug development. This document details two prominent synthesis methodologies: the Reissert synthesis for the indole core followed by subsequent functionalization, and the combined Japp-Klingemann and Fischer indole synthesis. Each section includes detailed experimental protocols, quantitative data, and visual representations of the reaction pathways to facilitate understanding and replication.

I. Reissert Synthesis Pathway

The Reissert synthesis is a robust method for the preparation of indole-2-carboxylic acids and their esters, starting from o-nitrotoluene and diethyl oxalate.[1][2][3] This pathway involves a condensation reaction followed by a reductive cyclization to form the indole nucleus. Subsequent esterification yields the ethyl ester. While this method does not directly produce the 3-hydroxy derivative, the resulting ethyl 1H-indole-2-carboxylate is a key intermediate that can be further functionalized.

Experimental Protocol

Step 1: Condensation of o-Nitrotoluene with Diethyl Oxalate

A solution of potassium ethoxide is prepared by dissolving potassium metal in absolute ethanol under an inert atmosphere. To this, a mixture of o-nitrotoluene and diethyl oxalate is added. The reaction mixture is stirred, leading to the formation of the potassium salt of ethyl o-nitrophenylpyruvate as a precipitate.[4]

Step 2: Reductive Cyclization

The isolated potassium salt of ethyl o-nitrophenylpyruvate is dissolved in glacial acetic acid. The reduction of the nitro group and subsequent cyclization to the indole ring can be achieved using various reducing agents, such as zinc dust in acetic acid or through catalytic hydrogenation.[1][5] For instance, hydrogenation over a platinum catalyst in a Parr apparatus is an effective method.[4]

Step 3: Work-up and Purification

Following the reduction and cyclization, the catalyst is removed by filtration. The filtrate is then poured into water to precipitate the crude ethyl 1H-indole-2-carboxylate. The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like a mixture of methylene chloride and petroleum ether.[4]

Quantitative Data
StepReactantsReagents/ConditionsProductYieldReference
1o-Nitrotoluene, Diethyl OxalatePotassium ethoxide in ethanol/etherPotassium salt of ethyl o-nitrophenylpyruvate74-78%[4]
2 & 3Potassium salt of ethyl o-nitrophenylpyruvateH₂, Pt catalyst, glacial acetic acid; water precipitationEthyl 1H-indole-2-carboxylate41-44%[4]

Reaction Pathway

Reissert_Synthesis o_nitrotoluene o-Nitrotoluene intermediate_salt Potassium salt of ethyl o-nitrophenylpyruvate o_nitrotoluene->intermediate_salt diethyl_oxalate Diethyl Oxalate diethyl_oxalate->intermediate_salt potassium_ethoxide Potassium Ethoxide indole_ester Ethyl 1H-indole-2-carboxylate intermediate_salt->indole_ester H₂, Pt catalyst glacial acetic acid reductive_cyclization Reductive Cyclization (H₂, Pt catalyst)

Caption: Reissert synthesis of ethyl 1H-indole-2-carboxylate.

II. Japp-Klingemann and Fischer Indole Synthesis Pathway

This classical two-part approach is widely used for the synthesis of indoles. The Japp-Klingemann reaction is first employed to generate a hydrazone from a β-keto-ester and an aryl diazonium salt.[6] This hydrazone then undergoes an acid-catalyzed cyclization in the Fischer indole synthesis to form the indole ring.[7]

Experimental Protocol

Step 1: Japp-Klingemann Reaction

Aniline is first diazotized using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with a β-keto-ester, such as ethyl 2-methylacetoacetate, in the presence of a base. This reaction yields the corresponding arylhydrazone.

Step 2: Fischer Indole Synthesis

The isolated arylhydrazone is then subjected to cyclization under acidic conditions. A variety of acids can be used, including polyphosphoric acid, sulfuric acid, or a mixture of acetic acid and hydrochloric acid.[7] The reaction is typically heated to promote the intramolecular cyclization and subsequent elimination of ammonia, leading to the formation of ethyl 1H-indole-2-carboxylate.

Step 3: Work-up and Purification

The reaction mixture is cooled and poured into water or a basic solution to neutralize the acid and precipitate the crude product. The solid is collected by filtration, washed, and dried. Purification is generally achieved by recrystallization from a suitable solvent.

Quantitative Data

While specific yields for the combined Japp-Klingemann and Fischer indole synthesis of the unsubstituted ethyl 1H-indole-2-carboxylate are not detailed in the provided search results, this method is known to be versatile for a variety of substituted indoles.[7][8]

Reaction Pathway

Japp_Klingemann_Fischer_Indole_Synthesis aniline Aniline diazonium_salt Benzenediazonium Chloride aniline->diazonium_salt NaNO₂, HCl diazotization Diazotization (NaNO₂, HCl) hydrazone Ethyl pyruvate phenylhydrazone diazonium_salt->hydrazone beta_keto_ester Ethyl 2-methyl- acetoacetate beta_keto_ester->hydrazone japp_klingemann Japp-Klingemann Reaction indole_ester Ethyl 1H-indole-2-carboxylate hydrazone->indole_ester Acid, Heat fischer_indole Fischer Indole Synthesis (Acid, Heat)

Caption: Japp-Klingemann and Fischer indole synthesis pathway.

III. Synthesis of this compound via Vilsmeier-Haack Formylation and Baeyer-Villiger Oxidation

A direct and efficient method to introduce a hydroxyl group at the 3-position of the indole ring involves a two-step sequence starting from ethyl 1H-indole-2-carboxylate: a Vilsmeier-Haack formylation followed by a Baeyer-Villiger oxidation.

Experimental Protocol

Step 1: Vilsmeier-Haack Formylation

The Vilsmeier reagent is prepared in situ by the reaction of phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF) at low temperatures.[9][10] Ethyl 1H-indole-2-carboxylate is then added to this reagent. The reaction mixture is typically stirred at room temperature or gently heated to drive the formylation at the 3-position of the indole ring. An aqueous workup then hydrolyzes the intermediate iminium salt to yield ethyl 3-formyl-1H-indole-2-carboxylate.

Step 2: Baeyer-Villiger Oxidation

The resulting ethyl 3-formyl-1H-indole-2-carboxylate is then subjected to a Baeyer-Villiger oxidation. This is typically achieved using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane.[11][12][13] The reaction selectively oxidizes the aldehyde to a formate ester, which upon hydrolysis yields the desired 3-hydroxy product.

Quantitative Data

Specific yields for this two-step sequence starting from ethyl 1H-indole-2-carboxylate are not available in the provided search results. However, the Vilsmeier-Haack formylation of indoles is generally a high-yielding reaction, and the Baeyer-Villiger oxidation of aldehydes to formates is also known to be efficient.[4]

Reaction Pathway

Vilsmeier_Baeyer_Villiger indole_ester Ethyl 1H-indole-2-carboxylate formyl_indole Ethyl 3-formyl-1H- indole-2-carboxylate indole_ester->formyl_indole POCl₃, DMF vilsmeier Vilsmeier-Haack (POCl₃, DMF) hydroxy_indole Ethyl 3-hydroxy-1H- indole-2-carboxylate formyl_indole->hydroxy_indole m-CPBA baeyer_villiger Baeyer-Villiger (m-CPBA)

Caption: Vilsmeier-Haack and Baeyer-Villiger pathway.

IV. Conclusion

The synthesis of this compound can be approached through various strategic pathways. The Reissert and Japp-Klingemann/Fischer indole syntheses provide robust and well-established methods for constructing the core indole-2-carboxylate structure, which serves as a crucial precursor. For the direct introduction of the 3-hydroxy group, the Vilsmeier-Haack formylation followed by Baeyer-Villiger oxidation presents a promising and efficient route. The selection of the most suitable pathway will depend on the availability of starting materials, desired scale of the reaction, and the specific substitution patterns required for the final molecule. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers in the synthesis of this important class of compounds.

References

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-hydroxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Ethyl 3-hydroxy-1H-indole-2-carboxylate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining this data are also included, along with a logical workflow for the synthesis and characterization of such a compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~1.40Triplet~7.1-CH₃ (Ethyl ester)
~4.40Quartet~7.1-OCH₂- (Ethyl ester)
~7.00 - 7.60Multiplet-Aromatic protons (H4, H5, H6, H7)
~8.50Broad Singlet--OH (Hydroxy group)
~9.80Broad Singlet-N-H (Indole)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~14.5-CH₃ (Ethyl ester)
~61.0-OCH₂- (Ethyl ester)
~112.0 - 130.0Aromatic carbons (C4, C5, C6, C7)
~100.0 - 140.0Indole ring carbons (C2, C3, C3a, C7a)
~162.0C=O (Ester carbonyl)

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H Stretch (Hydroxy group)
~3300MediumN-H Stretch (Indole)
~3100 - 3000MediumC-H Stretch (Aromatic)
~2980 - 2850MediumC-H Stretch (Aliphatic)
~1680StrongC=O Stretch (Ester)
~1600 - 1450MediumC=C Stretch (Aromatic)
~1250StrongC-O Stretch (Ester)

Table 4: Predicted Mass Spectrometry Data

m/z RatioPredicted Assignment
[M]+• (target)Molecular ion
[M - OCH₂CH₃]+Loss of ethoxy group
[M - COOCH₂CH₃]+Loss of carbethoxy group

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of indole derivatives like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified solid sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1][2] The choice of solvent will depend on the solubility of the compound.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[1]

  • ¹H NMR Acquisition:

    • Use a standard single-pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Acquire a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.[1]

    • The relaxation delay should be set to 1-5 seconds.[1]

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program.

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

    • A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) using a Fourier transform. The resulting spectrum should be phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]

2.2 Infrared (IR) Spectroscopy

A common method for obtaining the IR spectrum of a solid sample is as follows:

  • Sample Preparation (Thin Solid Film):

    • Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride or acetone.[3]

    • Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[3]

    • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[3]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • If the signal is too weak, add more solution to the plate and re-measure. If it is too strong, prepare a more dilute solution.[3]

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[4]

2.3 Mass Spectrometry (MS)

A general procedure for mass spectrometric analysis is:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[2][5]

  • Ionization:

    • Electron Ionization (EI): This is a hard ionization technique that causes fragmentation of the molecule, providing structural information.[2][6] The sample is bombarded with high-energy electrons (typically 70 eV).[2]

    • Electrospray Ionization (ESI): This is a soft ionization technique that typically results in the observation of the molecular ion with minimal fragmentation, which is useful for determining the molecular weight.[6]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Mandatory Visualizations

The following diagrams illustrate a general workflow for the synthesis and spectroscopic characterization of a target organic compound.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Materials reaction Chemical Reaction (e.g., Fischer Indole Synthesis) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Crystallization, Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms analysis Data Analysis and Structure Elucidation nmr->analysis ir->analysis ms->analysis final_product This compound analysis->final_product Verified Structure

Caption: Synthesis and Characterization Workflow.

G cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis start Purified Compound prep_nmr Prepare Sample (Dissolve in Deuterated Solvent) start->prep_nmr prep_ir Prepare Sample (Thin Film or KBr Pellet) start->prep_ir prep_ms Introduce Sample (e.g., LC-MS, GC-MS) start->prep_ms acq_nmr Acquire Spectra (¹H and ¹³C) prep_nmr->acq_nmr proc_nmr Process Data (FT, Phasing, Baseline Correction) acq_nmr->proc_nmr end_node Structural Elucidation proc_nmr->end_node acq_ir Acquire Spectrum prep_ir->acq_ir proc_ir Identify Functional Groups acq_ir->proc_ir proc_ir->end_node acq_ms Acquire Mass Spectrum (EI and/or ESI) prep_ms->acq_ms proc_ms Analyze Fragmentation Pattern and Molecular Ion acq_ms->proc_ms proc_ms->end_node

References

Crystal Structure Analysis of Ethyl 3-hydroxy-1H-indole-2-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the crystal structure analysis of indole-2-carboxylate derivatives, with a specific focus on Ethyl 3-hydroxy-1H-indole-2-carboxylate. While a specific crystal structure for this compound is not publicly available in the searched crystallographic databases, this document presents a comprehensive analysis of the closely related and well-characterized analogue, Ethyl 1H-indole-2-carboxylate . The crystallographic data and experimental protocols for this analogue serve as a robust reference point for researchers working with substituted indole-2-carboxylates.

The indole scaffold is a prominent heterocyclic motif found in numerous natural products and pharmacologically active compounds.[1][2] Understanding the three-dimensional structure of these molecules is paramount for structure-based drug design and for elucidating their mechanism of action. X-ray crystallography provides an unambiguous determination of the molecular structure, offering precise information on bond lengths, bond angles, and intermolecular interactions.[3][4]

Crystallographic Data of Ethyl 1H-indole-2-carboxylate

The crystal structure of Ethyl 1H-indole-2-carboxylate (C₁₁H₁₁NO₂) has been determined and the data is summarized in the table below.[5] This data provides a foundational understanding of the geometric and packing characteristics of this class of compounds.

Parameter Value
Chemical FormulaC₁₁H₁₁NO₂
Formula Weight189.21 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.5622 (7)
b (Å)18.891 (2)
c (Å)9.6524 (13)
β (°)104.454 (13)
Volume (ų)982.1 (2)
Z4
Temperature (K)170
Radiation typeMo Kα
Density (calculated)1.280 Mg m⁻³
Absorption coefficient (μ)0.09 mm⁻¹
R[F² > 2σ(F²)]0.049
wR(F²)0.144
Goodness-of-fit (S)1.01

Experimental Protocols

Synthesis and Crystallization of Ethyl 1H-indole-2-carboxylate

A common synthetic route to Ethyl 1H-indole-2-carboxylate involves the esterification of 1H-indole-2-carboxylic acid.[1]

Synthesis:

  • 1H-indole-2-carboxylic acid (0.50 g, 3.1 mmol) is dissolved in thionyl chloride (SOCl₂) (19 ml) at 0°C.

  • The solution is stirred for 1 hour.

  • The solvent is removed by rotary evaporation.

  • Absolute ethanol (17 ml) is added to the resulting oil at room temperature.

  • The solution is stirred overnight.

  • The product is isolated by vacuum filtration to yield a beige solid.[1]

Crystallization: X-ray quality crystals can be obtained by recrystallization from methanol through slow evaporation.[1]

X-ray Data Collection and Structure Refinement

The following protocol is a generalized procedure for small molecule X-ray crystallography.[4][6][7]

Data Collection:

  • A suitable single crystal is mounted on a diffractometer.

  • The crystal is cooled to a low temperature (e.g., 170 K) to minimize thermal vibrations.

  • The crystal is exposed to a monochromatic X-ray beam.

  • The diffraction data (intensities and positions of reflections) are collected as the crystal is rotated.[7]

Structure Solution and Refinement:

  • The collected data is processed to correct for experimental factors.

  • The crystal system and space group are determined from the diffraction pattern.

  • The initial crystal structure is solved using direct methods.[4]

  • The atomic positions and displacement parameters are refined using a least-squares method.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1]

Visualizations: Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for crystal structure analysis and relevant signaling pathways where indole derivatives are implicated.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis cluster_analysis Data Analysis & Reporting synthesis Synthesis of This compound purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement data_analysis Crystallographic Data Analysis structure_refinement->data_analysis reporting Publication / Report data_analysis->reporting

A generalized workflow for crystal structure analysis.

Indole derivatives are known to modulate various signaling pathways, making them attractive candidates for drug development.[8][9] The PI3K/Akt/mTOR pathway is a key regulator of cell growth and survival and is often dysregulated in cancer.[8]

PI3K_Akt_mTOR_pathway Indole Indole Derivatives PI3K PI3K Indole->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB mTOR->NFkB Proliferation Cell Proliferation, Survival, Angiogenesis NFkB->Proliferation

Inhibition of the PI3K/Akt/mTOR pathway by indole derivatives.

The Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR) are ligand-activated transcription factors that play a role in xenobiotic metabolism and immune responses. Certain indole derivatives can act as ligands for these receptors.[10]

AhR_PXR_pathway Indole Indole Ligands AhR AhR Indole->AhR PXR PXR Indole->PXR Nucleus Nucleus AhR->Nucleus PXR->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression

Activation of AhR and PXR signaling pathways by indole ligands.

References

Tautomerism in 3-Hydroxyindole-2-carboxylates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyindole-2-carboxylates are a class of heterocyclic compounds that exhibit profound keto-enol tautomerism, a phenomenon of significant interest in medicinal chemistry and drug development. The equilibrium between the 3-hydroxy (enol) and 3-oxo (keto) forms dictates the molecule's physicochemical properties, including its reactivity, hydrogen bonding capacity, and ultimately its biological activity. This guide provides a comprehensive overview of the tautomerism of 3-hydroxyindole-2-carboxylates, detailing the structural aspects of the tautomers, the influence of environmental factors on the equilibrium, and the experimental and computational methods used for their characterization. Furthermore, it outlines detailed experimental protocols for their synthesis and analysis and explores their potential roles in biological signaling pathways.

Introduction to Tautomerism in 3-Hydroxyindole-2-carboxylates

3-Hydroxyindoles, also known as indoxyls, can exist as tautomeric isomers: the enol form (3-hydroxyindole) and the keto form (3-oxo-2,3-dihydroindole or oxindole). For 3-hydroxyindole-2-carboxylates, this equilibrium is particularly relevant as the electron-withdrawing carboxylate group at the C2 position can influence the stability of the tautomers. The keto form is often favored unless the enol form is stabilized by conjugation with these electron-withdrawing groups[1]. Understanding the predominant tautomeric form under physiological conditions is crucial for designing molecules with optimal target engagement and pharmacokinetic properties.

Tautomeric Forms and Equilibrium

The tautomeric equilibrium of 3-hydroxyindole-2-carboxylates involves the interconversion between the 3-hydroxy-1H-indole-2-carboxylate (enol) and the 3-oxo-2,3-dihydro-1H-indole-2-carboxylate (keto) forms.

Tautomerism cluster_enol Enol Form (3-Hydroxy) cluster_keto Keto Form (3-Oxo) enol 3-Hydroxy-1H-indole-2-carboxylate keto 3-Oxo-2,3-dihydro-1H-indole-2-carboxylate enol->keto Proton Transfer keto->enol Proton Transfer

Caption: Keto-Enol Tautomerism in 3-Hydroxyindole-2-carboxylates.

The position of this equilibrium is sensitive to a variety of factors, most notably the solvent environment.

Influence of Solvents

Table 1: Expected Trend of Tautomeric Equilibrium of Ethyl 3-Hydroxyindole-2-carboxylate in Various Solvents

SolventDielectric Constant (ε)Expected Predominant TautomerExpected Keq ([enol]/[keto])
Chloroform-d (CDCl₃)4.8Enol> 1
Acetone-d₆21.1Keto< 1
Dimethyl sulfoxide-d₆ (DMSO-d₆)47.2Keto<< 1

Note: The Keq values are qualitative predictions based on general principles of tautomerism and data from analogous systems. Experimental verification is required.

Experimental Protocols

Synthesis of Ethyl 3-hydroxyindole-2-carboxylate

A common route to 3-hydroxyindole-2-carboxylates is through the oxidation of the corresponding indole-2-carboxylates. One established method is a modified Baeyer-Villiger oxidation following a Vilsmeier-Haack reaction[1].

Materials:

  • Ethyl indole-2-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Vilsmeier-Haack Reaction: To a solution of ethyl indole-2-carboxylate in DMF, add POCl₃ dropwise at 0 °C. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: Pour the reaction mixture into ice-water and neutralize with a saturated NaHCO₃ solution. Extract the product with DCM.

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude ethyl 3-formylindole-2-carboxylate by column chromatography.

  • Baeyer-Villiger Oxidation: Dissolve the purified ethyl 3-formylindole-2-carboxylate in DCM and add m-CPBA in portions at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

  • Final Work-up and Purification: Quench the reaction with a saturated NaHCO₃ solution. Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄. After filtration and concentration, purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to yield ethyl 3-hydroxyindole-2-carboxylate.

SynthesisWorkflow start Ethyl Indole-2-carboxylate vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) start->vilsmeier formyl_intermediate Ethyl 3-formylindole-2-carboxylate vilsmeier->formyl_intermediate baeyer_villiger Baeyer-Villiger Oxidation (m-CPBA, DCM) formyl_intermediate->baeyer_villiger product Ethyl 3-hydroxyindole-2-carboxylate baeyer_villiger->product

Caption: Synthetic workflow for ethyl 3-hydroxyindole-2-carboxylate.

Quantitative Analysis of Tautomeric Equilibrium by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for quantifying the ratio of tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.

Procedure:

  • Sample Preparation: Prepare solutions of ethyl 3-hydroxyindole-2-carboxylate of the same concentration (e.g., 10 mg/mL) in various deuterated solvents (e.g., CDCl₃, acetone-d₆, DMSO-d₆).

  • NMR Acquisition: Acquire ¹H NMR spectra for each solution at a constant temperature (e.g., 298 K).

  • Data Analysis:

    • Identify the characteristic signals for the keto and enol tautomers. For the keto form, a key signal is typically the proton at the C3 position. For the enol form, the hydroxyl proton is a characteristic signal.

    • Integrate the area of a well-resolved, non-overlapping peak for each tautomer.

    • Calculate the mole fraction of each tautomer and the equilibrium constant (Keq = [enol]/[keto]).

Table 2: Hypothetical ¹H NMR Data for Tautomeric Analysis

TautomerCharacteristic ProtonExpected Chemical Shift (ppm)Integration
KetoH-3~4.5 - 5.5Iketo
Enol3-OH~9.0 - 11.0Ienol

The equilibrium constant can be calculated as: Keq = Ienol / Iketo

Characterization by UV-Vis Spectroscopy

UV-Visible spectroscopy can be employed to study the tautomeric equilibrium by observing the absorption bands characteristic of each tautomer. The enol form, with its extended conjugation, is expected to absorb at a longer wavelength compared to the keto form.

Procedure:

  • Sample Preparation: Prepare dilute solutions of ethyl 3-hydroxyindole-2-carboxylate in solvents of varying polarity.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).

  • Data Analysis: Analyze the changes in the absorption maxima and the shape of the spectra as a function of solvent polarity. Deconvolution of the overlapping bands can provide an estimation of the relative concentrations of the two tautomers.

Biological Significance and Signaling Pathways

While specific signaling pathways directly modulated by 3-hydroxyindole-2-carboxylates are not extensively documented, the broader class of hydroxyindoles has been shown to possess significant biological activities. Notably, they act as potent antioxidants and inhibitors of ferroptosis, a form of regulated cell death implicated in neurodegenerative diseases[4]. The radical-trapping ability of the hydroxyl group is key to this protective effect.

Furthermore, indole derivatives are known to interact with a multitude of biological targets and signaling pathways involved in cancer progression. For instance, indole-3-carbinol and its derivatives can modulate the PI3K/Akt/mTOR and NF-κB signaling pathways, which are critical for cell survival, proliferation, and inflammation[5]. The ability of 3-hydroxyindole-2-carboxylates to act as hydrogen bond donors and acceptors, a property that is dependent on the tautomeric equilibrium, suggests their potential to interact with protein kinases and other enzymes within these pathways.

SignalingPathway cluster_pathway Potential Influence on Cancer-Related Signaling Indole 3-Hydroxyindole-2-carboxylate PI3K PI3K/Akt/mTOR Pathway Indole->PI3K Modulation NFkB NF-κB Pathway Indole->NFkB Modulation Ferroptosis Ferroptosis Inhibition Indole->Ferroptosis Inhibition CellSurvival Cell Survival & Proliferation PI3K->CellSurvival Inflammation Inflammation NFkB->Inflammation Neuroprotection Neuroprotection Ferroptosis->Neuroprotection

Caption: Potential biological roles of 3-hydroxyindole-2-carboxylates.

Conclusion

The tautomeric equilibrium of 3-hydroxyindole-2-carboxylates is a fundamental aspect of their chemical behavior with significant implications for their application in drug discovery. The predominance of either the keto or enol form can be modulated by the surrounding environment, particularly the solvent. A thorough understanding and characterization of this equilibrium, using techniques such as NMR and UV-Vis spectroscopy, are essential for the rational design of novel therapeutics based on this privileged scaffold. Further investigation into the specific biological targets and signaling pathways modulated by these compounds will undoubtedly open new avenues for the treatment of a range of diseases, from neurodegeneration to cancer.

References

Chemical reactivity of the 3-hydroxyl group in indole-2-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Reactivity of the 3-Hydroxyl Group in Indole-2-Carboxylates

This technical guide provides a comprehensive overview of the chemical reactivity of the 3-hydroxyl group on the indole-2-carboxylate scaffold. This privileged structure is a key building block in organic synthesis and medicinal chemistry, serving as a precursor for a wide range of biologically active compounds. Understanding the reactivity of the 3-hydroxyl group is crucial for the strategic design and synthesis of novel therapeutics.

Core Structure and Tautomerism

The 3-hydroxyindole-2-carboxylate system primarily exists in its enol form, stabilized by conjugation with the ester group at the C2 position. However, it can undergo keto-enol tautomerization to form the corresponding 3-oxoindole (oxindole) derivative. This equilibrium is a fundamental aspect of its reactivity, influencing its behavior in various chemical transformations. The electron-withdrawing nature of the 2-carboxylate group generally favors the 3-hydroxy tautomer.

Caption: Keto-enol tautomerism of the 3-hydroxyindole-2-carboxylate core.

Synthesis of the 3-Hydroxyindole-2-carboxylate Scaffold

Several synthetic routes have been established to produce the 3-hydroxyindole-2-carboxylate core. A notable and general method involves a modified Baeyer-Villiger oxidation of 3-formylindole-2-carboxylates.[1] Another key method is the Dieckmann cyclization of 2-[(carboxymethyl)amino]benzoic acid diesters, which provides access to a variety of substituted derivatives.[1]

synthesis_workflow Synthesis via Modified Baeyer-Villiger Oxidation start Indole-2-carboxylate vilsmeier Vilsmeier-Haack Formylation start->vilsmeier intermediate 3-Formylindole-2-carboxylate vilsmeier->intermediate baeyer Baeyer-Villiger Oxidation (e.g., m-CPBA, p-TsOH) intermediate->baeyer product 3-Hydroxyindole-2-carboxylate baeyer->product

Caption: General workflow for synthesizing 3-hydroxyindole-2-carboxylates.

Key Reactions of the 3-Hydroxyl Group

The 3-hydroxyl group is the primary site of reactivity, behaving as a nucleophile. Its modification through O-alkylation and O-acylation is fundamental for diversifying the core structure and modulating biological activity.

The hydroxyl group can be readily alkylated under basic conditions to form 3-alkoxy derivatives. This transformation is crucial for developing compounds with specific pharmacological profiles, such as anti-allergic agents where 3-alkoxy substituents enhance inhibitory activity.[1]

Caption: O-Alkylation of the 3-hydroxyl group.

Table 1: Representative O-Alkylation Reactions

Substrate Alkylating Agent Base/Solvent Conditions Yield Reference
Ethyl 3-hydroxy-5-methoxyindole-2-carboxylate Methyl iodide NaH / DMF 0 °C to RT, 2h 85% Fictionalized Example
Methyl 3-hydroxy-1-phenylindole-2-carboxylate Benzyl bromide K₂CO₃ / Acetone Reflux, 12h 78% Fictionalized Example

| Ethyl 3-hydroxyindole-2-carboxylate | Ethyl bromoacetate | Cs₂CO₃ / MeCN | 60 °C, 6h | 92% | Fictionalized Example |

Experimental Protocol: General Procedure for O-Alkylation

  • To a stirred solution of the 3-hydroxyindole-2-carboxylate (1.0 mmol) in an anhydrous solvent such as DMF or acetone (10 mL), add a suitable base (e.g., NaH (1.2 mmol) or K₂CO₃ (2.0 mmol)) at 0 °C under an inert atmosphere (N₂ or Ar).

  • Stir the mixture at this temperature for 30 minutes to form the corresponding alkoxide.

  • Add the alkylating agent (R-X, 1.1 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (15 mL).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-alkoxyindole-2-carboxylate.

Acylation of the 3-hydroxyl group yields 3-acyloxy derivatives, which can serve as stable intermediates or as bioactive molecules themselves.[1] For instance, 3-acetoxyindole-2-carboxylates can be synthesized via palladium-catalyzed direct C-3 acetoxylation of indole-2-carboxylates using an oxidant like PhI(OAc)₂.[1]

References

Unveiling the Journey of Ethyl 3-hydroxy-1H-indole-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-hydroxy-1H-indole-2-carboxylate, a key heterocyclic compound, has carved a significant niche in the landscape of organic synthesis and medicinal chemistry. This technical guide provides an in-depth exploration of its discovery, historical synthetic evolution, and key chemical properties. We delve into detailed experimental protocols for its synthesis, present its known quantitative data in a structured format, and visualize the synthetic pathways using Graphviz diagrams. This document serves as a comprehensive resource for researchers engaged in indole chemistry and the development of novel therapeutics.

Discovery and Historical Context

The history of this compound is intrinsically linked to the broader exploration of indole chemistry, a field that has been a cornerstone of heterocyclic chemistry for over a century. While a singular "discovery" paper for this specific molecule is not readily apparent in the historical literature, its emergence is a result of the development of general synthetic methodologies for functionalized indoles.

Two primary synthetic strategies have been pivotal in the preparation of 3-hydroxyindole-2-carboxylates:

  • The Dieckmann Cyclization: Early methods for the synthesis of 3-hydroxy-1H-indole-2-carboxylic acid esters involved the Dieckmann cyclization of various 2-[(carboxymethyl)amino]benzoic acid diesters. This intramolecular condensation reaction provided a foundational route to this class of compounds.

  • Modified Baeyer-Villiger Oxidation: A significant advancement came with the development of a concise synthesis utilizing a modified Baeyer-Villiger oxidation. This method involves the conversion of indole-2-carboxylates into their 3-hydroxy derivatives through a Vilsmeier-Haack/Baeyer-Villiger reaction sequence. A key publication by Hickman, Sturino, and Lachance in 2000 detailed this efficient approach, which has become a cornerstone for accessing these molecules.

The indole scaffold itself is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound serves as a versatile intermediate in the synthesis of more complex, biologically active indole derivatives.

Physicochemical Properties

While extensive physicochemical data for this compound is not compiled in a single source, data for closely related analogs and the parent compound, Ethyl 1H-indole-2-carboxylate, provide valuable insights.

Table 1: Physicochemical Data of Ethyl 1H-indole-2-carboxylate (for comparison)

PropertyValueReference
Molecular FormulaC₁₁H₁₁NO₂
Molecular Weight189.21 g/mol
Melting Point122-125 °C
AppearanceBeige solid

Note: Specific quantitative data for this compound, such as melting point, boiling point, and detailed spectroscopic data, require experimental determination or can be found in specialized chemical databases.

Key Synthetic Methodologies

Modified Baeyer-Villiger Oxidation of Ethyl 1H-indole-2-carboxylate

This method provides an efficient route to this compound. The overall transformation can be visualized as a two-step process involving formylation followed by oxidative rearrangement.

baeyer_villiger start Ethyl 1H-indole-2-carboxylate intermediate Ethyl 3-formyl-1H-indole-2-carboxylate start->intermediate Vilsmeier-Haack Reaction (POCl₃, DMF) product This compound intermediate->product Baeyer-Villiger Oxidation (m-CPBA)

Synthetic pathway via modified Baeyer-Villiger oxidation.

Experimental Protocol: A Representative Procedure

This protocol is a generalized representation based on the principles of the Vilsmeier-Haack and Baeyer-Villiger reactions as applied to indole systems.

Step 1: Vilsmeier-Haack Formylation

  • To a solution of Ethyl 1H-indole-2-carboxylate in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product, Ethyl 3-formyl-1H-indole-2-carboxylate, with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Baeyer-Villiger Oxidation

  • Dissolve the purified Ethyl 3-formyl-1H-indole-2-carboxylate in a suitable solvent (e.g., dichloromethane).

  • Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.

  • Allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting this compound by column chromatography or recrystallization.

Dieckmann Cyclization

This classical method involves the intramolecular cyclization of a diester to form a β-keto ester, which in this case is the tautomer of the desired 3-hydroxyindole.

dieckmann_cyclization reactant Diethyl 2-[(carboxymethyl)amino]benzoate product This compound reactant->product Dieckmann Cyclization (Base, e.g., NaOEt)

Synthetic pathway via Dieckmann cyclization.

Experimental Protocol: A Representative Procedure

This protocol is a generalized representation based on the principles of the Dieckmann cyclization.

  • Prepare the starting diester, Diethyl 2-[(carboxymethyl)amino]benzoate, through standard N-alkylation of an anthranilate derivative.

  • Dissolve the diester in an anhydrous solvent such as toluene or ethanol.

  • Add a strong base, typically sodium ethoxide (NaOEt), and heat the reaction mixture under reflux for several hours.

  • After completion of the reaction (monitored by TLC), cool the mixture and neutralize with a suitable acid (e.g., acetic acid or dilute HCl).

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or recrystallization.

Applications in Research and Drug Development

This compound is a valuable building block in the synthesis of a variety of more complex molecules with potential therapeutic applications. The indole-2-carboxylate moiety is a recognized pharmacophore, and its derivatives have been investigated for a range of biological activities.

For instance, substituted indole-2-carboxylates have been explored as:

  • GSK-3β Inhibitors: Glycogen synthase kinase 3β (GSK-3β) is a target for various diseases, and indole derivatives have shown promising inhibitory activity.

  • Anticancer Agents: The indole nucleus is present in numerous anticancer agents, and novel indole-2-carboxamide derivatives have been synthesized and evaluated for their antiproliferative activities.

  • Antimicrobial Agents: Various functionalized indole-2-carboxylates have been synthesized and tested for their antimicrobial properties.

The 3-hydroxy group on this compound provides a handle for further functionalization, allowing for the creation of diverse libraries of compounds for screening in drug discovery programs.

drug_discovery_workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_optimization Lead Optimization start Ethyl 3-hydroxy-1H- indole-2-carboxylate derivatization Chemical Modification (e.g., Alkylation, Acylation) start->derivatization library Library of Novel Indole Derivatives derivatization->library screening High-Throughput Screening (e.g., Enzyme Assays, Cell-based Assays) library->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Development lead_opt->preclinical

Role of this compound in a drug discovery workflow.

Conclusion

This compound, while not having a dramatic, singular discovery story, represents the culmination of decades of research in indole synthesis. The development of robust synthetic methods, such as the modified Baeyer-Villiger oxidation and the Dieckmann cyclization, has made this and related compounds readily accessible. Its utility as a versatile intermediate continues to be demonstrated in the synthesis of novel compounds with potential applications in medicine and materials science. This guide provides a foundational understanding of this important molecule, offering both historical perspective and practical synthetic details for researchers in the field.

Potential biological activities of substituted indole-2-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Biological Activities of Substituted Indole-2-carboxylates

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, substituted indole-2-carboxylates have emerged as a versatile class of molecules with a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the significant biological activities of these compounds, focusing on their anticancer, antiviral, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development endeavors in this promising area.

Anticancer Activity

Substituted indole-2-carboxylates have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis through various cellular pathways.

Quantitative Data for Anticancer Activity

The antiproliferative activity of various substituted indole-2-carboxylate derivatives has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.

CompoundCancer Cell LineIC50 (µM)Reference
Methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylate (6e)HepG210.11 ± 1.12[1]
A5493.78 ± 0.58[1]
MCF711.24 ± 1.03[1]
Methyl 4-isopropoxy-6-methoxy-1H-indole-2-carboxylate (9l)HepG224.08 ± 1.76[1]
A54910.15 ± 0.95[1]
MCF720.17 ± 1.54[1]
Thiazolyl-indole-2-carboxamide (6i)MCF-76.10 ± 0.4[2]
Thiazolyl-indole-2-carboxamide (6v)MCF-76.49 ± 0.3[2]
Indole-2-carboxamide (8a)KNS422.34 (viability)[3]
2.88 (proliferation)[3]
Indole-2-carboxamide (8c)KNS429.06 (viability)[3]
9.85 (proliferation)[3]
Indole-2-carboxamide (8f)KNS423.65 (viability)[3]
9.91 (proliferation)[3]
Indole-2-carboxamide (5d)MCF-70.95[4]
Indole-2-carboxamide (5e)MCF-71.15[4]
Indole-2-carboxamide (5h)MCF-71.50[4]
Indole-2-carboxamide (5i)MCF-71.25[4]
Indole-2-carboxamide (5j)MCF-71.05[4]
Indole-2-carboxamide (5k)MCF-71.35[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.[5]

Materials:

  • Human cancer cell lines (e.g., HepG2, A549, MCF7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Substituted indole-2-carboxylate compounds

  • MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the substituted indole-2-carboxylate compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.

Signaling Pathway: ROS Generation and Apoptosis

Some substituted indole-2-carboxylates exert their anticancer effects by increasing the generation of reactive oxygen species (ROS), which can lead to cellular damage and induce apoptosis.[1] This is often accompanied by the cleavage of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and cell death.

anticancer_pathway Indole2Carboxylate Substituted Indole-2-Carboxylate ROS Increased ROS Generation Indole2Carboxylate->ROS PARP PARP Cleavage ROS->PARP Apoptosis Apoptosis PARP->Apoptosis

Anticancer mechanism of action.

Antiviral Activity

A number of substituted indole-2-carboxylate derivatives have been identified as potent antiviral agents with broad-spectrum activity against various RNA and DNA viruses.

Quantitative Data for Antiviral Activity

The antiviral efficacy is often expressed by the IC50 value and the selectivity index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the IC50. A higher SI value indicates a more favorable safety profile.

CompoundVirusIC50 (µM)SIReference
8eInfluenza A/FM/1/478.13>12.3[6]
8fInfluenza A/FM/1/479.43>10.6[6]
14fInfluenza A/FM/1/477.5312.1[6][7]
8fCoxsackie B3>17.117.1[6][7]
CCG205432Western Equine Encephalitis Virus~1>100[8]
CCG206381Western Equine Encephalitis Virus~1>100[8]
CCG209023Western Equine Encephalitis Virus~1>100[8]
Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

The CPE inhibition assay is a common method to screen for antiviral compounds. It measures the ability of a compound to protect cells from the destructive effects of a virus.[6]

Materials:

  • Host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza)

  • Virus stock (e.g., Influenza A)

  • Cell culture medium

  • Substituted indole-2-carboxylate compounds

  • MTT or crystal violet solution

  • 96-well plates

Procedure:

  • Cell Seeding: Seed host cells into 96-well plates and incubate until a confluent monolayer is formed.

  • Compound and Virus Addition: Add serial dilutions of the test compounds to the wells, followed by the addition of the virus at a specific multiplicity of infection (MOI).

  • Incubation: Incubate the plates for a period sufficient for the virus to cause a visible cytopathic effect in the control wells (typically 2-3 days).

  • CPE Observation and Quantification: Observe the cells under a microscope for CPE. The cell viability can be quantified using MTT or crystal violet staining.

  • Data Analysis: The IC50 value is calculated as the compound concentration that inhibits viral CPE by 50%.

Experimental Workflow

The general workflow for identifying and characterizing antiviral compounds is a multi-step process.

antiviral_workflow cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation CPE_Assay CPE Inhibition Assay CC50_Assay Cytotoxicity Assay (CC50) CPE_Assay->CC50_Assay SI_Calculation Selectivity Index (SI) Calculation CC50_Assay->SI_Calculation Target_ID Target Identification SI_Calculation->Target_ID MOA Mechanism of Action Studies Target_ID->MOA Animal_Model Animal Model of Infection MOA->Animal_Model Efficacy_Testing Efficacy Testing Animal_Model->Efficacy_Testing

Workflow for antiviral drug discovery.

Antimicrobial Activity

While some studies have reported weak antibacterial and antifungal activity for simple indole-2-carboxylic acids and their esters, certain indole-2-carboxamide derivatives have shown more promising results against various bacterial strains.[9][10]

Quantitative Data for Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Compound ClassBacterial StrainMIC (µg/mL)Reference
Indole derivatives with 1,2,4-triazole (3c)Bacillus subtilis3.125[11]
Indole derivatives with 1,3,4-thiadiazole (2c)Bacillus subtilis3.125[11]
Indole derivatives with 1,2,4-triazole (3d)MRSAMore effective than ciprofloxacin[11]
Indole derivatives with 1,3,4-thiadiazole (2c)MRSAMore effective than ciprofloxacin[11]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.[12]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Substituted indole-2-carboxylate compounds

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.

Anti-inflammatory Activity

Substituted indole-2-carboxylates have also been investigated for their anti-inflammatory properties. The primary in vitro assays focus on their ability to inhibit the production of inflammatory mediators.

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production

This assay evaluates the ability of a test compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS).[13]

Materials:

  • RAW 264.7 macrophage cells

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • LPS

  • Substituted indole-2-carboxylate compounds

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • 96-well plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in 96-well plates.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite Quantification: Collect the cell culture supernatant and react it with Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm. A reduction in absorbance indicates inhibition of NO production.

Signaling Pathway: NF-κB in Inflammation

The transcription factor NF-κB is a crucial regulator of inflammation. Many anti-inflammatory compounds act by inhibiting the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory genes.

antiinflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Activation NF-κB Activation TLR4->NFkB_Activation Inflammatory_Mediators Pro-inflammatory Mediators (NO, Cytokines) NFkB_Activation->Inflammatory_Mediators Indole2Carboxylate Substituted Indole-2-Carboxylate Indole2Carboxylate->NFkB_Activation Inhibition

Inhibition of the NF-κB signaling pathway.

Other Biological Activities

Beyond the activities detailed above, substituted indole-2-carboxylates have shown potential in other therapeutic areas:

  • Neuroprotective Activity: Certain derivatives have demonstrated neuroprotective effects, potentially through antioxidant and ROS scavenging mechanisms.[14][15] They have been shown to reduce ischemic damage in neuronal cells.[16]

  • CB1 Receptor Modulation: Indole-2-carboxamides have been identified as allosteric modulators of the cannabinoid receptor 1 (CB1), which is involved in various physiological processes.[17][18][19]

  • HIV-1 Integrase Inhibition: Indole-2-carboxylic acid derivatives have been designed and synthesized as novel inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[20][21]

Conclusion

Substituted indole-2-carboxylates represent a highly versatile and promising class of compounds with a diverse range of biological activities. Their potential as anticancer, antiviral, antimicrobial, and anti-inflammatory agents warrants further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of new therapeutic agents based on this remarkable chemical scaffold. The continued exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the identification of more potent and selective drug candidates in the future.

References

Ethyl 3-hydroxy-1H-indole-2-carboxylate: A Linchpin in Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ethyl 3-hydroxy-1H-indole-2-carboxylate, a versatile heterocyclic compound, is a critical synthetic precursor in the development of novel therapeutics, particularly in the fields of oncology and inflammatory diseases. Its unique structural features, including the reactive hydroxyl group and the modifiable indole core, make it an invaluable building block for medicinal chemists. This technical guide provides an in-depth overview of its synthesis, properties, and applications, with a focus on its role in the creation of potent enzyme inhibitors.

Physicochemical Properties and Spectroscopic Data

The physical and chemical characteristics of this compound are fundamental to its application in synthesis. The table below summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
Melting Point 155 °C[1]
¹H NMR (CDCl₃, δ) 1.43 (t, 3H, J=7.3 Hz), 4.48 (q, 2H, J=7.3 Hz)[1]
¹³C NMR Data not consistently available in searched literature
Mass Spectrum (m/z) Data not consistently available in searched literature
Appearance White solid[1]

Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of this compound: the Dieckmann cyclization and a sequence involving Vilsmeier-Haack formylation followed by a Baeyer-Villiger oxidation.

Dieckmann Cyclization

The Dieckmann cyclization provides an efficient method for the synthesis of the 3-hydroxyindole-2-carboxylate core. This intramolecular condensation of a diester is a powerful tool for forming five- or six-membered rings.[2][3][4][5][6]

Experimental Protocol: Dieckmann Cyclization of Diethyl 2,2'-(phenylazanediyl)diacetate

  • Preparation of the Diester: Diethyl 2,2'-(phenylazanediyl)diacetate is synthesized by the N-alkylation of aniline with ethyl bromoacetate.

  • Cyclization: The diester is treated with a strong base, such as sodium ethoxide, in an anhydrous solvent like toluene or ethanol. The base abstracts a proton from the α-carbon of one of the ester groups, forming an enolate.

  • Intramolecular Attack: The enolate then attacks the carbonyl carbon of the other ester group, leading to the formation of a cyclic β-keto ester intermediate.

  • Hydrolysis and Decarboxylation (if necessary): The resulting β-keto ester can be hydrolyzed and decarboxylated under acidic or basic conditions to yield the desired 3-hydroxyindole. However, for the target compound, the reaction is stopped at the cyclic β-keto ester stage, which exists in tautomeric equilibrium with the enol form, this compound.

  • Purification: The product is purified by recrystallization or column chromatography.

Dieckmann_Cyclization Aniline Aniline Diester Diethyl 2,2'-(phenylazanediyl)diacetate Aniline->Diester EthylBromoacetate Ethyl Bromoacetate EthylBromoacetate->Diester Enolate Enolate Intermediate Diester->Enolate Base Base Base (e.g., NaOEt) Base->Enolate CyclicKetoEster Cyclic β-Keto Ester Enolate->CyclicKetoEster Intramolecular Attack Target Ethyl 3-hydroxy-1H- indole-2-carboxylate CyclicKetoEster->Target Tautomerization

Dieckmann Cyclization for Target Synthesis
Vilsmeier-Haack Formylation and Baeyer-Villiger Oxidation

An alternative route involves the initial formylation of the readily available ethyl 1H-indole-2-carboxylate at the 3-position, followed by a Baeyer-Villiger oxidation to introduce the hydroxyl group.

Experimental Protocol: Vilsmeier-Haack/Baeyer-Villiger Sequence

  • Vilsmeier-Haack Formylation: Ethyl 1H-indole-2-carboxylate is reacted with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to introduce a formyl group at the C3 position of the indole ring, yielding ethyl 3-formyl-1H-indole-2-carboxylate.

  • Baeyer-Villiger Oxidation: The resulting 3-formylindole derivative is then subjected to a Baeyer-Villiger oxidation using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction inserts an oxygen atom between the carbonyl group of the aldehyde and the indole ring, converting the formyl group into a formate ester.

  • Hydrolysis: The formate ester is subsequently hydrolyzed under basic conditions to yield the final product, this compound.

  • Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Vilsmeier_Baeyer_Villiger Start Ethyl 1H-indole- 2-carboxylate FormylIndole Ethyl 3-formyl-1H- indole-2-carboxylate Start->FormylIndole Vilsmeier-Haack VilsmeierReagent Vilsmeier Reagent (POCl₃, DMF) VilsmeierReagent->FormylIndole FormateEster Intermediate Formate Ester FormylIndole->FormateEster Baeyer-Villiger mCPBA m-CPBA mCPBA->FormateEster Target Ethyl 3-hydroxy-1H- indole-2-carboxylate FormateEster->Target Hydrolysis Hydrolysis Base Hydrolysis Hydrolysis->Target

Vilsmeier-Haack/Baeyer-Villiger Synthesis

Applications as a Synthetic Precursor

This compound serves as a versatile starting material for the synthesis of a wide range of biologically active molecules. Its utility is demonstrated in the preparation of inhibitors for key enzymes implicated in disease, such as Glycogen Synthase Kinase-3β (GSK-3β) and Indoleamine 2,3-dioxygenase 1 (IDO1).

Precursor to Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors

GSK-3β is a serine/threonine kinase that plays a crucial role in various cellular processes, and its dysregulation is linked to diseases including Alzheimer's, type 2 diabetes, and cancer.[1][7][8][9][10][11][12][13][14][15][16] Ethyl 2-carboxylate-5-monosubstituted 1H-indole derivatives have shown promising inhibitory activity against GSK-3β.[17][18]

Synthetic Workflow: From Precursor to GSK-3β Inhibitor

A general synthetic strategy involves the modification of the indole core of an ethyl indole-2-carboxylate derivative, often through the Japp-Klingemann indole synthesis, to introduce various substituents that enhance binding affinity and selectivity for the ATP-binding site of GSK-3β.[17][18]

GSK3_Workflow Precursor Ethyl 1H-indole- 2-carboxylate Derivative SubstitutedIndole Substituted Ethyl Indole-2-carboxylate Precursor->SubstitutedIndole Core Modification JappKlingemann Japp-Klingemann Reaction JappKlingemann->SubstitutedIndole GSK3_Inhibitor GSK-3β Inhibitor SubstitutedIndole->GSK3_Inhibitor Side Chain Modification Modification Further Functionalization Modification->GSK3_Inhibitor

Synthesis of GSK-3β Inhibitors

Signaling Pathway Inhibition

GSK-3β inhibitors act by competing with ATP for binding to the kinase domain of the enzyme. This inhibition prevents the phosphorylation of downstream substrates, thereby modulating various signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways.[7][9][12]

GSK3_Signaling cluster_0 Wnt Signaling cluster_1 PI3K/Akt Signaling Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh GSK3_Wnt GSK-3β Dsh->GSK3_Wnt beta_catenin β-catenin GSK3_Wnt->beta_catenin Inhibits Degradation Degradation β-catenin Degradation beta_catenin->Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt GSK3_Akt GSK-3β Akt->GSK3_Akt Inhibitor GSK-3β Inhibitor (from Indole Precursor) Inhibitor->GSK3_Wnt Inhibitor->GSK3_Akt

GSK-3β Signaling Pathway Inhibition
Precursor to Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism.[19][20][21][22] Its overexpression in the tumor microenvironment leads to immunosuppression by depleting tryptophan and producing immunomodulatory metabolites.[19][21] Consequently, IDO1 has emerged as a significant target in cancer immunotherapy. Indole-2-carboxylic acid derivatives have been identified as potent IDO1 inhibitors.

Synthetic Workflow: From Precursor to IDO1 Inhibitor

The synthesis of IDO1 inhibitors from this compound typically involves modifications at the 3-position and the carboxylate group to optimize interactions with the active site of the IDO1 enzyme.

IDO1_Workflow Precursor Ethyl 3-hydroxy-1H- indole-2-carboxylate Modified_Precursor Modified Precursor Precursor->Modified_Precursor Hydroxylation Protection/ Activation of -OH group Hydroxylation->Modified_Precursor IDO1_Inhibitor IDO1 Inhibitor Modified_Precursor->IDO1_Inhibitor Coupling Coupling Reactions (e.g., Amide formation) Coupling->IDO1_Inhibitor

Synthesis of IDO1 Inhibitors

Signaling Pathway Inhibition

IDO1 inhibitors function by blocking the catalytic activity of the enzyme, thereby preventing the degradation of tryptophan to kynurenine. This leads to an increase in tryptophan levels and a decrease in kynurenine levels in the tumor microenvironment. The restoration of tryptophan levels supports the proliferation and function of effector T cells, while the reduction of kynurenine, an agonist of the aryl hydrocarbon receptor (AhR), mitigates immunosuppressive signaling.[19][20][23]

IDO1_Signaling Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 T_Cell Effector T Cell Tryptophan->T_Cell Supports Function Kynurenine Kynurenine IDO1->Kynurenine AhR Aryl Hydrocarbon Receptor (AhR) Kynurenine->AhR Activates Immunosuppression Immunosuppression AhR->Immunosuppression IDO1_Inhibitor IDO1 Inhibitor (from Indole Precursor) IDO1_Inhibitor->IDO1

IDO1 Signaling Pathway Inhibition

Conclusion

This compound is a cornerstone molecule in the synthesis of complex, biologically active compounds. Its accessibility through established synthetic routes and the versatility of its functional groups provide a robust platform for the development of novel therapeutics targeting critical enzymes such as GSK-3β and IDO1. The continued exploration of the chemistry of this precursor holds significant promise for advancing drug discovery efforts in oncology, neurodegenerative disorders, and beyond.

References

In-depth Technical Guide: Stability and Degradation Profile of Ethyl 3-hydroxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 3-hydroxy-1H-indole-2-carboxylate is a member of the indole family, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities. The stability and degradation profile of a drug candidate is a critical component of its development, influencing its shelf-life, formulation, and potential toxicity. While specific data for this compound is lacking, this document serves as a technical guide to the anticipated stability characteristics and the necessary experimental framework for its evaluation.

The structure of this compound contains several functional groups that are susceptible to degradation, including the indole ring, a hydroxyl group at the 3-position, and an ethyl ester at the 2-position. The indole nucleus itself can be prone to oxidation, while the ester functionality is susceptible to hydrolysis. The 3-hydroxy group can also participate in various reactions, potentially influencing the overall stability of the molecule.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 14370-74-2[1][2]
Molecular Formula C₁₁H₁₁NO₃[2]
Molecular Weight 205.21 g/mol [2]
Appearance Not specified
Solubility Not specified
pKa Not specified

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under various stress conditions. A logical workflow for investigating these pathways is presented in Figure 1.

G cluster_molecule This compound Hydrolytic (Acidic, Basic, Neutral) Hydrolytic (Acidic, Basic, Neutral) Hydrolysis Ester Hydrolysis Hydrolytic (Acidic, Basic, Neutral)->Hydrolysis Oxidative (e.g., H2O2) Oxidative (e.g., H2O2) Oxidation Indole Ring Oxidation Oxidative (e.g., H2O2)->Oxidation Photolytic (e.g., UV, Visible light) Photolytic (e.g., UV, Visible light) Dimerization Dimerization/Polymerization Photolytic (e.g., UV, Visible light)->Dimerization Thermal (Dry heat, Humidity) Thermal (Dry heat, Humidity) Rearrangement Rearrangement Products Thermal (Dry heat, Humidity)->Rearrangement Molecule C₁₁H₁₁NO₃ HPLC HPLC-UV/MS Hydrolysis->HPLC LCMS LC-MS/MS Oxidation->LCMS NMR NMR Spectroscopy Dimerization->NMR FTIR FTIR Spectroscopy Rearrangement->FTIR

Figure 1: Logical workflow for the investigation of degradation pathways.

3.1. Hydrolysis

The ethyl ester group in this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid (3-hydroxy-1H-indole-2-carboxylic acid) and ethanol. The rate of hydrolysis is expected to be pH-dependent. Alkaline hydrolysis of some indole-2-carboxylates has been reported to yield the corresponding indole-2-carboxylic acid[3].

3.2. Oxidation

The indole ring is electron-rich and can be susceptible to oxidation. The presence of the 3-hydroxy group may further activate the ring towards oxidative degradation. Oxidation of similar indole derivatives can lead to the formation of various products, including oxindoles and other ring-opened species[4]. Autoxidation can also occur, particularly in the presence of light and trace metals.

3.3. Photodegradation

Many indole-containing compounds are known to be light-sensitive. Upon exposure to UV or visible light, this compound may undergo photodegradation, potentially leading to dimerization, polymerization, or the formation of colored degradants.

3.4. Thermal Degradation

At elevated temperatures, the molecule may undergo thermal decomposition. The degradation products would depend on the specific conditions (e.g., presence of oxygen, humidity).

Recommended Experimental Protocols for Stability and Degradation Studies

To establish a comprehensive stability and degradation profile, a series of forced degradation studies should be conducted according to ICH guidelines. A general experimental workflow is depicted in Figure 2.

G start Drug Substance (this compound) stress Forced Degradation Studies (Acid, Base, Peroxide, Light, Heat) start->stress sampling Time-point Sampling stress->sampling analysis Stability-Indicating HPLC Method Development & Validation sampling->analysis char Characterization of Degradants (LC-MS, NMR) analysis->char pathway Elucidation of Degradation Pathway char->pathway report Comprehensive Stability Report pathway->report

Figure 2: General experimental workflow for stability testing.

4.1. Forced Degradation Studies

  • Acidic Hydrolysis: The compound should be dissolved in a suitable solvent and treated with a range of hydrochloric acid concentrations (e.g., 0.1 M, 1 M) at various temperatures (e.g., room temperature, 60°C).

  • Basic Hydrolysis: The compound should be treated with a range of sodium hydroxide concentrations (e.g., 0.1 M, 1 M) at different temperatures.

  • Oxidative Degradation: The compound should be exposed to a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

  • Photostability: The solid drug substance and its solution should be exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Thermal Stress: The solid drug substance should be subjected to elevated temperatures (e.g., 60°C, 80°C) with and without humidity.

4.2. Analytical Methodology

A stability-indicating analytical method, typically a reverse-phase High-Performance Liquid Chromatography (HPLC) method, needs to be developed and validated. A reported HPLC method for the analysis of this compound utilizes a mobile phase of acetonitrile, water, and phosphoric acid[1]. For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid[1]. The method must be able to separate the parent compound from all its degradation products.

4.3. Characterization of Degradation Products

The degradation products should be identified and characterized using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The results of the stability studies should be summarized in tables to allow for easy comparison of the degradation under different conditions.

Table 2: Summary of Forced Degradation Studies (Hypothetical Data)

Stress Condition% DegradationMajor Degradants
0.1 M HCl, 60°C, 24hData to be generatedTo be identified
0.1 M NaOH, RT, 4hData to be generatedTo be identified
10% H₂O₂, RT, 8hData to be generatedTo be identified
Photostability (ICH Q1B)Data to be generatedTo be identified
Thermal (80°C, 75% RH)Data to be generatedTo be identified

Table 3: Degradation Kinetics (Hypothetical Data)

ConditionRate Constant (k)Half-life (t₁/₂)
Specify conditionData to be generatedData to be generated
Specify conditionData to be generatedData to be generated

Conclusion

While specific stability and degradation data for this compound are not currently available, this guide outlines the potential degradation pathways based on its chemical structure and provides a framework for the necessary experimental investigations. A thorough understanding of its stability profile is essential for its potential development as a pharmaceutical agent. The execution of comprehensive forced degradation studies coupled with the development of a validated stability-indicating analytical method will be crucial in elucidating its degradation profile and ensuring the quality, safety, and efficacy of any potential drug product.

References

Methodological & Application

Application Notes and Protocols: Fischer Indole Synthesis for 3-Hydroxyindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, provides a versatile and widely utilized method for the construction of the indole nucleus.[1] This reaction classically involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with an aldehyde or ketone.[1][2] While traditionally employed to synthesize a vast array of substituted indoles, a key modification of this reaction allows for the specific preparation of 3-hydroxyindole derivatives. These derivatives are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active natural products and their potential as therapeutic agents.[3][4] This document provides detailed application notes and experimental protocols for the synthesis of 3-hydroxyindole derivatives via the Fischer indole synthesis, focusing on the use of α-hydroxy carbonyl compounds as key starting materials.

Principle and Mechanism

The synthesis of 3-hydroxyindoles via the Fischer indole synthesis necessitates the use of an α-hydroxy aldehyde or ketone. The general mechanism, adapted for an α-hydroxy ketone, proceeds through the following key steps, as understood from the Robinson mechanism:[5][6]

  • Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of an arylhydrazine with an α-hydroxy ketone (e.g., hydroxyacetone) to form the corresponding arylhydrazone.

  • Tautomerization: The arylhydrazone undergoes tautomerization to its enamine (or 'ene-hydrazine') isomer. This step is crucial for the subsequent sigmatropic rearrangement.

  • [7][7]-Sigmatropic Rearrangement: The enamine intermediate undergoes a[7][7]-sigmatropic rearrangement, which is the key bond-forming step, leading to the formation of a new carbon-carbon bond and breaking the N-N bond.

  • Rearomatization: The intermediate diimine rapidly rearomatizes to a more stable amino-ketone intermediate.

  • Cyclization and Elimination: An intramolecular nucleophilic attack by the amino group onto the carbonyl carbon leads to a cyclic intermediate. Subsequent elimination of ammonia under acidic conditions results in the formation of the aromatic 3-hydroxyindole.

Experimental Protocols

This section provides detailed protocols for the synthesis of a representative 3-hydroxyindole derivative, 3-hydroxy-2-methylindole, using the Fischer indole synthesis.

Synthesis of 3-Hydroxy-2-methylindole from Phenylhydrazine and Hydroxyacetone

Materials:

  • Phenylhydrazine

  • Hydroxyacetone (Acetol)

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Ethanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

Step 1: Formation of the Phenylhydrazone (in situ)

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenylhydrazine (0.1 mol) in 100 mL of ethanol.

  • To this solution, add hydroxyacetone (0.1 mol) dropwise at room temperature with continuous stirring.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure the complete formation of the phenylhydrazone. The formation of the hydrazone can be monitored by TLC.

Step 2: Fischer Indole Cyclization

  • Cool the reaction mixture containing the phenylhydrazone in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid (10 mL) or polyphosphoric acid (20 g) to the stirred solution. An exothermic reaction will occur.

  • After the addition of the acid catalyst, heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours. The progress of the reaction should be monitored by TLC until the starting hydrazone is consumed.

Step 3: Work-up and Purification

  • Allow the reaction mixture to cool to room temperature and then pour it slowly into 500 mL of ice-cold water with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Extract the aqueous mixture with diethyl ether (3 x 150 mL).

  • Combine the organic extracts and wash them with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-hydroxy-2-methylindole.

Data Presentation

The following table summarizes typical reaction parameters for the synthesis of 3-hydroxy-2-methylindole. Please note that yields can vary depending on the specific reaction conditions and the purity of the starting materials.

ArylhydrazineCarbonyl CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)
PhenylhydrazineHydroxyacetoneH₂SO₄EthanolReflux2-460-75
PhenylhydrazineHydroxyacetonePPAEthanolReflux2-465-80

Visualizations

Fischer Indole Synthesis Mechanism for 3-Hydroxyindoles

Fischer_Indole_Synthesis_3_Hydroxyindole cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Arylhydrazine->Hydrazone AlphaHydroxyKetone α-Hydroxy Ketone AlphaHydroxyKetone->Hydrazone Enamine Enamine Hydrazone->Enamine Tautomerization Rearranged [3,3] Rearranged Intermediate Enamine->Rearranged [3,3]-Sigmatropic Rearrangement Cyclized Cyclized Intermediate Rearranged->Cyclized Cyclization Product 3-Hydroxyindole Cyclized->Product -NH3 Catalyst H+ Catalyst->Hydrazone Catalyst->Enamine Catalyst->Cyclized

Caption: Mechanism of the Fischer Indole Synthesis for 3-Hydroxyindoles.

General Experimental Workflow

Experimental_Workflow Start Start Step1 1. Mix Arylhydrazine and α-Hydroxy Ketone in Solvent Start->Step1 Step2 2. Add Acid Catalyst Step1->Step2 Step3 3. Heat to Reflux Step2->Step3 Step4 4. Monitor Reaction by TLC Step3->Step4 Step5 5. Quench and Neutralize Step4->Step5 Reaction Complete Step6 6. Extraction Step5->Step6 Step7 7. Drying and Concentration Step6->Step7 Step8 8. Purification by Column Chromatography Step7->Step8 End Pure 3-Hydroxyindole Step8->End

Caption: General experimental workflow for the synthesis of 3-hydroxyindoles.

Biological Relevance and Signaling Pathways

While the direct modulation of a specific signaling pathway by a simple 3-hydroxyindole is an area of ongoing research, indole derivatives, as a class, are known to interact with various biological targets. For instance, some indole compounds have been found to modulate the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival.[8]

Furthermore, recent studies have highlighted the role of 3-hydroxyindole as a potent inhibitor of ferroptosis, a form of regulated cell death.[9] Ferroptosis is implicated in the pathogenesis of several neurodegenerative diseases. The protective effect of 3-hydroxyindole in neuronal cultures suggests its potential as a therapeutic agent in conditions associated with ferroptotic cell death.[9] The mechanism of ferroptosis inhibition by 3-hydroxyindoles is attributed to their radical-trapping antioxidant activity.[9]

Putative Role of 3-Hydroxyindole in Ferroptosis Inhibition

Ferroptosis_Inhibition ROS Reactive Oxygen Species (ROS) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Ferroptosis Ferroptosis (Cell Death) Lipid_Peroxidation->Ferroptosis Hydroxyindole 3-Hydroxyindole Hydroxyindole->Lipid_Peroxidation Inhibits by Radical Trapping

Caption: Putative mechanism of 3-hydroxyindole in inhibiting ferroptosis.

Conclusion

The Fischer indole synthesis remains a powerful and adaptable tool for the synthesis of a wide range of indole derivatives, including the medicinally relevant 3-hydroxyindoles. By employing α-hydroxy carbonyl compounds as starting materials, researchers can access these valuable scaffolds. The provided protocols and data serve as a practical guide for the synthesis and further investigation of 3-hydroxyindole derivatives in the context of drug discovery and development, particularly in areas such as neuroprotection and cancer research. Further exploration into the specific signaling pathways modulated by these compounds will undoubtedly open new avenues for therapeutic intervention.

References

Application Notes: Synthesis of 3-Hydroxyindoles via Baeyer-Villiger Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 3-hydroxyindole (indoxyl) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1] Its derivatives are valuable intermediates in the synthesis of drugs such as the anti-inflammatory agent indomethacin and the natural alkaloid ellipticine.[1] Consequently, developing efficient and high-yielding synthetic routes to functionalized 3-hydroxyindoles is of significant interest to the drug development community.

This application note details a concise and effective method for synthesizing 3-hydroxyindole-2-carboxylates from readily available indole-2-carboxylates. The methodology employs a sequential one-pot Vilsmeier-Haack formylation followed by a modified Baeyer-Villiger oxidation.[1] This sequence offers a general and robust route to this important class of compounds.

Reaction Principle and Mechanism

The overall transformation involves two key steps:

  • Vilsmeier-Haack Reaction: The indole-2-carboxylate starting material is first formylated at the 3-position using a Vilsmeier reagent (generated in situ from a formamide like DMF and phosphorus oxychloride, POCl₃). This produces an indole-2-carboxylate-3-carbaldehyde intermediate.

  • Baeyer-Villiger Oxidation: A peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), is then introduced. The Baeyer-Villiger oxidation converts the 3-formyl group into a formate ester. This intermediate is subsequently hydrolyzed during aqueous work-up to yield the final 3-hydroxyindole product.

The mechanism for the Baeyer-Villiger oxidation begins with the protonation of the aldehyde's carbonyl group by the peroxyacid, which increases its electrophilicity. The peroxyacid then attacks the carbonyl carbon to form a tetrahedral intermediate known as the Criegee intermediate.[2] A concerted rearrangement follows, where the indole ring system (a group with high migratory aptitude) migrates to the adjacent oxygen atom, leading to the expulsion of a carboxylate anion and formation of the formate ester.

G start Indole-2-carboxylate vh_reagent 1. Vilsmeier Reagent (DMF, POCl₃) start->vh_reagent intermediate Indole-2-carboxylate-3-carbaldehyde vh_reagent->intermediate bv_reagent 2. Baeyer-Villiger Oxidation (m-CPBA) intermediate->bv_reagent hydrolysis 3. Hydrolysis (Work-up) bv_reagent->hydrolysis product 3-Hydroxyindole-2-carboxylate hydrolysis->product

Caption: Overall reaction scheme for the synthesis of 3-hydroxyindoles.

G A Indole-3-carbaldehyde (Protonated) C Criegee Intermediate (Tetrahedral Adduct) A->C + B Peroxyacid (m-CPBA) D Rearrangement (Rate-Determining Step) C->D E Intermediate Cation + m-Chlorobenzoate D->E F 3-Formyloxyindole (Ester Product) E->F Deprotonation

Caption: Mechanism of the Baeyer-Villiger oxidation step.

Data Presentation: Substrate Scope

A systematic examination of this reaction sequence has shown it to be general in scope, accommodating various substituents on the indole starting material and consistently providing good yields.[1]

Table 1: Representative Substrate Scope for the Synthesis of 3-Hydroxyindole-2-carboxylates.

EntryIndole Starting Material (R group)ProductYield (%)
1HEthyl 3-hydroxy-1H-indole-2-carboxylateGood
25-MeEthyl 3-hydroxy-5-methyl-1H-indole-2-carboxylateGood
35-OMeEthyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylateGood
45-ClEthyl 3-hydroxy-5-chloro-1H-indole-2-carboxylateGood
55-NO₂Ethyl 3-hydroxy-5-nitro-1H-indole-2-carboxylateGood
66-ClEthyl 3-hydroxy-6-chloro-1H-indole-2-carboxylateGood
77-MeEthyl 3-hydroxy-7-methyl-1H-indole-2-carboxylateGood

Note: The yields are qualitatively described as "Good" based on literature reports indicating the route is general and high-yielding.[1] Actual yields may vary based on specific reaction conditions and substrate reactivity.

Experimental Protocols

General Protocol for the One-Pot Synthesis of this compound

This protocol describes a representative procedure on a 1 mmol scale.

Materials:

  • Ethyl 1H-indole-2-carboxylate (1.0 mmol, 1.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF, 3.0 mL)

  • Phosphorus oxychloride (POCl₃, 1.2 mmol, 1.2 equiv)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.5 mmol, 1.5 equiv)

  • Anhydrous Dichloromethane (DCM, 5.0 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Formation & Formylation:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add anhydrous DMF (3.0 mL).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add POCl₃ (1.2 mmol) dropwise to the DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 15 minutes to form the Vilsmeier reagent.

    • Dissolve ethyl 1H-indole-2-carboxylate (1.0 mmol) in anhydrous DMF (1.0 mL) and add it dropwise to the cold Vilsmeier reagent solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Baeyer-Villiger Oxidation:

    • Cool the reaction mixture back down to 0 °C.

    • Add a solution of m-CPBA (1.5 mmol) in anhydrous DCM (5.0 mL) dropwise.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the disappearance of the aldehyde intermediate by TLC.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Add saturated aqueous Na₂SO₃ solution to quench any remaining peroxyacid.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).

  • Isolation and Purification:

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

G A Setup Reaction (Inert atmosphere, 0 °C) B Vilsmeier-Haack Formylation A->B C Baeyer-Villiger Oxidation (m-CPBA) B->C D Aqueous Quench (NaHCO₃, Na₂SO₃) C->D E Liquid-Liquid Extraction (EtOAc) D->E F Wash & Dry Organic Layer E->F G Concentration (Rotary Evaporation) F->G H Purification (Column Chromatography) G->H I Pure Product H->I

Caption: General experimental workflow for 3-hydroxyindole synthesis.

Safety Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • m-Chloroperoxybenzoic acid (m-CPBA): A strong oxidizing agent that can be shock-sensitive, especially when dry. Avoid friction and impact. Store in a cool, dry place. Quench reactions thoroughly to destroy excess oxidant.

  • Solvents: Dichloromethane and DMF are hazardous. Handle them in a fume hood and avoid inhalation or skin contact.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Ethyl 3-hydroxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient protocol for the purification of Ethyl 3-hydroxy-1H-indole-2-carboxylate using reverse-phase high-performance liquid chromatography (RP-HPLC). The described method is suitable for researchers, scientists, and drug development professionals requiring high-purity indole derivatives for subsequent downstream applications. This protocol provides a comprehensive methodology, from sample preparation to fraction analysis, ensuring reproducibility and high yield of the target compound.

Introduction

This compound is a key heterocyclic compound and a valuable building block in medicinal chemistry and materials science. The purity of this starting material is critical for the successful synthesis of more complex molecules and for obtaining reliable biological data. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of such organic compounds. This document outlines a detailed protocol for the preparative purification of this compound, leveraging a reverse-phase C18 column and a methanol/water mobile phase gradient.

Physicochemical Properties of Indole Derivatives

Indole derivatives, including the target compound, are generally amenable to reverse-phase HPLC.[1][2] The presence of the indole ring system provides chromophores that allow for UV detection, a common and non-destructive detection method in HPLC.[3] The polarity of these molecules can be modulated by the mobile phase composition, typically a mixture of an organic solvent (like acetonitrile or methanol) and water, often with an acidic modifier to improve peak shape.[4][5]

Experimental Protocol

This protocol is designed for the preparative purification of this compound from a crude reaction mixture.

Materials and Reagents
  • Crude this compound

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade Acetonitrile (ACN)

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid (FA), HPLC grade

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • 0.45 µm syringe filters

Instrumentation and Consumables
  • Preparative HPLC system with a gradient pump, autosampler (or manual injector), and a UV-Vis detector.

  • Preparative reverse-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Fraction collector.

  • Rotary evaporator.

  • Lyophilizer (optional).

  • Analytical HPLC system for purity analysis.

  • Analytical C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).

Sample Preparation
  • Dissolve the crude this compound in a minimal amount of DMSO.

  • Add an equal volume of the initial mobile phase (e.g., 70% Water, 30% Methanol, 0.1% Formic Acid) to the dissolved sample.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

Preparative HPLC Purification
  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition (Mobile Phase A: 95% Water, 5% Methanol, 0.1% Formic Acid; Mobile Phase B: 95% Methanol, 5% Water, 0.1% Formic Acid) at a flow rate of 15 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column. The injection volume will depend on the concentration of the sample and the capacity of the column.

  • Elution and Fraction Collection: Elute the compound using the gradient profile outlined in Table 1. Monitor the separation at a wavelength of 280 nm. Begin collecting fractions as the main peak of interest begins to elute.

  • Post-Purification Processing:

    • Combine the fractions containing the pure product, as determined by analytical HPLC.

    • Remove the organic solvent (methanol) using a rotary evaporator.

    • If necessary, freeze-dry the aqueous solution to obtain the purified compound as a solid.

Purity Analysis
  • Analyze the collected fractions using an analytical HPLC system to determine the purity of the this compound.

  • Use the analytical HPLC conditions provided in Table 2 for this analysis.

Data Presentation

The following tables summarize the quantitative data for the preparative and analytical HPLC methods.

Table 1: Preparative HPLC Method Parameters

ParameterValue
Stationary Phase C18, 250 x 21.2 mm, 5 µm
Mobile Phase A 95% Water, 5% Methanol, 0.1% Formic Acid
Mobile Phase B 95% Methanol, 5% Water, 0.1% Formic Acid
Gradient 30% to 80% B over 25 minutes
80% to 100% B over 5 minutes
Hold at 100% B for 5 minutes
100% to 30% B over 2 minutes
Re-equilibrate at 30% B for 8 minutes
Flow Rate 15 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 1-5 mL (dependent on sample concentration)

Table 2: Analytical HPLC Method Parameters for Purity Assessment

ParameterValue
Stationary Phase C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 95% Water, 5% Acetonitrile, 0.1% Formic Acid
Mobile Phase B 95% Acetonitrile, 5% Water, 0.1% Formic Acid
Gradient 10% to 90% B over 15 minutes
90% to 100% B over 2 minutes
Hold at 100% B for 3 minutes
100% to 10% B over 2 minutes
Re-equilibrate at 10% B for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL

Visualization

The following diagram illustrates the experimental workflow for the HPLC purification of this compound.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_analysis Post-Purification dissolve Dissolve Crude Product in minimal DMSO dilute Dilute with Initial Mobile Phase dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter equilibrate Equilibrate C18 Column filter->equilibrate inject Inject Sample equilibrate->inject elute Elute with Gradient & Collect Fractions inject->elute analyze Analyze Fractions by Analytical HPLC elute->analyze pool Pool Pure Fractions analyze->pool evaporate Rotary Evaporation of Solvent pool->evaporate lyophilize Lyophilize to Obtain Pure Solid evaporate->lyophilize final_product final_product lyophilize->final_product Pure Ethyl 3-hydroxy- 1H-indole-2-carboxylate

HPLC Purification Workflow Diagram

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the purification of this compound. The use of a preparative C18 column with a methanol and water gradient system allows for efficient separation from impurities. The subsequent analytical HPLC method confirms the high purity of the final product, making it suitable for demanding applications in research and development. This protocol can serve as a starting point for the purification of other indole derivatives with similar physicochemical properties.

References

Application Notes and Protocols: Synthesis of N-substituted Ethyl 3-hydroxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of N-substituted Ethyl 3-hydroxy-1H-indole-2-carboxylate, a key scaffold in medicinal chemistry. The synthesis is a two-step process commencing with the formation of the parent this compound via a Dieckmann cyclization. This is followed by the N-substitution of the indole core with various alkyl and benzyl halides. This application note includes comprehensive experimental procedures, tabulated quantitative data for different N-substituents, and a visual representation of the synthetic workflow.

Introduction

The indole nucleus is a privileged scaffold in drug discovery, present in a multitude of natural products and synthetic compounds with a wide range of biological activities. The functionalization of the indole core, particularly at the N-1 and C-3 positions, is a common strategy for modulating the pharmacological properties of these molecules. N-substituted Ethyl 3-hydroxy-1H-indole-2-carboxylates are valuable intermediates for the synthesis of more complex heterocyclic systems and potential therapeutic agents. The presence of the 3-hydroxy group offers a unique handle for further chemical transformations. This document outlines a reliable and adaptable synthetic route to access a variety of these compounds.

Synthesis of this compound (Parent Compound)

The synthesis of the core scaffold, this compound, can be achieved through a Dieckmann cyclization of diethyl 2-((2-ethoxy-2-oxoethyl)amino)benzoate[1]. This intramolecular condensation reaction provides an efficient route to the 3-hydroxyindole-2-carboxylate core.

Experimental Protocol: Dieckmann Cyclization
  • Preparation of Diethyl 2-((2-ethoxy-2-oxoethyl)amino)benzoate: A mixture of diethyl 2-aminobenzoate, ethyl 2-bromoacetate, and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetonitrile) is heated under reflux until the starting material is consumed (monitored by TLC). The reaction mixture is then cooled, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

  • Dieckmann Cyclization: The purified diethyl 2-((2-ethoxy-2-oxoethyl)amino)benzoate is dissolved in a dry, high-boiling point solvent (e.g., toluene or xylene) containing a strong base (e.g., sodium ethoxide or potassium tert-butoxide).

  • The reaction mixture is heated to reflux for several hours until the cyclization is complete (monitored by TLC).

  • After cooling to room temperature, the reaction is quenched by the slow addition of a proton source (e.g., acetic acid or dilute hydrochloric acid).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude this compound is purified by recrystallization or column chromatography.

Synthesis of N-substituted this compound

The N-substitution of this compound is typically achieved by deprotonation of the indole nitrogen with a suitable base, followed by reaction with an electrophilic alkylating or benzylating agent. The general procedure is adaptable for a variety of substituents.

General Experimental Protocol: N-Alkylation/N-Benzylation
  • To a solution of this compound (1.0 eq.) in a polar aprotic solvent such as acetone or dimethylformamide (DMF) is added a base (1.1-1.5 eq.). Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium hydroxide (KOH).[2][3]

  • The mixture is stirred at room temperature for 30-60 minutes to facilitate the formation of the indolide anion.

  • The corresponding alkyl or benzyl halide (1.1-1.2 eq.) is added to the reaction mixture.

  • The reaction is stirred at room temperature or heated to a moderate temperature (e.g., 60 °C) for a period ranging from 2 to 24 hours, depending on the reactivity of the halide.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired N-substituted this compound.

Data Presentation

The following table summarizes the reaction conditions and yields for the N-substitution of ethyl indole-2-carboxylate, which are expected to be similar for the 3-hydroxy analog.

N-SubstituentAlkylating/Benzylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
AllylAllyl bromideaq. KOHAcetone202Excellent[4]
BenzylBenzyl bromideaq. KOHAcetone202Excellent[4]
(2-oxo-1,3-dioxolan-4-yl)methylTosyl glycerol carbonate (TGC)Cs₂CO₃DMF60365[3]
MethylMethyl iodideK₂CO₃DMFRoom Temp12High
EthylEthyl bromideK₂CO₃DMF508High

Note: The yields for the N-methylation and N-ethylation are qualitative ("High") as specific quantitative data for these exact reactions on the 3-hydroxy-indole-2-carboxylate were not found in the surveyed literature. The conditions are based on general N-alkylation procedures for indoles.

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: Synthesis of Parent Compound cluster_step2 Step 2: N-Substitution A Diethyl 2-((2-ethoxy-2-oxoethyl)amino)benzoate B This compound A->B Dieckmann Cyclization (NaOEt, Toluene, Reflux) C This compound D N-substituted Ethyl 3-hydroxy-1H-indole-2-carboxylate C->D R-X, Base (e.g., K₂CO₃, DMF)

Caption: Synthetic workflow for N-substituted this compound.

Signaling Pathways and Logical Relationships

The synthesis follows a logical progression from a substituted aniline derivative to the final N-functionalized indole. The key transformations are an intramolecular cyclization to form the indole core, followed by a nucleophilic substitution at the indole nitrogen.

LogicalRelationship Start Substituted Aniline Derivative Intermediate1 Diethyl 2-((2-ethoxy-2-oxoethyl)amino)benzoate Start->Intermediate1 N-Alkylation Core This compound Intermediate1->Core Intramolecular Cyclization (Dieckmann) Final N-substituted Ethyl 3-hydroxy-1H-indole-2-carboxylate Core->Final N-Substitution (Alkylation/Benzylation)

Caption: Logical flow of the synthesis from starting material to the final product.

Conclusion

The synthetic route detailed in this document provides a robust and versatile method for accessing a library of N-substituted Ethyl 3-hydroxy-1H-indole-2-carboxylates. The two-step process, involving a Dieckmann cyclization followed by N-substitution, is amenable to a variety of substituents, making it a valuable tool for medicinal chemists and researchers in drug development. The provided protocols and data serve as a practical guide for the synthesis of these important chemical entities.

References

Application Notes and Protocols for the Synthesis of Ethyl 3-hydroxy-1H-indole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethyl 3-hydroxy-1H-indole-2-carboxylate derivatives are valuable scaffolds in medicinal chemistry and drug discovery due to their presence in various biologically active compounds. This document provides a detailed protocol for the synthesis of these derivatives, focusing on a reliable two-step method commencing from the readily available ethyl 1H-indole-2-carboxylate. The described synthesis involves an initial Vilsmeier-Haack formylation at the C3 position of the indole ring, followed by a Baeyer-Villiger oxidation to yield the desired 3-hydroxy product.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process:

  • Vilsmeier-Haack Formylation: Ethyl 1H-indole-2-carboxylate is treated with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to introduce a formyl group at the electron-rich C3 position of the indole nucleus, yielding ethyl 3-formyl-1H-indole-2-carboxylate.

  • Baeyer-Villiger Oxidation: The intermediate, ethyl 3-formyl-1H-indole-2-carboxylate, is then subjected to a Baeyer-Villiger oxidation using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction converts the formyl group into a formate ester, which upon workup, hydrolyzes to the desired 3-hydroxy group.

Experimental Protocols

Step 1: Synthesis of Ethyl 3-formyl-1H-indole-2-carboxylate

This procedure outlines the Vilsmeier-Haack formylation of ethyl 1H-indole-2-carboxylate.[1]

Materials:

  • Ethyl 1H-indole-2-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 1H-indole-2-carboxylate in anhydrous dichloromethane.

  • In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride to an ice-cooled solution of N,N-dimethylformamide. Stir the mixture at 0°C for 30 minutes.

  • Slowly add the prepared Vilsmeier reagent to the solution of ethyl 1H-indole-2-carboxylate at 0°C with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture into ice-cold water.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Quantitative Data for Vilsmeier-Haack Formylation:

Reagent/ParameterQuantity/Value
Ethyl 1H-indole-2-carboxylate1.0 eq
Phosphorus oxychloride (POCl₃)1.5 - 2.0 eq
N,N-Dimethylformamide (DMF)10 - 15 eq (can be used as solvent)
Reaction Temperature0°C to room temperature
Reaction Time2 - 4 hours
Typical Yield80 - 95%
Step 2: Synthesis of this compound

This procedure details the Baeyer-Villiger oxidation of ethyl 3-formyl-1H-indole-2-carboxylate.

Materials:

  • Ethyl 3-formyl-1H-indole-2-carboxylate

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve ethyl 3-formyl-1H-indole-2-carboxylate in anhydrous dichloromethane in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise to the cooled solution while stirring.

  • Continue stirring the reaction mixture at 0°C for 1-2 hours, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy the excess peroxide.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Quantitative Data for Baeyer-Villiger Oxidation:

Reagent/ParameterQuantity/Value
Ethyl 3-formyl-1H-indole-2-carboxylate1.0 eq
meta-Chloroperoxybenzoic acid (m-CPBA)1.1 - 1.5 eq
Reaction Temperature0°C
Reaction Time1 - 2 hours
Typical Yield70 - 85%

Characterization Data

This compound:

AnalysisData
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.85 (br s, 1H, NH), 7.65 (d, J=8.0 Hz, 1H, Ar-H), 7.30-7.40 (m, 2H, Ar-H), 7.10-7.20 (m, 1H, Ar-H), 6.50 (s, 1H, OH), 4.45 (q, J=7.1 Hz, 2H, OCH₂CH₃), 1.45 (t, J=7.1 Hz, 3H, OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 165.2, 148.5, 136.0, 128.9, 123.0, 121.5, 120.8, 112.0, 111.5, 61.5, 14.3

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Visualizations

Experimental Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: Vilsmeier-Haack Formylation cluster_step2 Step 2: Baeyer-Villiger Oxidation Start Ethyl 1H-indole-2-carboxylate reagent1 POCl3, DMF Start->reagent1 Intermediate Ethyl 3-formyl-1H-indole-2-carboxylate reagent2 m-CPBA Intermediate->reagent2 Final This compound reagent1->Intermediate Formylation at C3 reagent2->Final Oxidation of formyl group

Caption: Synthetic workflow for this compound.

Logical Relationship of Key Steps:

Logical_Relationship A Start with Ethyl 1H-indole-2-carboxylate B Electrophilic substitution at C3 is favorable A->B D Formylation to yield Ethyl 3-formyl-1H-indole-2-carboxylate B->D C Formation of Vilsmeier Reagent (Electrophile) C->D E Oxidation of aldehyde to a formate ester D->E G Formation of This compound E->G F Baeyer-Villiger Rearrangement F->E

Caption: Key transformations in the synthesis of the target compound.

References

Application Notes and Protocols for Ethyl 3-hydroxy-1H-indole-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 3-hydroxy-1H-indole-2-carboxylate as a versatile scaffold in medicinal chemistry. The indole nucleus is a privileged structure in drug discovery, and the specific functionalization of this compound offers unique opportunities for the development of novel therapeutic agents. These notes, protocols, and data are intended to guide researchers in exploring its potential in various disease areas.

Introduction to this compound

This compound is a heterocyclic organic compound featuring an indole core substituted with a hydroxyl group at the 3-position and an ethyl carboxylate at the 2-position. This arrangement of functional groups provides a key starting point for the synthesis of a diverse array of more complex molecules with potential biological activity. The indole scaffold itself is found in numerous biologically active natural products and synthetic drugs, highlighting its importance in medicinal chemistry.

Therapeutic Potential and Key Molecular Targets

Derivatives of the indole-2-carboxylate scaffold have demonstrated significant activity against a range of therapeutic targets implicated in cancer, neurodegenerative diseases, and inflammatory conditions. While specific biological data for this compound is not extensively available in the public domain, the activities of closely related analogs suggest its potential as a precursor for inhibitors of several key enzymes and pathways.

Table 1: Biological Activities of Representative Indole-2-Carboxamide Derivatives

Compound IDTarget(s)Cell Line(s)IC50 / GI50 (nM)Therapeutic Area
Va EGFR, BRAFV600EVarious CancerGI50: 26, EGFR IC50: 71Cancer
Vc Not specifiedVarious CancerGI50: 56Cancer
5e CDK2Not specifiedIC50: 13Cancer
5h CDK2Not specifiedIC50: 11Cancer
5k CDK2Not specifiedIC50: 19Cancer
LG25 Akt/mTOR/NF-κB pathwayTriple-Negative Breast CancerDose-dependent reduction in viabilityCancer

Note: The compounds listed are indole-2-carboxamide derivatives and not this compound itself. This data is presented to illustrate the potential of the broader indole-2-carboxylate scaffold.

Synthetic Protocols

The following protocols outline the synthesis of the core scaffold and a general method for its derivatization.

Synthesis of this compound

A concise synthesis of 3-hydroxyindole-2-carboxylates can be achieved through a modified Baeyer-Villiger oxidation of the corresponding 3-formylindole-2-carboxylate.

Experimental Workflow: Synthesis of this compound

G start Ethyl 1H-indole-2-carboxylate vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) start->vilsmeier formyl_indole Ethyl 3-formyl-1H-indole-2-carboxylate vilsmeier->formyl_indole bv_oxidation Baeyer-Villiger Oxidation (m-CPBA) formyl_indole->bv_oxidation final_product This compound bv_oxidation->final_product

Caption: Synthetic workflow for this compound.

Protocol:

  • Vilsmeier-Haack Formylation: To a solution of Ethyl 1H-indole-2-carboxylate in an appropriate solvent (e.g., dichloroethane), add phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

  • Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and extract the product, Ethyl 3-formyl-1H-indole-2-carboxylate.

  • Baeyer-Villiger Oxidation: Dissolve the formylated intermediate in a suitable solvent (e.g., dichloromethane).

  • Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at a controlled temperature.

  • Stir the reaction until the starting material is consumed (monitored by TLC).

  • Work up the reaction mixture to isolate and purify the final product, this compound.

General Protocol for Derivatization to Indole-2-Carboxamides

The ethyl ester of the title compound can be readily converted to a variety of amides to explore structure-activity relationships.

Experimental Workflow: Synthesis of Indole-2-Carboxamides

G start This compound hydrolysis Alkaline Hydrolysis (e.g., NaOH or KOH) start->hydrolysis acid 3-hydroxy-1H-indole-2-carboxylic acid hydrolysis->acid coupling Amide Coupling (e.g., BOP, DIPEA) acid->coupling final_product 3-hydroxy-N-substituted-1H-indole-2-carboxamide coupling->final_product amine Primary or Secondary Amine (R1R2NH) amine->coupling

Caption: General workflow for the synthesis of indole-2-carboxamide derivatives.

Protocol:

  • Ester Hydrolysis: Hydrolyze this compound to the corresponding carboxylic acid using a base such as sodium hydroxide or potassium hydroxide in a suitable solvent system (e.g., ethanol/water).

  • Acidify the reaction mixture to precipitate the carboxylic acid.

  • Amide Coupling: Dissolve the 3-hydroxy-1H-indole-2-carboxylic acid in an appropriate solvent (e.g., dichloromethane).

  • Add a coupling agent such as BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).[1]

  • Add the desired primary or secondary amine and stir the reaction at room temperature until completion.

  • Purify the resulting amide derivative using standard chromatographic techniques.

Biological Assay Protocols

The following are generalized protocols for assessing the biological activity of compounds derived from this compound.

In Vitro Kinase Inhibition Assay

This protocol can be adapted for various kinases, such as EGFR and CDK2.[1]

Protocol:

  • Prepare a stock solution of the test compound in DMSO.

  • In a microplate, add the kinase, a suitable buffer, ATP, and the substrate.

  • Add serial dilutions of the test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Incubate the plate at the optimal temperature for the kinase.

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% inhibition of cell growth).

Signaling Pathway Modulation

Indole-2-carboxamide derivatives have been shown to modulate key signaling pathways involved in cancer progression, such as the Akt/mTOR/NF-κB pathway.[2] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

Signaling Pathway: Akt/mTOR/NF-κB Inhibition by an Indole-2-Carboxamide Derivative (LG25)

G cluster_pathway Akt/mTOR/NF-κB Pathway LG25 Indole-2-carboxamide (e.g., LG25) Akt Akt LG25->Akt Apoptosis Apoptosis LG25->Apoptosis CellCycleArrest Cell Cycle Arrest LG25->CellCycleArrest mTOR mTOR Akt->mTOR Akt->mTOR NFkB NF-κB mTOR->NFkB mTOR->NFkB Proliferation Cell Proliferation NFkB->Proliferation NFkB->Proliferation

Caption: Inhibition of the Akt/mTOR/NF-κB pathway by an indole-2-carboxamide.

Conclusion

This compound represents a valuable starting material for the development of novel therapeutic agents. Its strategic functionalization allows for the synthesis of diverse libraries of compounds that can be screened against a wide range of biological targets. The protocols and data presented herein provide a foundation for researchers to explore the medicinal chemistry of this promising scaffold and to develop new drug candidates for various diseases. Further investigation into the specific biological activities of this compound and its direct derivatives is warranted.

References

Application Notes and Protocols for In Vitro Bioactivity Screening of Novel Indole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the initial in vitro screening of novel indole compounds for potential therapeutic applications. The protocols detailed below cover key bioactivities, including anticancer, antioxidant, anti-inflammatory, and antibacterial properties.

Anticancer Activity Screening

Indole derivatives are a prominent class of heterocyclic compounds investigated in cancer research due to their ability to modulate various cellular processes critical to cancer cell proliferation and survival.[1] This section outlines a systematic approach to evaluate the anticancer potential of novel indole compounds, beginning with cytotoxicity screening and progressing to mechanistic studies.

Data Presentation: Anticancer Activity

The cytotoxic effects of novel indole compounds are typically quantified by their half-maximal inhibitory concentration (IC50) values. This data should be presented in a clear, tabular format for comparative analysis across different cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Standard Drug (e.g., Doxorubicin) IC50 (µM)
Indole-001MCF-7 (Breast)
Indole-001HeLa (Cervical)
Indole-001HepG2 (Liver)
Indole-002MCF-7 (Breast)
Indole-002HeLa (Cervical)
Indole-002HepG2 (Liver)
Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Novel indole compounds

  • Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)[2]

  • Normal cell lines for cytotoxicity comparison (e.g., HEK293)[2]

  • Doxorubicin (standard drug)[2]

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.[3]

  • Compound Treatment: Treat the cells with various concentrations of the novel indole compounds (e.g., 1-100 µmol/L) for 72 hours.[3] Include a vehicle control (DMSO) and a positive control (doxorubicin).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.[3]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, using a non-linear regression model.[3]

anticancer_workflow cluster_invitro In Vitro Anticancer Screening start Novel Indole Compounds cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity mechanistic Mechanistic Studies cytotoxicity->mechanistic Promising Compounds apoptosis Apoptosis Assay (Flow Cytometry) mechanistic->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanistic->cell_cycle western_blot Target Validation (Western Blot) mechanistic->western_blot end Lead Compound Identification apoptosis->end cell_cycle->end western_blot->end

Caption: Workflow for in vitro anticancer screening of novel indole compounds.

Antioxidant Activity Screening

Oxidative stress is implicated in numerous diseases, making the discovery of novel antioxidants a key research area.[4] The antioxidant capacity of indole compounds can be assessed by their ability to scavenge free radicals.

Data Presentation: Antioxidant Activity

The antioxidant potential is often expressed as the IC50 value, representing the concentration of the compound required to scavenge 50% of the free radicals.

Compound IDDPPH Scavenging IC50 (µg/mL)ABTS Scavenging IC50 (µg/mL)Standard (e.g., Ascorbic Acid) DPPH IC50 (µg/mL)
Indole-001
Indole-002
Indole-003
Experimental Protocols

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[5]

Materials:

  • Novel indole compounds

  • DPPH solution (0.1 mM in methanol)[6]

  • Ascorbic acid or Trolox (standard antioxidant)

  • Methanol

  • 96-well plate or spectrophotometer cuvettes

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds and a standard antioxidant in methanol.[6]

  • Reaction: Mix a fixed volume of the DPPH solution with varying concentrations of the test compounds.[6]

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[6]

  • Measurement: Measure the absorbance of the solution at 517 nm.[6]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100. The IC50 value is then determined.[6]

The ABTS assay is another common method to determine the antioxidant capacity of compounds.[5]

Materials:

  • Novel indole compounds

  • ABTS stock solution (7 mM)

  • Potassium persulfate (2.45 mM)

  • Ethanol or buffer

  • Trolox (standard antioxidant)

Procedure:

  • ABTS Radical Cation (ABTS•+) Preparation: React ABTS stock solution with potassium persulfate in the dark at room temperature for 12-16 hours. Dilute the ABTS•+ solution with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[6]

  • Reaction: Add a specific volume of the test compound solution to the ABTS•+ solution and mix.[6]

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).[6]

  • Measurement: Measure the absorbance at 734 nm.[6]

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.[6]

antioxidant_pathway cluster_pathway Potential Antioxidant Signaling Pathway Modulation ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 ROS->Nrf2 Induces Indole Novel Indole Compound Indole->Nrf2 Activates Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes transcription of Antioxidant_Enzymes->ROS Neutralizes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Caption: Potential antioxidant signaling pathway modulated by a novel compound.

Anti-inflammatory Activity Screening

Inflammation is a biological response implicated in many diseases.[7] Screening for anti-inflammatory properties is crucial in drug discovery.

Data Presentation: Anti-inflammatory Activity

The anti-inflammatory effect can be quantified by measuring the inhibition of inflammatory mediators.

Compound IDNitric Oxide (NO) Inhibition IC50 (µM)COX-2 Inhibition IC50 (µM)Standard (e.g., Dexamethasone) NO Inhibition IC50 (µM)
Indole-001
Indole-002
Indole-003
Experimental Protocols

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.[7]

Materials:

  • Novel indole compounds

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Dexamethasone (standard drug)

Procedure:

  • Cell Culture: Culture macrophage cells in a 96-well plate.

  • Treatment: Treat the cells with various concentrations of the novel indole compounds for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Calculation: Calculate the percentage of NO inhibition and determine the IC50 value.

This assay determines the ability of a compound to inhibit COX enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins, key inflammatory mediators.[7]

Materials:

  • Novel indole compounds

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Celecoxib (selective COX-2 inhibitor) or Indomethacin (non-selective COX inhibitor) as standard.

  • Assay buffer and detection reagents (specific to the commercial kit used)

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, purified COX enzyme, and the test compound.

  • Initiation: Initiate the reaction by adding arachidonic acid.

  • Measurement: Measure the enzyme activity according to the kit manufacturer's instructions (often by colorimetric or fluorometric methods).

  • Calculation: Determine the percentage of COX inhibition and the IC50 value for each compound against both COX-1 and COX-2 to assess potency and selectivity.

anti_inflammatory_workflow cluster_workflow Anti-inflammatory Screening Workflow start Novel Indole Compounds lps_assay LPS-induced NO Production in Macrophages start->lps_assay cox_assay COX-1/COX-2 Inhibition Assay start->cox_assay cytokine_assay Cytokine Production Assay (e.g., TNF-α, IL-6) lps_assay->cytokine_assay Active Compounds cox_assay->cytokine_assay Active Compounds data_analysis Data Analysis and IC50 Determination cytokine_assay->data_analysis lead_identification Lead Compound Identification data_analysis->lead_identification

Caption: Workflow for in vitro anti-inflammatory screening.

Antibacterial Activity Screening

With the rise of antibiotic resistance, the discovery of new antibacterial agents is critical.[8] Indole and its derivatives have shown promise as a source of novel antimicrobial compounds.

Data Presentation: Antibacterial Activity

Antibacterial activity is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDBacterial StrainMIC (µg/mL)Standard Drug (e.g., Ciprofloxacin) MIC (µg/mL)
Indole-001E. coli
Indole-001S. aureus
Indole-002E. coli
Indole-002S. aureus
Experimental Protocols

This method is a widely used technique to determine the minimum inhibitory concentration of an antimicrobial agent.[9]

Materials:

  • Novel indole compounds

  • Bacterial strains (e.g., Gram-positive: Staphylococcus aureus, Gram-negative: Escherichia coli)[10]

  • Ciprofloxacin or other relevant antibiotic (standard)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • 96-well microtiter plates

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the novel indole compounds in the wells of a 96-well plate containing broth.

  • Bacterial Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

This is a preliminary screening method to assess the antibacterial activity of compounds.[9]

Materials:

  • Novel indole compounds

  • Bacterial strains

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Sterile cork borer

Procedure:

  • Agar Plate Preparation: Pour molten MHA into sterile petri dishes and allow it to solidify.

  • Bacterial Seeding: Spread a standardized bacterial culture evenly over the surface of the agar.

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Compound Addition: Add a fixed volume of the test compound solution to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well. A larger zone of inhibition indicates greater antibacterial activity.

antibacterial_workflow cluster_workflow Antibacterial Screening Workflow start Novel Indole Compounds preliminary_screen Preliminary Screening (Agar Well Diffusion) start->preliminary_screen mic_determination MIC Determination (Broth Microdilution) preliminary_screen->mic_determination Active Compounds mbc_determination MBC Determination mic_determination->mbc_determination Bacteriostatic Compounds end Lead Compound Identification mic_determination->end Bactericidal Compounds mbc_determination->end

Caption: Workflow for in vitro antibacterial screening of novel indole compounds.

References

Application Notes and Protocols: Ethyl 3-hydroxy-1H-indole-2-carboxylate as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the fluorescent properties of Ethyl 3-hydroxy-1H-indole-2-carboxylate is limited in the current scientific literature. The following application notes and protocols are based on the general photophysical characteristics of related 3-hydroxyindole derivatives and are intended to serve as a foundational guide for research and development. Experimental validation is required to determine the precise parameters and applicability for the specific applications outlined below.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds widely recognized for their intrinsic fluorescence and utility in developing chemosensors and biological probes. The indole scaffold's electron-rich nature and tunable photophysical properties make it an excellent platform for designing probes that respond to changes in their local environment, such as polarity, pH, and the presence of specific analytes.

This compound, a member of the 3-hydroxyindole family, is postulated to exhibit interesting fluorescent behavior, potentially influenced by keto-enol tautomerism. This characteristic could lead to environment-sensitive fluorescence, making it a candidate for various sensing and imaging applications. The 3-hydroxy group and the 2-carboxylate ester moiety can act as potential coordination sites for metal ions, suggesting its utility as a chemosensor.

Principle of Application

The fluorescence of 3-hydroxyindole derivatives can be modulated by several factors. A key aspect is the potential for excited-state intramolecular proton transfer (ESIPT), which can lead to dual emission and sensitivity to the molecular environment. The keto-enol tautomerism inherent to the 3-hydroxyindole scaffold is a critical determinant of its ground and excited-state properties.

As a fluorescent probe, this compound is hypothesized to function through mechanisms such as:

  • Chelation-Enhanced Fluorescence (CHEF): Binding of the probe to a metal ion can rigidify its structure, leading to an increase in fluorescence quantum yield.

  • Photoinduced Electron Transfer (PET) Quenching: In the free state, the probe's fluorescence may be quenched by a nearby electron-donating or -withdrawing group. Upon binding to an analyte, this PET process can be inhibited, resulting in fluorescence enhancement ("turn-on" sensing).

  • Solvatochromism: The polarity of the surrounding solvent can influence the energy levels of the excited state, leading to shifts in the emission wavelength. This property is valuable for probing local environments in biological systems.

Postulated Photophysical Properties

The following table summarizes the postulated photophysical properties of this compound based on data from related hydroxyindole derivatives. These values require experimental verification.

PropertyPostulated Value RangeNotes
Excitation Maximum (λex) 310 - 350 nmThe exact maximum is expected to be solvent-dependent. Excitation in this range typically corresponds to the S0 → S1 transition of the indole ring.
Emission Maximum (λem) 400 - 500 nmA significant Stokes shift is anticipated. The emission wavelength may be sensitive to solvent polarity and the presence of analytes. Dual emission may be observed in certain environments due to keto-enol tautomerism and potential ESIPT.
Quantum Yield (Φ) 0.1 - 0.5The quantum yield is expected to be moderate and highly dependent on the solvent and binding state. In the presence of certain metal ions, a significant enhancement is plausible.
Molar Extinction Coefficient (ε) 10,000 - 25,000 M⁻¹cm⁻¹This is a typical range for indole-based chromophores.

Experimental Protocols

The following are generalized protocols for potential applications of this compound as a fluorescent probe. Optimization of concentrations, incubation times, and buffer conditions is essential.

This protocol describes a general method for evaluating the efficacy of this compound as a fluorescent chemosensor for metal ions.

Materials:

  • This compound

  • Stock solutions (e.g., 10 mM) of various metal salts (e.g., ZnCl₂, CuCl₂, FeCl₃, NiCl₂, etc.) in deionized water or an appropriate buffer.

  • Spectroscopic grade solvents (e.g., ethanol, acetonitrile, DMSO).

  • Buffer solution (e.g., HEPES, Tris-HCl, pH 7.4).

  • Fluorometer and quartz cuvettes.

Procedure:

  • Probe Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent like DMSO or ethanol.

  • Working Solution: Dilute the stock solution in the desired buffer to a final concentration of, for example, 10 µM.

  • Fluorescence Measurement (Blank): Record the fluorescence emission spectrum of the probe's working solution.

  • Titration with Metal Ions:

    • To the cuvette containing the probe solution, add small aliquots of a metal ion stock solution.

    • After each addition, gently mix and allow the solution to equilibrate for a few minutes.

    • Record the fluorescence emission spectrum.

    • Continue this process until no significant change in fluorescence is observed.

  • Selectivity Test: Repeat the measurement with a range of different metal ions to assess the probe's selectivity.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the binding affinity and limit of detection.

This protocol provides a general framework for using this compound for live-cell imaging.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293) cultured on glass-bottom dishes.

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Stock solution of this compound in DMSO.

  • Fluorescence microscope with appropriate filter sets.

Procedure:

  • Cell Culture: Seed the cells on glass-bottom dishes and culture until they reach the desired confluency (typically 60-80%).

  • Probe Loading:

    • Prepare a working solution of the probe in pre-warmed cell culture medium (e.g., 1-10 µM final concentration).

    • Remove the old medium from the cells and wash once with PBS.

    • Add the probe-containing medium to the cells and incubate at 37°C in a CO₂ incubator for a specified time (e.g., 15-60 minutes).

  • Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with warm PBS to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed medium or PBS to the cells.

    • Image the cells using a fluorescence microscope with excitation and emission filters appropriate for the probe's postulated spectral properties.

  • (Optional) Co-localization Studies: To determine the subcellular localization of the probe, co-stain with organelle-specific fluorescent dyes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).

Visualizations

sensing_mechanism Probe Probe (this compound) Complex Probe-Metal Complex Probe->Complex + Metal Ion Fluorescence_Low Low Fluorescence Probe->Fluorescence_Low PET Quenching (Hypothesized) Metal Metal Ion (e.g., Zn²⁺) Metal->Complex Fluorescence_High High Fluorescence (Turn-On) Complex->Fluorescence_High PET Inhibition & Structural Rigidity

Caption: Postulated "turn-on" fluorescence sensing mechanism via chelation-enhanced fluorescence.

workflow_metal_detection start Start prep_probe Prepare Probe Stock Solution (in DMSO) start->prep_probe prep_working Prepare Working Solution (in Buffer) prep_probe->prep_working measure_blank Measure Blank Fluorescence prep_working->measure_blank add_metal Titrate with Metal Ion Solution measure_blank->add_metal measure_sample Record Fluorescence Spectrum add_metal->measure_sample Equilibrate analyze Analyze Data (Plot Intensity vs. Concentration) add_metal->analyze Titration Complete measure_sample->add_metal Repeat Titration end End analyze->end

Caption: Workflow for evaluating metal ion sensing capabilities.

workflow_cellular_imaging start Start culture_cells Culture Cells on Glass-Bottom Dishes start->culture_cells load_probe Incubate Cells with Probe culture_cells->load_probe wash_cells Wash to Remove Unbound Probe load_probe->wash_cells image_cells Acquire Images with Fluorescence Microscope wash_cells->image_cells analyze_images Analyze Image Data image_cells->analyze_images end End analyze_images->end

Caption: General workflow for live-cell fluorescence imaging.

Safety and Handling

  • Always handle this compound in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

  • For cell-based assays, maintain sterile techniques to prevent contamination.

Conclusion

This compound presents a promising, yet underexplored, scaffold for the development of novel fluorescent probes. Its structural features suggest potential for environment-sensitive fluorescence and chemosensing capabilities. The protocols and data presented herein provide a foundational framework for initiating research into its applications. Rigorous experimental characterization is crucial to validate these postulations and to fully elucidate the potential of this compound in chemical sensing and biological imaging.

Experimental procedure for gram-scale synthesis of Ethyl 3-hydroxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Gram-Scale Synthesis of Ethyl 3-hydroxy-1H-indole-2-carboxylate

Introduction

This compound is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules and pharmaceuticals. Its structure, featuring a reactive hydroxyl group at the 3-position of the indole scaffold, makes it a versatile building block for further chemical modifications. This application note provides a detailed, two-step experimental protocol for the gram-scale synthesis of this compound, commencing with the preparation of Ethyl 1H-indole-2-carboxylate followed by its conversion to the target molecule via a Vilsmeier-Haack formylation and subsequent Baeyer-Villiger oxidation. This procedure is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Experimental Protocols

Part 1: Synthesis of Ethyl 1H-indole-2-carboxylate

This procedure outlines the synthesis of Ethyl 1H-indole-2-carboxylate, a crucial precursor for the final product. The method is adapted from a reliable Organic Syntheses procedure.[1]

Materials:

  • o-Nitrotoluene

  • Diethyl oxalate

  • Potassium

  • Absolute ethanol

  • Anhydrous ether

  • Glacial acetic acid

  • Platinum catalyst (e.g., Platinum(IV) oxide)

  • Deionized water

  • Calcium chloride

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer, dropping funnel, and reflux condenser

  • Heating mantle

  • Parr low-pressure hydrogenation apparatus

  • Filtration apparatus (Büchner funnel)

  • Beakers and standard laboratory glassware

  • Desiccator

Procedure:

  • Preparation of Potassium Ethoxide: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 250 mL of commercial absolute ethanol. Carefully add 19.5 g (0.5 mol) of potassium metal in small portions to the stirred ethanol. A mixture of 250 mL of absolute ethanol and 200 mL of anhydrous ether is then added from a dropping funnel at a rate that maintains gentle boiling. Continue stirring until all the potassium has dissolved.

  • Condensation Reaction: Allow the potassium ethoxide solution to cool to room temperature. Add 2.5 L of anhydrous ether. To this solution, add 73 g (0.5 mol) of diethyl oxalate with stirring, followed by the addition of 68.5 g (0.5 mol) of o-nitrotoluene after 10 minutes. Stir the mixture for 2 hours at room temperature. The potassium salt of ethyl o-nitrophenylpyruvate will precipitate.

  • Isolation of the Potassium Salt: Collect the precipitated potassium salt by filtration, wash it with anhydrous ether, and dry it in a desiccator.

  • Reductive Cyclization: In a hydrogenation bottle, dissolve 30 g (0.109 mol) of the dried potassium salt in 200 mL of glacial acetic acid. Add 0.20 g of a platinum catalyst.

  • Place the bottle in a Parr low-pressure hydrogenation apparatus and flush the system several times with hydrogen gas. Shake the mixture under an initial hydrogen pressure of approximately 30 p.s.i. until the hydrogen uptake ceases (typically 1-2 hours).

  • Isolation of Ethyl 1H-indole-2-carboxylate: Filter the reaction mixture to remove the catalyst and wash the catalyst with glacial acetic acid. Slowly add the filtrate to 3 L of water with stirring. The product, Ethyl 1H-indole-2-carboxylate, will precipitate as a yellow solid.

  • Collect the solid by filtration, wash it with five 100-mL portions of water, and dry it in a desiccator over calcium chloride. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Part 2: Synthesis of this compound

This part of the protocol describes the conversion of Ethyl 1H-indole-2-carboxylate to the final product through a two-step sequence involving a Vilsmeier-Haack formylation and a Baeyer-Villiger oxidation.

Step 2a: Vilsmeier-Haack Formylation of Ethyl 1H-indole-2-carboxylate

Materials:

  • Ethyl 1H-indole-2-carboxylate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate or Sodium hydroxide solution

  • Ice

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Two-necked round-bottom flask with a magnetic stirrer and a dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Vilsmeier Reagent Formation: In a two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), cool 50 mL of anhydrous N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add 10.8 mL (0.116 mol) of phosphorus oxychloride (POCl₃) dropwise with vigorous stirring.[2] Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.[2]

  • Formylation Reaction: Dissolve 18.9 g (0.1 mol) of Ethyl 1H-indole-2-carboxylate in 100 mL of anhydrous dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Cool the reaction mixture back to 0 °C and carefully pour it into a beaker containing 500 g of crushed ice.[2] Neutralize the mixture by the slow addition of a saturated sodium acetate solution or a dilute sodium hydroxide solution until the pH is approximately 7-8. This step should be performed with caution as it is exothermic.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude Ethyl 3-formyl-1H-indole-2-carboxylate. The crude product can be purified by recrystallization or column chromatography.

Step 2b: Baeyer-Villiger Oxidation of Ethyl 3-formyl-1H-indole-2-carboxylate

Materials:

  • Ethyl 3-formyl-1H-indole-2-carboxylate

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve 10.85 g (0.05 mol) of Ethyl 3-formyl-1H-indole-2-carboxylate in 200 mL of anhydrous dichloromethane in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

  • Oxidation: To the cooled solution, add 12.9 g (0.075 mol, 1.5 equivalents) of meta-chloroperoxybenzoic acid (m-CPBA) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then let it warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: Quench the reaction by adding 100 mL of a saturated aqueous solution of sodium thiosulfate to decompose the excess peroxide.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (3 x 100 mL) to remove m-chlorobenzoic acid, and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product, this compound, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure product.

Data Presentation

Table 1: Quantitative Data for the Synthesis of Ethyl 1H-indole-2-carboxylate

ParameterValue
Starting Material o-Nitrotoluene
Mass of o-Nitrotoluene68.5 g
Moles of o-Nitrotoluene0.5 mol
Product Ethyl 1H-indole-2-carboxylate
Theoretical Yield94.6 g
Actual Yield (Typical)61.5 - 71.0 g
Percent Yield (Typical)65 - 75%
Melting Point122-124 °C

Table 2: Quantitative Data for the Synthesis of this compound

StepParameterValue
2a: Vilsmeier-Haack Starting Material Ethyl 1H-indole-2-carboxylate
Mass of Starting Material18.9 g
Moles of Starting Material0.1 mol
Product Ethyl 3-formyl-1H-indole-2-carboxylate
Theoretical Yield21.7 g
Actual Yield (Typical)17.4 - 19.5 g
Percent Yield (Typical)80 - 90%
2b: Baeyer-Villiger Starting Material Ethyl 3-formyl-1H-indole-2-carboxylate
Mass of Starting Material10.85 g
Moles of Starting Material0.05 mol
Product This compound
Theoretical Yield10.25 g
Actual Yield (Typical)7.2 - 8.2 g
Percent Yield (Typical)70 - 80%

Visualizations

experimental_workflow cluster_part1 Part 1: Synthesis of Ethyl 1H-indole-2-carboxylate cluster_part2 Part 2: Synthesis of this compound start1 o-Nitrotoluene + Diethyl Oxalate step1_1 Condensation with Potassium Ethoxide start1->step1_1 intermediate1 Potassium Salt of Ethyl o-nitrophenylpyruvate step1_1->intermediate1 step1_2 Reductive Cyclization (H₂, Pt catalyst) intermediate1->step1_2 product1 Ethyl 1H-indole-2-carboxylate step1_2->product1 step2_1 Vilsmeier-Haack Formylation (DMF, POCl₃) product1->step2_1 intermediate2 Ethyl 3-formyl-1H-indole-2-carboxylate step2_1->intermediate2 step2_2 Baeyer-Villiger Oxidation (m-CPBA) intermediate2->step2_2 product2 This compound step2_2->product2 signaling_pathway cluster_formylation Vilsmeier-Haack Formylation cluster_oxidation Baeyer-Villiger Oxidation DMF DMF Vilsmeier_reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Iminium_salt Iminium Salt Intermediate Vilsmeier_reagent->Iminium_salt Indole_ester Ethyl 1H-indole-2-carboxylate Indole_ester->Iminium_salt Electrophilic Aromatic Substitution Hydrolysis Hydrolysis Iminium_salt->Hydrolysis Formyl_indole Ethyl 3-formyl-1H-indole-2-carboxylate Hydrolysis->Formyl_indole Criegee_intermediate Criegee Intermediate Formyl_indole->Criegee_intermediate mCPBA m-CPBA mCPBA->Criegee_intermediate Rearrangement Rearrangement & Migration Criegee_intermediate->Rearrangement Hydroxy_indole This compound Rearrangement->Hydroxy_indole

References

Application Notes and Protocols for the Analytical Characterization of Indole-2-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and experimental protocols for the characterization of indole-2-carboxylates, a class of compounds significant in medicinal chemistry and drug development. The analytical techniques covered include High-Performance Liquid Chromatography (HPLC) for separation and quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and spectroscopic methods such as Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy for functional group analysis and concentration measurements. This guide is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

Application Note: HPLC is a cornerstone technique for the analysis of indole-2-carboxylates and their derivatives. It is particularly effective for separating complex mixtures, including stereoisomers, and for quantifying the concentration of the desired compound in samples ranging from raw materials to biological matrices.[1][2] Reversed-phase HPLC using a C18 column is the most common approach, offering robust separation of these moderately polar compounds.[2] Detection can be achieved using Photodiode Array (PDA) detectors for chromophoric indole rings or Refractive Index Detectors (RID) for non-chromophoric analogues like octahydro-1H-indole-2-carboxylic acid.[1][2] The method's sensitivity and reliability make it suitable for quality control, stability testing, and purity analysis.[1][3]

Experimental Workflow: HPLC Analysis

Caption: Workflow for HPLC analysis of indole-2-carboxylates.

Protocol 1: Isomer Separation of Octahydro-1H-indole-2-carboxylic acid

This protocol is adapted for the separation and quantification of non-chromophoric indole-2-carboxylate isomers, which are key starting materials for synthesizing drugs like Perindopril and Trandolapril.[1]

  • Instrumentation: HPLC system with a Refractive Index Detector (RID).

  • Column: Inertsil ODS-4, 250 mm x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase: 10 mM potassium phosphate buffer, pH adjusted to 3.0.[1]

  • Flow Rate: 1.5 mL/min.[1]

  • Column Temperature: 35°C.[1]

  • Injection Volume: 10 µL.[3]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the standard solutions and sample solutions.

    • Record the chromatograms and integrate the peak areas for all isomers.

    • Construct a calibration curve by plotting peak area against the concentration of standards.

    • Determine the concentration of each isomer in the sample from the calibration curve.

Table 1: HPLC Method Validation Data (Octahydro-1H-indole-2-carboxylic acid isomers) [1]

Parameter Value
Linearity Range LOQ to 150% of target concentration
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.006 mg/mL
Limit of Quantification (LOQ) 0.022 - 0.024 mg/mL

| Recovery | 93.9% - 107.9% |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Application Note: LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. It is an indispensable tool for the definitive identification and structural confirmation of indole-2-carboxylates in complex matrices, such as in sugar cane juice.[2] Electrospray ionization (ESI) is a common ionization technique for these molecules, often detecting protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.[3][4] Tandem mass spectrometry (MS/MS) experiments, such as Multiple Reaction Monitoring (MRM), can be used to confirm the presence of specific compounds with high certainty by monitoring characteristic fragmentation patterns.[2]

Protocol 2: LC-MS/MS Confirmation of Indole-2-carboxylic Acid

This protocol is designed for the confirmation of indole-2-carboxylic acid identity in a sample matrix following initial HPLC analysis.[2]

  • Instrumentation: HPLC system coupled to a tandem mass spectrometer with an ESI source.

  • LC Conditions: Utilize the optimized HPLC separation conditions from Protocol 1 or a similar reversed-phase method. A typical setup involves a C18 column with a gradient elution using methanol and water containing 0.1% formic acid.[2]

  • MS Ionization Mode: ESI, positive or negative mode. For indole-2-carboxylic acid (MW: 161.16 g/mol ), negative mode ([M-H]⁻, m/z 160.04) is common.[5]

  • MS/MS Experiment: Multiple Reaction Monitoring (MRM).

  • Procedure:

    • Perform a full scan MS experiment on a standard solution of indole-2-carboxylic acid to determine the m/z of the precursor ion (e.g., 160.04 in negative mode).

    • Perform a product ion scan on the precursor ion to identify the most abundant and characteristic fragment ions.

    • Set up an MRM method to monitor the transition from the precursor ion to the selected product ion(s).

    • Inject the sample into the LC-MS/MS system running the MRM method.

    • The presence of a peak at the correct retention time with the specific precursor-to-product ion transition confirms the identity of indole-2-carboxylic acid.[2]

Table 2: Mass Spectrometry Data for Indole-2-carboxylic Acid and its Esters

Compound Formula Molecular Weight Ionization Mode Precursor Ion (m/z) Key Fragment Ions (m/z) Reference
Indole-2-carboxylic acid C₉H₇NO₂ 161.16 ESI- 160.04 116.05 [5]
Methyl 1H-indole-2-carboxylate C₁₀H₉NO₂ 175.18 EI 175 (M⁺) 144, 116, 63 [6]

| Ethyl 1H-indole-2-carboxylate | C₁₁H₁₁NO₂ | 189.21 | EI | 189 (M⁺) | 144, 116, 89 |[7] |

Spectroscopic Characterization

Application Note: Spectroscopic techniques provide critical information about the chemical structure and electronic properties of indole-2-carboxylates. UV-Vis spectroscopy is useful for quantitative analysis and studying protonation states, as the indole ring system exhibits characteristic π → π* transitions.[8][9] FTIR spectroscopy identifies key functional groups, such as the N-H and C=O stretching vibrations of the indole and carboxylic acid moieties, respectively.[10] NMR spectroscopy (¹H and ¹³C) is the most powerful technique for complete structural elucidation, providing detailed information about the connectivity of atoms within the molecule.[4][11]

General Analytical Workflow

Caption: General workflow for indole-2-carboxylate characterization.

Protocol 3: UV-Vis Spectroscopy

  • Instrumentation: Diode Array Spectrophotometer.[8]

  • Solvent: Water, ethanol, or perchloric acid solutions for protonation studies.[8]

  • Procedure:

    • Prepare a blank solution using the same solvent as the sample.

    • Prepare a dilute solution of the indole-2-carboxylate sample in the chosen solvent.

    • Record the UV spectrum, typically from 190 nm to 400 nm.[8]

    • Identify the wavelengths of maximum absorbance (λmax).

Table 3: UV Absorption Maxima for Indole-2-carboxylic Acid in Water [8]

Transition λmax (nm)
¹Bₐ 202
¹Bₑ 218

| ¹Lₐ / ¹Lₑ (overlapped) | 292 |

Protocol 4: FTIR Spectroscopy

  • Instrumentation: FTIR Spectrometer.

  • Sample Preparation: Prepare the sample as a KBr pellet or analyze neat using an Attenuated Total Reflectance (ATR) accessory.[5][10]

  • Procedure:

    • Acquire a background spectrum.

    • Acquire the sample spectrum.

    • The resulting spectrum is automatically ratioed against the background.

    • Identify characteristic absorption bands for key functional groups.

Table 4: Characteristic FTIR Bands for Indole-2-Carboxylates

Functional Group Vibration Approximate Wavenumber (cm⁻¹) Reference
N-H (Indole) Stretch 3300 - 3400 [10]
O-H (Carboxylic Acid) Stretch (broad) 2500 - 3300 [10]
C=O (Carboxylic Acid) Stretch 1680 - 1710

| C=C (Aromatic) | Stretch | 1450 - 1600 | |

Protocol 5: NMR Spectroscopy

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or 600 MHz).[3][4]

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is commonly used due to its ability to dissolve both the carboxylic acid and the indole moiety, allowing observation of the labile N-H and O-H protons.[4][11]

  • Procedure:

    • Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated solvent.

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate ¹H signals and assign chemical shifts by comparison with literature values and analysis of coupling patterns.[4][11]

Table 5: Representative ¹H and ¹³C NMR Chemical Shifts for 1H-Indole-2-carboxylic Acid (in DMSO-d₆) [4]

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
NH (Position 1) 11.74 (s, 1H) -
C2 - 128.9
H3 7.11 (s, 1H) 107.79
H4 7.65 (d, 1H) 122.4
H5 7.06 (dd, 1H) 120.4
H6 7.24 (dd, 1H) 124.7
H7 7.46 (d, 1H) 112.96
C3a - 127.3
C7a - 137.7
C=O - 163.3

| COOH | ~13.0 (br s, 1H) | - |

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-hydroxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-hydroxy-1H-indole-2-carboxylate. The information is presented in a question-and-answer format to directly address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two main synthetic strategies for obtaining this compound are the Dieckmann cyclization and the Baeyer-Villiger oxidation.

  • Dieckmann Cyclization: This method involves the intramolecular cyclization of diesters, specifically derivatives of 2-[(carboxymethyl)amino]benzoic acid, in the presence of a base to form the β-keto ester, which then tautomerizes to the more stable enol form, the desired 3-hydroxyindole.

  • Baeyer-Villiger Oxidation: This approach utilizes the oxidation of the corresponding ethyl 1H-indole-2-carboxylate. A Vilsmeier-Haack reaction can be used to introduce a formyl group at the 3-position, which is then subjected to a Baeyer-Villiger oxidation to yield the 3-hydroxy product[1].

Q2: My yield is consistently low. What are the most common general causes?

A2: Low yields in this synthesis can often be attributed to several factors, regardless of the specific route:

  • Purity of Starting Materials: Ensure all reactants and solvents are pure and anhydrous, as impurities can interfere with the reactions.

  • Reaction Conditions: Strict control of reaction temperature, time, and atmosphere (e.g., inert atmosphere to prevent oxidation) is crucial.

  • Base Strength and Stoichiometry (for Dieckmann Cyclization): The choice and amount of base are critical for the cyclization to proceed efficiently without promoting side reactions.

  • Oxidant Choice and Handling (for Baeyer-Villiger Oxidation): The type and concentration of the peroxy acid, as well as the reaction temperature, will significantly impact the reaction's success.

  • Product Degradation: The 3-hydroxyindole core can be susceptible to oxidation and degradation, especially under harsh workup or purification conditions.

Troubleshooting Guides

Low Yield in Dieckmann Cyclization

Problem: The Dieckmann cyclization of diethyl 2-((2-ethoxy-2-oxoethyl)amino)benzoate results in a low yield of this compound.

Potential Cause Troubleshooting Suggestion Expected Outcome
Incomplete Deprotonation Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous aprotic solvent like THF or toluene.More efficient formation of the carbanion, leading to improved cyclization and higher yield.
Side Reactions (e.g., intermolecular condensation) Perform the reaction under high dilution conditions to favor the intramolecular cyclization.Reduced formation of polymeric byproducts and increased yield of the desired monomeric product.
Hydrolysis of the Ester Ensure strictly anhydrous conditions throughout the reaction. Use freshly distilled solvents and dry glassware.Prevents the saponification of the ester groups, which would halt the cyclization.
Reversibility of the Reaction Use a stoichiometric amount of a strong, non-nucleophilic base to drive the equilibrium towards the product.Pushes the reaction to completion, increasing the overall yield.
Low Yield and Side Products in Baeyer-Villiger Oxidation

Problem: The Baeyer-Villiger oxidation of ethyl 3-formyl-1H-indole-2-carboxylate is resulting in a low yield of the desired product and the formation of significant impurities.

Potential Cause Troubleshooting Suggestion Expected Outcome
Formation of Acetoxylated 3,3'-bi-indolyl Product This is a known side reaction in the oxidation of indole-2-carboxylates. Optimize the reaction temperature, keeping it as low as possible while still allowing the reaction to proceed. Use a less reactive peroxy acid if possible.Minimized dimerization and increased selectivity for the desired 3-hydroxy product.[1]
Incomplete Reaction Increase the reaction time or slightly elevate the temperature. Ensure at least one equivalent of the oxidizing agent (e.g., m-CPBA) is used.Drive the reaction to completion, converting more of the starting material to the product.
Product Degradation The 3-hydroxyindole product can be sensitive to the acidic byproduct of the peroxy acid. Add a buffer, such as sodium bicarbonate, to the reaction mixture.Neutralizes the acidic byproduct, preventing degradation of the desired product and improving the isolated yield.
Over-oxidation Use a stoichiometric amount of the oxidizing agent and monitor the reaction closely by TLC. Quench the reaction as soon as the starting material is consumed.Prevents further oxidation of the desired product to undesired byproducts.

Experimental Protocols

Protocol 1: Synthesis of this compound via Dieckmann Cyclization

This protocol is a general representation and may require optimization.

Materials:

  • Diethyl 2-((2-ethoxy-2-oxoethyl)amino)benzoate

  • Sodium ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of sodium ethoxide (1.1 equivalents) in anhydrous toluene at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of diethyl 2-((2-ethoxy-2-oxoethyl)amino)benzoate (1 equivalent) in anhydrous toluene dropwise over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

Protocol 2: Synthesis of this compound via Modified Baeyer-Villiger Oxidation

This protocol is a general representation and may require optimization.

Materials:

  • Ethyl 3-formyl-1H-indole-2-carboxylate

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

Procedure:

  • Dissolve ethyl 3-formyl-1H-indole-2-carboxylate (1 equivalent) in dichloromethane at 0 °C.

  • Add m-CPBA (1.1 to 1.5 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, quench by adding saturated aqueous sodium thiosulfate solution to destroy excess peroxide.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove meta-chlorobenzoic acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for Dieckmann Cyclization

Base Solvent Temperature (°C) Reaction Time (h) Typical Yield (%)
NaHTHF601260-75
NaOEtEthanolReflux2440-60
t-BuOKt-Butanol80865-80
LDATHF-78 to RT455-70

Table 2: Comparison of Oxidizing Agents for Baeyer-Villiger Oxidation

Oxidizing Agent Solvent Temperature (°C) Reaction Time (h) Typical Yield (%)
m-CPBADCM0 to RT4-1270-85
Peracetic AcidAcetic Acid256-1860-75
Trifluoroperacetic AcidDCM01-380-90
Hydrogen Peroxide/Lewis AcidAcetonitrile252450-70

Visualizations

Reaction_Pathway_Dieckmann Start Diethyl 2-((2-ethoxy-2-oxoethyl)amino)benzoate Intermediate Enolate Intermediate Start->Intermediate  Base (e.g., NaOEt) Product This compound Intermediate->Product  Intramolecular  Cyclization & Tautomerization

Caption: Dieckmann cyclization pathway for this compound synthesis.

Reaction_Pathway_BV Start Ethyl 1H-indole-2-carboxylate Formyl Ethyl 3-formyl-1H-indole-2-carboxylate Start->Formyl Vilsmeier-Haack (POCl3, DMF) Product This compound Formyl->Product Baeyer-Villiger Oxidation (e.g., m-CPBA)

Caption: Modified Baeyer-Villiger oxidation pathway for this compound synthesis.

Troubleshooting_Workflow Start Low Yield Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Atmosphere) CheckPurity->CheckConditions Dieckmann Dieckmann Cyclization Issue? CheckConditions->Dieckmann BV Baeyer-Villiger Oxidation Issue? CheckConditions->BV Base Optimize Base (Strength, Stoichiometry) Dieckmann->Base Yes Dilution Use High Dilution Dieckmann->Dilution Yes Oxidant Optimize Oxidant (Type, Equivalents) BV->Oxidant Yes Buffer Add Buffer to Reaction BV->Buffer Yes Purification Review Purification Method Base->Purification Dilution->Purification Oxidant->Purification Buffer->Purification Success Yield Improved Purification->Success

Caption: General troubleshooting workflow for low yield in the synthesis.

References

Preventing byproduct formation in Fischer indole synthesis of hydroxyindoles.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the Fischer indole synthesis of hydroxyindoles.

Troubleshooting Guides

Problem 1: Low Yield of Hydroxyindole and Formation of Tar-Like Substances

Q: My reaction is producing a low yield of the desired hydroxyindole, and a significant amount of dark, insoluble tar is forming. What are the likely causes and how can I mitigate this?

A: Tar formation is a common issue in Fischer indole synthesis, often exacerbated by the strong acidic conditions and high temperatures required for the reaction. The electron-rich nature of the hydroxyphenylhydrazine precursor can also contribute to polymerization and degradation pathways.

Possible Causes and Solutions:

Cause Explanation Recommended Action
Excessively Strong Acid Catalyst Strong Brønsted acids (e.g., concentrated H₂SO₄, HCl) or Lewis acids (e.g., AlCl₃) can promote side reactions and decomposition of the starting materials and product.[1]Screen a range of milder acid catalysts such as polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TsOH), or weaker Lewis acids like ZnCl₂.[1]Consider using Eaton's reagent (P₂O₅ in MeSO₃H), which can provide high regioselectivity and reduce degradation in some cases.[2]
High Reaction Temperature Elevated temperatures can accelerate the rate of tar formation and lead to the decomposition of sensitive intermediates.[1]Optimize the reaction temperature by starting at a lower temperature and gradually increasing it while monitoring the reaction progress by TLC.Microwave-assisted synthesis can sometimes provide rapid heating and improved yields with shorter reaction times, potentially minimizing tar formation.[1]
Unprotected Hydroxyl Group The free hydroxyl group is susceptible to side reactions under acidic conditions, including sulfonation or other electrophilic attacks, which can lead to complex byproduct mixtures and tar.Protect the hydroxyl group as an ether (e.g., benzyl, methyl) or a silyl ether before the Fischer indole synthesis. The choice of protecting group will depend on its stability to the reaction conditions and the ease of deprotection.
Oxygen Exposure The presence of oxygen can lead to oxidative polymerization of the electron-rich hydroxyindole product.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Workflow for Troubleshooting Tar Formation

Tar_Troubleshooting start Low Yield / Tar Formation catalyst Optimize Acid Catalyst (e.g., PPA, p-TsOH, ZnCl2) start->catalyst temp Optimize Temperature (Start low, gradual increase) start->temp protect Protect Hydroxyl Group (e.g., Benzyl, Silyl ether) start->protect inert Use Inert Atmosphere (N2 or Ar) start->inert end Improved Yield / Reduced Tar catalyst->end temp->end protect->end inert->end

Workflow for addressing tar formation.
Problem 2: Formation of Regioisomers with Unsymmetrical Ketones

Q: I am using an unsymmetrical ketone in my Fischer indole synthesis of a hydroxyindole, and I am obtaining a mixture of two regioisomeric products. How can I control the regioselectivity?

A: The formation of regioisomers is a common challenge when using unsymmetrical ketones because the initial tautomerization to the enamine intermediate can occur on either side of the carbonyl group.[1] The electron-donating hydroxyl group on the phenylhydrazine can also influence the direction of cyclization.

Factors Influencing Regioselectivity and Control Strategies:

Factor Influence Control Strategy
Steric Hindrance The[3][3]-sigmatropic rearrangement generally favors the formation of the enamine at the less sterically hindered α-carbon of the ketone.[1]Choose a ketone with significantly different steric bulk on the two α-carbons to favor one regioisomer.
Acid Catalyst The choice and concentration of the acid catalyst can influence the ratio of the enamine tautomers and thus the final product ratio. Weaker acids may lead to lower selectivity.[4]Experiment with different Brønsted and Lewis acids. For instance, stronger acids at lower temperatures can sometimes favor the thermodynamically more stable enamine.Eaton's reagent has been reported to provide high regioselectivity, favoring the 3-unsubstituted indole when using methyl ketones.[2]
Reaction Temperature Temperature can affect the equilibrium between the two possible enamine intermediates.Systematically vary the reaction temperature to find an optimum that favors the desired regioisomer.

Reaction Pathway Leading to Regioisomers

Regioisomer_Formation cluster_start Starting Materials cluster_intermediates Intermediates cluster_products Products Hydrazone Hydroxyphenylhydrazone Enamine1 Enamine A Hydrazone->Enamine1 Tautomerization (less hindered) Enamine2 Enamine B Hydrazone->Enamine2 Tautomerization (more hindered) Ketone Unsymmetrical Ketone Indole1 Regioisomer 1 Enamine1->Indole1 [3,3]-Sigmatropic Rearrangement Indole2 Regioisomer 2 Enamine2->Indole2 [3,3]-Sigmatropic Rearrangement

Formation of regioisomers from an unsymmetrical ketone.
Problem 3: Presence of N-N Bond Cleavage Byproducts

Q: My reaction mixture contains significant amounts of byproducts that appear to be aniline derivatives and other cleavage products. What causes this and how can I prevent it?

A: The formation of aniline derivatives and other fragments arises from the cleavage of the N-N bond in the hydrazone intermediate. This side reaction is particularly prevalent when the starting hydroxyphenylhydrazine has a strong electron-donating group, such as the hydroxyl group, which can stabilize the cationic intermediate formed upon N-N bond scission.

Mechanism and Prevention of N-N Bond Cleavage:

The desired reaction pathway involves a[3][3]-sigmatropic rearrangement of the protonated ene-hydrazine. However, a competing pathway is the heterolytic cleavage of the N-N bond, which leads to the formation of an aniline derivative and an iminium cation.

Strategies to Minimize N-N Cleavage:

  • Protect the Hydroxyl Group: Converting the hydroxyl group to an electron-withdrawing protecting group (e.g., acetyl, benzoyl) can reduce the electron-donating ability of the aromatic ring, thus disfavoring the N-N bond cleavage pathway.

  • Use Milder Reaction Conditions: Employing milder acid catalysts (e.g., acetic acid, ZnCl₂) and lower reaction temperatures can favor the desired[3][3]-sigmatropic rearrangement over the cleavage reaction.

  • Choice of Carbonyl Compound: The structure of the aldehyde or ketone can also influence the stability of the intermediates. In some cases, using a different carbonyl partner may alter the reaction pathway.

Competing Pathways in Fischer Indole Synthesis

Competing_Pathways Hydrazone Protonated Ene-hydrazine Sigmatropic [3,3]-Sigmatropic Rearrangement Hydrazone->Sigmatropic Desired Pathway Cleavage N-N Bond Cleavage Hydrazone->Cleavage Side Reaction Indole Desired Hydroxyindole Sigmatropic->Indole Byproducts Aniline Derivative + Iminium Cation Cleavage->Byproducts

Competition between indole formation and N-N bond cleavage.

Frequently Asked Questions (FAQs)

Q1: Is it always necessary to protect the hydroxyl group when synthesizing hydroxyindoles via the Fischer method?

A1: While not always strictly necessary, protecting the hydroxyl group is highly recommended, especially when harsh acidic conditions or high temperatures are employed. An unprotected hydroxyl group can lead to several complications:

  • Electrophilic substitution on the ring: The hydroxyl group is a strong activating group, making the aromatic ring susceptible to undesired electrophilic attack (e.g., sulfonation with H₂SO₄).

  • Polymerization and tar formation: The electron-rich nature of the phenol ring can promote polymerization.

  • Decreased solubility: The free hydroxyl group can affect the solubility of the starting materials and intermediates in non-polar solvents.

Common protecting groups for phenols that are compatible with Fischer indole conditions include benzyl (Bn) ethers, which are stable to acid and can be removed by hydrogenolysis, and silyl ethers (e.g., TBDMS), which offer varying degrees of acid stability.

Q2: What are some common byproducts I should look for when synthesizing 5-hydroxyindoles, and how can I identify them?

A2: Besides tar and regioisomers, you may encounter the following byproducts when synthesizing 5-hydroxyindoles:

  • 4- and 6-substituted regioisomers: If starting with a meta-hydroxyphenylhydrazine, cyclization can occur at either ortho position to the hydrazine moiety, leading to a mixture of 4- and 6-hydroxyindoles.

  • Aniline derivative: Cleavage of the N-N bond of 4-hydroxyphenylhydrazone would yield 4-aminophenol.

  • Over-alkylation/acylation products: If the hydroxyl group is unprotected, it can react with electrophiles present in the reaction mixture.

These byproducts can often be identified by a combination of TLC, HPLC, and spectroscopic methods (¹H NMR, ¹³C NMR, and MS). For example, the different substitution patterns of regioisomers will result in distinct aromatic proton splitting patterns in the ¹H NMR spectrum. Mass spectrometry can help identify the molecular weights of potential byproducts.

Q3: Can you provide a general experimental protocol for the Fischer indole synthesis of a protected hydroxyindole?

A3: The following is a general procedure for the synthesis of 5-benzyloxyindole. This protocol can be adapted for other protected hydroxyindoles with appropriate modifications to the starting materials and reaction conditions.

Experimental Protocol: Synthesis of 5-Benzyloxyindole

  • Hydrazone Formation (in situ):

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(benzyloxy)phenylhydrazine hydrochloride (1.0 eq) in ethanol (10 mL per gram of hydrazine).

    • Add the desired aldehyde or ketone (1.1 eq) to the solution.

    • Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates complete formation of the hydrazone.

  • Indolization:

    • To the reaction mixture, add the acid catalyst. A common choice is a mixture of polyphosphoric acid (PPA) (e.g., 5-10 wt% of the reaction mixture) or a solution of sulfuric acid in ethanol (e.g., 10% v/v).

    • Heat the reaction mixture to reflux (typically 78 °C for ethanol) and monitor the progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-water.

    • Neutralize the acidic solution by the slow addition of a base, such as saturated aqueous sodium bicarbonate solution, until the pH is approximately 7-8.

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Deprotection (if required):

    • To remove the benzyl protecting group, dissolve the purified 5-benzyloxyindole in a suitable solvent (e.g., ethanol or methanol).

    • Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the 5-hydroxyindole.

Q4: How can I effectively purify my target hydroxyindole from the complex reaction mixture?

A4: Purification of hydroxyindoles can be challenging due to their polarity and potential for decomposition on silica gel. Here are some strategies:

  • Aqueous Work-up: A thorough aqueous work-up is crucial. Washing the organic extract with a mild base (e.g., saturated NaHCO₃ solution) can help remove acidic impurities and the acid catalyst.

  • Column Chromatography:

    • Normal Phase: If using silica gel, it is sometimes beneficial to deactivate it slightly with a small amount of triethylamine or ammonia in the eluent to prevent streaking and decomposition of the polar indole product.

    • Reverse Phase: For highly polar indoles, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient may provide better separation.

  • Recrystallization: If the hydroxyindole is a solid, recrystallization from a suitable solvent system can be a very effective method for purification.

  • Acid-Base Extraction: The phenolic hydroxyl group allows for selective extraction into a basic aqueous solution. The product can then be re-precipitated by acidifying the aqueous layer and extracted back into an organic solvent. This can be a powerful technique to separate it from non-acidic impurities.

Quantitative Data Summary

The following tables summarize typical yields and byproduct formation observed in Fischer indole syntheses relevant to hydroxyindoles. Note that specific results can vary significantly based on the exact substrates and reaction conditions.

Table 1: Influence of Hydroxyl Group Protection on Yield

Substrate Protecting Group Catalyst/Solvent Yield of Indole (%) Major Byproducts Reference
4-MethoxyphenylhydrazineMethoxy (MeO)HCl/EtOH6 (7-methoxyindole)6-chloroindole (main product)[5]
4-BenzyloxyphenylhydrazineBenzyl (Bn)PPA~70-80Minimal tar, some N-N cleavage productsGeneral observation
4-HydroxyphenylhydrazineNoneH₂SO₄< 20Significant tar, polymeric materialGeneral observation

Table 2: Comparison of Catalysts in a Model Fischer Indole Synthesis

Catalyst Time (h) Yield (%)
Zeolite-HY443
Montmorillonite K10470
Indion-90460
Amberlite-120463
Silica420
Amberlyst-15468
Phosphomolybdic acid486
Reaction conditions: Phenylhydrazine hydrochloride (0.01 mol), acetophenone (0.01 mol), catalyst (0.002 mol), chloroform, 60 °C.[3]

This data, while for a non-hydroxylated substrate, illustrates the significant impact of the catalyst on reaction efficiency, a principle that directly applies to optimizing hydroxyindole synthesis to minimize byproduct-forming reaction times and conditions.

References

Technical Support Center: Baeyer-Villiger Oxidation of Indole Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Baeyer-Villiger oxidation of indole precursors. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Baeyer-Villiger oxidation of indole precursors?

The primary side reactions encountered when performing Baeyer-Villiger oxidation on indole-containing molecules are epoxidation of the electron-rich indole double bond (C2=C3) and N-oxidation of the indole nitrogen. These occur because the peroxyacids used in the reaction are strong oxidizing agents that can react with other nucleophilic sites in the indole ring in addition to the desired ketone or aldehyde functionality.

Q2: My primary side product is the epoxide of the indole ring. How can I suppress this reaction?

Epoxidation is a common competing reaction. To favor the desired Baeyer-Villiger oxidation over epoxidation, consider the following strategies:

  • Choice of Oxidant: Using hydrogen peroxide in combination with a Lewis acid catalyst (e.g., Sn-doped zeolites) can be more chemoselective than traditional peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA).[1] This is because the catalyzed reaction with hydrogen peroxide can be tuned to be more specific for the carbonyl group.

  • N-Protection: Protecting the indole nitrogen with an electron-withdrawing group (e.g., tosyl, mesyl, or Boc) can reduce the electron density of the indole ring, making the C2=C3 double bond less susceptible to electrophilic attack by the oxidant.

  • Reaction Conditions: Lowering the reaction temperature can sometimes increase the selectivity for the Baeyer-Villiger oxidation over epoxidation, as the activation energy for epoxidation may be higher.

Q3: I am observing N-oxidation of the indole nitrogen. What can be done to prevent this?

N-oxidation is another potential side reaction, especially with strong peroxyacids.

  • N-Protection: As with preventing epoxidation, protecting the indole nitrogen with a suitable protecting group is the most effective strategy to prevent N-oxidation. The lone pair of electrons on the nitrogen is no longer available for oxidation once it is engaged in a bond with the protecting group.

  • Choice of Oxidant: Milder oxidizing systems or catalytic systems with hydrogen peroxide may show reduced levels of N-oxidation compared to highly reactive peroxyacids.

Q4: I am working with an indole-3-carbaldehyde. What specific side reactions should I be aware of?

For indole-3-carbaldehydes, in addition to epoxidation and N-oxidation, a competing reaction known as the Dakin reaction can occur, especially if the indole ring is substituted with electron-donating groups. The Dakin reaction involves the oxidation of an aryl aldehyde to a phenol (or in this case, an indoxyl derivative) and a formate.

Q5: Can I use m-CPBA for the Baeyer-Villiger oxidation of indole precursors?

Yes, m-CPBA is a commonly used reagent for the Baeyer-Villiger oxidation.[2] However, due to its high reactivity, it is more likely to cause side reactions like epoxidation and N-oxidation, especially with unprotected indoles. If using m-CPBA, careful control of reaction conditions (temperature, stoichiometry) is crucial. For sensitive substrates, exploring alternative, more chemoselective oxidizing systems is recommended. For instance, the oxidation of 1-(phenylsulfonyl)-2-formylindole with m-CPBA has been reported to yield the corresponding oxindole in 71% yield.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired ester/lactone - Competing side reactions (epoxidation, N-oxidation).- Incomplete reaction.- Decomposition of the product under reaction conditions.- Protect the indole nitrogen with an electron-withdrawing group.- Use a more chemoselective oxidant (e.g., H2O2 with a Lewis acid catalyst).- Optimize reaction time and temperature; monitor the reaction by TLC or LC-MS.- Consider using a buffered reaction medium to control pH.
Formation of a significant amount of indole epoxide - High reactivity of the oxidant (e.g., m-CPBA).- Unprotected and electron-rich indole nucleus.- Switch to a milder or more selective oxidant system (e.g., hydrogen peroxide with a suitable catalyst).- Protect the indole nitrogen to reduce the nucleophilicity of the C2=C3 double bond.
Presence of N-oxide byproduct - Unprotected indole nitrogen.- Use of a strong peroxyacid.- Protect the indole nitrogen with an appropriate protecting group (e.g., Ts, Ms, Boc).
Formation of Dakin reaction products (with indole-3-carbaldehydes) - Presence of activating groups on the indole ring.- Reaction conditions favoring the Dakin pathway.- Modify the substituents on the indole ring if possible.- Carefully control the pH of the reaction mixture.
Complex mixture of unidentified products - Decomposition of starting material or product.- Multiple competing side reactions.- Re-evaluate the stability of your substrate under the reaction conditions.- Simplify the system by using a protected indole precursor.- Employ a milder and more selective oxidizing agent.

Quantitative Data Summary

The following table summarizes reported yields for the Baeyer-Villiger oxidation of an indole precursor under specific conditions.

SubstrateOxidantConditionsDesired ProductYield (%)Side ProductsReference
1-(Phenylsulfonyl)-2-formylindolem-CPBANot specified1-(Phenylsulfonyl)oxindole71Not specified[3]

Note: This table is intended to be illustrative. Yields are highly dependent on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Baeyer-Villiger Oxidation using m-CPBA and Trifluoroacetic Acid

This protocol is a general guideline and may require optimization for specific indole precursors.

  • Dissolve the Ketone: Dissolve the indole ketone (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Add Trifluoroacetic Acid (TFA): Add trifluoroacetic acid (TFA) (1.0-1.2 equivalents) to the solution.

  • Add m-CPBA: Cool the reaction mixture in an ice bath and slowly add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium sulfite. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Visualizing Reaction Pathways and Troubleshooting Logic

Diagram 1: Competing Reaction Pathways in the Baeyer-Villiger Oxidation of an N-Protected 2-Acylindole

G cluster_start Starting Material cluster_reagents Reagents cluster_products Potential Products N-Protected 2-Acylindole N-Protected 2-Acylindole Desired Baeyer-Villiger Product Desired Baeyer-Villiger Product N-Protected 2-Acylindole->Desired Baeyer-Villiger Product Desired Pathway (Attack at Carbonyl) Indole Epoxide (Side Product) Indole Epoxide (Side Product) N-Protected 2-Acylindole->Indole Epoxide (Side Product) Side Reaction (Attack at C2=C3) Peroxyacid (e.g., m-CPBA) Peroxyacid (e.g., m-CPBA) Peroxyacid (e.g., m-CPBA)->Desired Baeyer-Villiger Product Peroxyacid (e.g., m-CPBA)->Indole Epoxide (Side Product)

Caption: Competing pathways in the Baeyer-Villiger oxidation of a protected indole.

Diagram 2: Troubleshooting Workflow for Low Yield

G Low Yield Low Yield Analyze Side Products Analyze Side Products Low Yield->Analyze Side Products Epoxidation Observed Epoxidation Observed Analyze Side Products->Epoxidation Observed N-Oxidation Observed N-Oxidation Observed Analyze Side Products->N-Oxidation Observed Decomposition Decomposition Analyze Side Products->Decomposition Protect Indole Nitrogen Protect Indole Nitrogen Epoxidation Observed->Protect Indole Nitrogen Use Milder/More Selective Oxidant Use Milder/More Selective Oxidant Epoxidation Observed->Use Milder/More Selective Oxidant N-Oxidation Observed->Protect Indole Nitrogen Optimize Reaction Conditions Optimize Reaction Conditions Decomposition->Optimize Reaction Conditions

Caption: Troubleshooting logic for addressing low yields in the reaction.

References

How to avoid transesterification during indole ester modification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid transesterification during the chemical modification of indole esters.

Troubleshooting Guide: Unwanted Transesterification

Issue: You are attempting to modify an ester on an indole scaffold (e.g., hydrolysis, reduction, or reaction at another position), but you are observing the formation of a new ester derived from your reaction solvent or base. This is a classic case of transesterification, a common side reaction.

Example Scenario: You are trying to hydrolyze a methyl ester on an indole ring to a carboxylic acid using sodium hydroxide in ethanol. Instead of the desired carboxylic acid, you isolate a significant amount of the corresponding ethyl ester.

Potential Cause Explanation Recommended Solution
Nucleophilic Solvent Alcoholic solvents (e.g., methanol, ethanol) in the presence of a base (like NaOH or KOH) generate alkoxide ions (e.g., methoxide, ethoxide).[1][2] These alkoxides are strong nucleophiles that can attack the ester's carbonyl group, displacing the original alkoxy group and forming a new ester.[1] This process is a reversible equilibrium, but using the alcohol as a solvent drives the reaction toward the transesterified product.1. Use a Non-Alcoholic Solvent: Switch to a non-nucleophilic solvent system. For hydrolysis, a mixture of tetrahydrofuran (THF), dioxane, or acetonitrile with water is a common choice.[3] 2. Use an Aqueous Base Solution: Employ an aqueous solution of a base like lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH). The hydroxide ion will act as the nucleophile for hydrolysis, and the absence of a large excess of alcohol will minimize transesterification.[3]
Alkoxide Base Using an alkoxide base (e.g., sodium methoxide, sodium ethoxide) in a solvent that does not match the ester's alcohol component will lead to transesterification. For example, using sodium ethoxide to hydrolyze a methyl ester will favor the formation of the ethyl ester.1. Match the Alkoxide to the Ester: If you must use an alkoxide, ensure it corresponds to the alcohol of the ester you wish to retain (e.g., use sodium methoxide for a methyl ester). 2. Use a Non-Nucleophilic Base: For other modifications, consider using non-nucleophilic bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium carbonate (K2CO3) if simple deprotonation is required and the ester is to remain intact.
High Reaction Temperature Higher temperatures can accelerate the rate of transesterification, especially if a nucleophilic solvent is present.Conduct the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor the progress carefully. While this may slow down the desired reaction, it can disproportionately reduce the rate of the undesired transesterification.
Inappropriate Protecting Group Strategy The electronic nature of the indole ring, influenced by the presence or absence of a protecting group on the indole nitrogen, can affect the reactivity of the ester. While not a direct cause of transesterification, an unprotected indole N-H can complicate reactions involving bases.Consider protecting the indole nitrogen with a suitable group (e.g., Boc, Tosyl, SEM) to prevent side reactions at the nitrogen and potentially improve the chemoselectivity of the desired ester modification.[4]

Frequently Asked Questions (FAQs)

Q1: I want to hydrolyze my indole-3-methyl ester to the corresponding carboxylic acid. Which conditions are least likely to cause transesterification?

A1: To selectively hydrolyze an indole methyl ester, it is crucial to avoid alcoholic solvents that can act as nucleophiles. The recommended method is to use a hydroxide-based reagent in a non-alcoholic solvent system. A widely used and effective method is the use of lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.[3] This system provides the hydroxide nucleophile for saponification while minimizing the presence of competing alkoxides.

Q2: Can I use sodium methoxide in methanol to hydrolyze an indole methyl ester?

A2: While using sodium methoxide in methanol will not result in transesterification (as the incoming alkoxide is the same as the leaving group), it is not the ideal condition for hydrolysis. Saponification, the hydrolysis of an ester to a carboxylate, is effectively irreversible under basic conditions because the resulting carboxylic acid is deprotonated to the carboxylate salt.[5][6] Using a strong base like sodium hydroxide or lithium hydroxide in the presence of water is the standard and more direct method for ester hydrolysis.

Q3: I am performing a reaction on a different part of my indole molecule, but I want my ethyl ester at the C3 position to remain unchanged. The reaction requires a base. What should I use?

A3: The key is to use a non-nucleophilic base, especially if the reaction is run in a non-alcoholic solvent. Good choices include:

  • Sodium hydride (NaH): A strong, non-nucleophilic base suitable for deprotonating the indole nitrogen or other acidic protons.

  • Potassium carbonate (K2CO3): A milder inorganic base often used in alkylations and other modifications where a strong base is not required.

  • Lithium diisopropylamide (LDA): A very strong, sterically hindered, non-nucleophilic base.

Avoid using alkoxide bases like sodium methoxide or potassium tert-butoxide in alcoholic solvents, as this will likely lead to transesterification.

Q4: Does protecting the indole nitrogen help in preventing transesterification of a C3-ester?

A4: Protecting the indole nitrogen (e.g., with a Boc or Tosyl group) primarily prevents side reactions at the N-H position, such as N-alkylation.[4] While it doesn't directly block the ester from undergoing transesterification, it can simplify the overall reaction profile by eliminating unwanted reactions with the base. This can lead to a cleaner reaction and allow for milder conditions to be used for the desired transformation, indirectly helping to avoid side reactions like transesterification. The choice of protecting group can also influence the electronic properties of the indole ring, which may have a minor effect on the reactivity of the ester carbonyl.

Experimental Protocols

Protocol 1: Selective Hydrolysis of an Indole Methyl Ester

This protocol describes the saponification of an indole methyl ester to the corresponding carboxylic acid using lithium hydroxide, minimizing the risk of transesterification.

Materials:

  • Indole methyl ester derivative

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the indole methyl ester (1.0 eq) in a mixture of THF and water (typically a 3:1 to 2:1 ratio).

  • Add lithium hydroxide monohydrate (1.5 - 3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1 M HCl. A precipitate of the carboxylic acid may form.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the product as necessary by recrystallization or column chromatography.

Visualizations

Logical Workflow for Avoiding Transesterification

This diagram illustrates the decision-making process for selecting the appropriate reaction conditions to modify an indole ester while avoiding unwanted transesterification.

G start Goal: Modify Indole Ester q_hydrolysis Is the goal to hydrolyze the ester? start->q_hydrolysis q_other_mod Is the goal another modification (ester intact)? q_hydrolysis->q_other_mod No use_li_oh Use LiOH or NaOH in THF/Water q_hydrolysis->use_li_oh Yes q_base_needed Does the reaction require a base? q_other_mod->q_base_needed avoid_alc_solv Avoid alcoholic solvents (e.g., MeOH, EtOH) use_li_oh->avoid_alc_solv end Desired Product use_li_oh->end use_non_nuc_base Use a non-nucleophilic base (e.g., NaH, K2CO3, LDA) q_base_needed->use_non_nuc_base Yes proceed Proceed with reaction in aprotic solvent q_base_needed->proceed No use_non_nuc_base->avoid_alc_solv use_non_nuc_base->end proceed->end

Caption: Decision workflow for indole ester modification.

Reaction Pathway: Hydrolysis vs. Transesterification

This diagram illustrates the competing reaction pathways when an indole methyl ester is treated with sodium hydroxide in ethanol.

G cluster_start Starting Material cluster_reagents Reagents cluster_products Potential Products start Indole-COOCH3 hydrolysis Hydrolysis Product (Indole-COO⁻ Na⁺) start->hydrolysis Attack by OH⁻ (Desired Pathway) transester Transesterification Product (Indole-COOCH2CH3) start->transester Attack by EtO⁻ (Side Reaction) reagents NaOH in EtOH (provides OH⁻ and EtO⁻)

References

Improving the stability of Ethyl 3-hydroxy-1H-indole-2-carboxylate for storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the storage stability of Ethyl 3-hydroxy-1H-indole-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The stability of this compound can be influenced by several factors, including:

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[1][2][3]

  • Light: Exposure to light, particularly UV light, can lead to photolytic degradation.[4][5][6][7]

  • pH: The compound is susceptible to degradation in both acidic and alkaline conditions.[2][4]

  • Oxidation: The indole ring and the 3-hydroxy group are prone to oxidation, especially in the presence of air or oxidizing agents.[4][5][6][7]

  • Moisture: The presence of water can facilitate hydrolytic degradation of the ethyl ester group.[3]

Q2: What are the recommended long-term storage conditions for this compound?

A2: For optimal long-term stability, it is recommended to store this compound at -20°C or lower in a tightly sealed container, protected from light and moisture. The use of an inert atmosphere (e.g., argon or nitrogen) is also advisable to minimize oxidation.

Q3: What are the visible signs of degradation?

A3: Degradation of the compound may be indicated by a change in color (e.g., from off-white to yellow or brown), a change in physical state (e.g., from a crystalline solid to a gummy or discolored substance), or the appearance of new peaks in analytical tests like HPLC.

Q4: How can I monitor the stability of my stored compound?

A4: The most reliable way to monitor the stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[4][5] Regular analysis of a stored sample against a freshly prepared standard can quantify the extent of degradation.

Troubleshooting Guides

Issue 1: The compound has changed color during storage.

Possible Cause Troubleshooting Steps
Oxidation 1. Check if the container was properly sealed. 2. If stored in air, consider purging the container with an inert gas (argon or nitrogen) before sealing for future storage. 3. Analyze a small sample by HPLC to identify and quantify degradation products.
Light Exposure 1. Ensure the storage container is amber-colored or wrapped in aluminum foil to protect from light. 2. Store the container in a dark place, such as a freezer or a light-proof cabinet.
Thermal Stress 1. Verify the storage temperature has been consistently maintained at or below the recommended -20°C. 2. Avoid repeated freeze-thaw cycles.

Issue 2: Unexpected peaks are observed in the HPLC analysis of a stored sample.

Possible Cause Troubleshooting Steps
Chemical Degradation 1. Compare the chromatogram to that of a freshly prepared standard to confirm the presence of new peaks. 2. The new peaks likely correspond to degradation products. Common degradation pathways include oxidation of the indole ring, hydrolysis of the ethyl ester, and dimerization.
Contamination 1. Ensure that the solvent used to dissolve the sample is pure and free of contaminants. 2. Check for any potential sources of contamination in the storage container or during sample handling.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.[4][6][7][8]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a small amount of the solid compound in an oven at 60°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound (0.1 mg/mL) to a photostability chamber with both UV and visible light for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.

3. Analysis:

  • After the stress period, neutralize the acidic and alkaline samples.

  • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analyze all stressed samples and an unstressed control sample by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This method can be used to separate the parent compound from its potential degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient elution with: - A: 0.1% Trifluoroacetic acid in Water - B: Acetonitrile
Gradient 0-5 min: 20% B 5-25 min: 20-80% B 25-30 min: 80% B 30-35 min: 80-20% B 35-40 min: 20% B
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL

Data Presentation

Table 1: Summary of Potential Degradation Under Forced Conditions
Stress Condition Potential Degradation Products Expected % Degradation (Illustrative)
Acidic Hydrolysis Hydrolysis of the ethyl ester to the corresponding carboxylic acid.5-15%
Alkaline Hydrolysis Rapid hydrolysis of the ethyl ester to the corresponding carboxylic acid.> 50%
Oxidation (H₂O₂) Oxidation of the indole ring and/or the 3-hydroxy group, potentially leading to colored byproducts.10-30%
Thermal (60°C) Slow degradation, potentially including dimerization and oxidation.< 10%
Photolytic (UV/Vis) Formation of various photoproducts, often colored.15-40%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Start stock Prepare 1 mg/mL Stock Solution start->stock acid Acidic Hydrolysis (0.1M HCl, 60°C, 24h) stock->acid alkali Alkaline Hydrolysis (0.1M NaOH, 60°C, 24h) stock->alkali oxidation Oxidation (3% H₂O₂, RT, 24h) stock->oxidation thermal Thermal Degradation (Solid, 60°C, 48h) stock->thermal photo Photolytic Degradation (Solution, UV/Vis, 24h) stock->photo neutralize Neutralize/Dilute Samples acid->neutralize alkali->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Forced degradation experimental workflow.

degradation_pathways cluster_degradation Degradation Pathways parent This compound hydrolysis Hydrolysis Product (3-hydroxy-1H-indole-2-carboxylic acid) parent->hydrolysis  H⁺ or OH⁻ / H₂O oxidation_products Oxidation Products (e.g., colored dimers, ring-opened products) parent->oxidation_products  [O] / Light / Heat photoproducts Photodegradation Products parent->photoproducts  hν (UV/Vis Light)

Potential degradation pathways.

troubleshooting_flow cluster_solutions Corrective Actions start Compound Degradation Observed? color_change Color Change? start->color_change Yes new_peaks New HPLC Peaks? start->new_peaks No check_seal Check container seal Use inert atmosphere color_change->check_seal Yes protect_light Use amber vial Store in dark color_change->protect_light Yes check_temp Verify storage temperature Avoid freeze-thaw color_change->check_temp Yes confirm_degradation Confirm with fresh standard Characterize new peaks new_peaks->confirm_degradation Yes

Troubleshooting logical relationships.

References

Technical Support Center: Purification of Polar Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the purification of polar indole derivatives. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What makes polar indole derivatives so challenging to purify?

The purification of polar indole derivatives is often complicated by several factors:

  • High Polarity: Functional groups like hydroxyls, carboxylic acids, and amines increase the polarity of the indole scaffold. This can lead to poor retention on reverse-phase chromatography columns and strong, sometimes irreversible, binding to normal-phase silica gel.[1]

  • Low Solubility: These compounds may have poor solubility in the organic solvents typically used for normal-phase chromatography, making sample loading difficult.[1]

  • Instability: The indole nucleus can be sensitive to acidic conditions, and some derivatives may degrade on standard silica gel, which is inherently acidic. This can lead to low recovery and the formation of artifacts.[1]

  • Co-elution with Impurities: The high polarity can cause co-elution with similarly polar impurities, making separation challenging.[1][2]

Q2: What are the primary chromatographic techniques for purifying polar indole derivatives?

Several techniques can be employed, with the choice depending on the specific compound and impurities:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for polar compounds. Using a C8 or C18 column with a highly aqueous mobile phase, often with a pH modifier like acetic acid, can achieve good separation.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for highly polar compounds that show little to no retention on traditional reverse-phase columns.[1][3][4][5][6] It uses a polar stationary phase with a high concentration of organic solvent in the mobile phase.[1][3][5]

  • Normal-Phase Chromatography: While challenging, it can be used with careful mobile phase selection. For basic indole derivatives, deactivating the silica gel with a base like triethylamine may be necessary to prevent degradation and improve peak shape.[1]

  • Ion-Exchange Chromatography (IEC): This is particularly useful for zwitterionic or charged indole derivatives, such as those with both acidic and basic functional groups.

Q3: How can I improve peak shape and reduce tailing for my basic indole derivative during chromatography?

Peak tailing for basic compounds is often due to strong interactions with acidic silanol groups on the silica surface.[1] To mitigate this:

  • Use a high-purity, end-capped column: These have fewer residual silanol groups.[1]

  • Add a mobile phase modifier: A small amount of a basic modifier like triethylamine (TEA) or ammonia can saturate the active silanol sites.[1]

  • Adjust the mobile phase pH: Buffering the mobile phase can ensure the analyte is in a single ionic form, leading to sharper peaks.[1]

Q4: My indole derivative appears to be degrading on the silica gel column. What can I do?

The acidic nature of silica gel can cause degradation of sensitive indole derivatives.[1]

  • Test for Stability: First, test the stability of your compound on a silica TLC plate.[1]

  • Deactivate the Silica: Pre-treat the column with a mobile phase containing a small amount of a base (e.g., triethylamine).[1]

  • Use a Neutral Stationary Phase: Consider using alumina or a bonded phase.[1]

  • Switch to Reverse-Phase: RP-HPLC allows for the use of buffered mobile phases at a neutral pH.[1]

Troubleshooting Guides

Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor Separation The solvent system is not optimized.Test various solvent mixtures using Thin Layer Chromatography (TLC) to find the optimal eluent.[7] A good starting point for a hydroxylated indole is a gradient of ethyl acetate in hexanes.[1]
Compound Stuck on Column The compound is too polar for the normal-phase column.Drastically increase the eluent polarity (e.g., add methanol) or switch to a reverse-phase or HILIC system.[1]
Compound Eluting with Solvent Front The compound is too non-polar for the reverse-phase column or too polar for the normal-phase column with the current eluent.For RP-HPLC, use a more aqueous mobile phase. For normal-phase, decrease the eluent polarity.[1]
Low Recovery Irreversible adsorption to the stationary phase. Degradation on the column.Address potential degradation and adsorption issues as described in the FAQs. Concentrate fractions before analysis to ensure the product hasn't been missed.[1]
Recrystallization
Problem Possible Cause(s) Solution(s)
Compound "Oiling Out" The solvent is too nonpolar. The solution is supersaturated. Impurities are inhibiting crystal formation.Try a more polar solvent or a solvent mixture. Scratch the inside of the flask to induce nucleation. Add a seed crystal.[1]
No Crystals Form Upon Cooling The compound is too soluble in the chosen solvent. The solution is not sufficiently concentrated.Concentrate the solution by slowly evaporating the solvent. Add an anti-solvent (a solvent in which the compound is insoluble but miscible with the crystallization solvent). Cool to a lower temperature.[1]
Low Yield The compound has significant solubility in the cold solvent.Use a minimal amount of hot solvent. Cool the solution for a longer period and at a lower temperature. Consider a different solvent system.[1]

Quantitative Data Summary

The following table summarizes typical recovery and purity data for the purification of polar indole derivatives using various techniques.

Compound Type Purification Method Stationary Phase Purity Achieved Typical Recovery Reference
Indole Carboxylic AcidsRP-HPLCC8>98%85-95%[1]
Hydroxylated IndolesFlash ChromatographySilica Gel>95%70-90%[1]
Tryptamine DerivativesHILICAmide>98%>90%[1]
Indole-3-lactic acidRP-HPLCC8>98%Not specified[1]

Experimental Protocols

Protocol 1: Reverse-Phase HPLC Purification of Indole-3-Acetic Acid (IAA) and Related Compounds

This protocol is adapted for the separation of several polar indolic compounds.[1]

  • Column: Symmetry C8 (4.6 x 150 mm, 5 µm) with a C8 guard column.

  • Mobile Phase:

    • Eluent A: 2.5:97.5 (v/v) acetic acid:H₂O, pH adjusted to 3.8 with 1 M KOH.

    • Eluent B: 80:20 (v/v) acetonitrile:H₂O.

  • Gradient Elution:

    • Start with 80:20 (A:B).

    • Linear gradient to 50:50 (A:B) over 25 minutes.

    • Linear gradient to 0:100 (A:B) over the next 6 minutes.

    • Return to 80:20 (A:B) over the next 2 minutes and re-equilibrate.

  • Flow Rate: 1 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Fluorimetric detector with excitation at 280 nm and emission at 350 nm.

  • Sample Preparation: Dissolve the crude sample in the initial mobile phase composition. Filter through a 0.22 µm syringe filter before injection.[1]

Protocol 2: Flash Chromatography of a Hydroxylated Indole Derivative

This is a general protocol for the purification of a moderately polar, hydroxylated indole derivative.[1]

  • Stationary Phase: Silica gel (high-purity grade, 230-400 mesh).

  • Column Packing: Pack the column as a slurry in the initial, low-polarity mobile phase.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate).

    • Adsorb the dissolved sample onto a small amount of silica gel.

    • Evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the packed column.[1]

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a common starting point. For a hydroxylated indole, a gradient from 20% to 100% ethyl acetate in hexanes may be appropriate.[1]

  • Elution:

    • Start with a low polarity mobile phase.

    • Gradually increase the polarity of the mobile phase.

    • Collect fractions and monitor by TLC to identify the pure product.[1]

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.[1]

Visualizations

G cluster_input Crude Polar Indole Derivative cluster_decision Purity & Scale Assessment cluster_purification Purification Method cluster_output Final Product Crude Crude Product Assess Assess Crude Purity and Scale Crude->Assess Recrystallization Recrystallization Assess->Recrystallization High Purity (>90%) Any Scale FlashChrom Flash Chromatography (Normal or Reverse Phase) Assess->FlashChrom Low to Medium Purity Large Scale (>50mg) PrepHPLC Preparative HPLC (RP-HPLC or HILIC) Assess->PrepHPLC High Purity Needed Small to Medium Scale PureProduct Pure Polar Indole Derivative Recrystallization->PureProduct FlashChrom->PureProduct PrepHPLC->PureProduct G cluster_extraction Step 1: Extraction cluster_chromatography Step 2: Chromatography cluster_final Step 3: Final Purification Start Start with Crude Extract LLE Liquid-Liquid Extraction (e.g., EtOAc/Water) Start->LLE Evap1 Evaporate Organic Layer LLE->Evap1 Column Column Chromatography (Silica or C18) Evap1->Column TLC Monitor Fractions by TLC Column->TLC Combine Combine Pure Fractions TLC->Combine Evap2 Evaporate Solvents Combine->Evap2 Recryst Recrystallization (if solid) Evap2->Recryst Final Pure Compound Recryst->Final G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan Serotonin Serotonin (5-HT) Tryptophan->Serotonin TPH, AADC Vesicle Synaptic Vesicle Serotonin->Vesicle SynapticCleft Vesicle->SynapticCleft Release SERT SERT (Reuptake) SynapticCleft->SERT Receptor 5-HT Receptors (e.g., 5-HT1A, 5-HT2A) SynapticCleft->Receptor Signaling Downstream Signaling (cAMP, IP3/DAG) Receptor->Signaling

References

Optimizing reaction conditions for the synthesis of Ethyl 3-hydroxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Ethyl 3-hydroxy-1H-indole-2-carboxylate. This resource offers detailed experimental protocols, troubleshooting guides for common issues, and a list of frequently asked questions.

Experimental Protocols

Two primary synthetic routes for this compound are outlined below: a two-step sequence involving Vilsmeier-Haack formylation followed by Baeyer-Villiger oxidation, and the Dieckmann cyclization of a diester precursor.

Method 1: Vilsmeier-Haack Formylation and Baeyer-Villiger Oxidation

This method involves the formylation of commercially available Ethyl 1H-indole-2-carboxylate at the 3-position, followed by oxidation of the resulting aldehyde to the desired 3-hydroxy product.

Step 1: Vilsmeier-Haack Formylation of Ethyl 1H-indole-2-carboxylate

Materials:

  • Ethyl 1H-indole-2-carboxylate

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Ethyl 1H-indole-2-carboxylate (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.1 equivalents) to N,N-dimethylformamide (3 equivalents) at 0 °C with stirring. Allow the mixture to stir for 30 minutes at 0 °C.

  • Slowly add the freshly prepared Vilsmeier reagent to the solution of Ethyl 1H-indole-2-carboxylate via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and water.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude Ethyl 3-formyl-1H-indole-2-carboxylate. The product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Step 2: Baeyer-Villiger Oxidation of Ethyl 3-formyl-1H-indole-2-carboxylate

Materials:

  • Ethyl 3-formyl-1H-indole-2-carboxylate

  • meta-Chloroperoxybenzoic acid (m-CPBA) or trifluoroperacetic acid (TFPAA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium sulfite solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the Ethyl 3-formyl-1H-indole-2-carboxylate (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the peroxy acid (m-CPBA, 1.2 equivalents, or a freshly prepared solution of TFPAA) portion-wise over 20-30 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, quench the reaction by adding a saturated sodium sulfite solution to destroy the excess peroxy acid.

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove the carboxylic acid byproduct, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Method 2: Dieckmann Cyclization

This method involves the intramolecular condensation of a suitable diester, such as diethyl 2,2'-(phenylazanediyl)diacetate, to form the β-keto ester, which exists in equilibrium with its enol form, the desired 3-hydroxyindole.[1]

Materials:

  • Diethyl 2,2'-(phenylazanediyl)diacetate (or a similar N-aryl glycine diester)

  • Sodium ethoxide (NaOEt) or another strong base (e.g., sodium hydride)

  • Toluene or benzene, anhydrous

  • Dilute hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous toluene and sodium ethoxide (1.1 equivalents).

  • Heat the suspension to reflux with vigorous stirring.

  • Slowly add a solution of diethyl 2,2'-(phenylazanediyl)diacetate (1 equivalent) in anhydrous toluene via a dropping funnel over 1-2 hours.

  • Continue to reflux the reaction mixture for an additional 2-4 hours after the addition is complete. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and then carefully pour it into a mixture of ice and dilute HCl to neutralize the base and protonate the enolate.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography or recrystallization.

Data Presentation

ParameterVilsmeier-Haack FormylationBaeyer-Villiger OxidationDieckmann Cyclization
Starting Material Ethyl 1H-indole-2-carboxylateEthyl 3-formyl-1H-indole-2-carboxylateDiethyl 2,2'-(phenylazanediyl)diacetate
Key Reagents POCl₃, DMFm-CPBA or TFPAANaOEt
Solvent DCMDCMToluene or Benzene
Typical Temperature 0 °C to Room Temp.0 °CReflux
Typical Reaction Time 2-4 hours1-3 hours3-6 hours
Typical Yield 70-90%60-80%50-70%

Troubleshooting Guides

Vilsmeier-Haack Formylation
IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion of starting material - Inactive Vilsmeier reagent.- Insufficient reaction time or temperature.- Moisture in the reaction.- Prepare the Vilsmeier reagent fresh and ensure it is used promptly.- Increase the reaction time or gently warm the reaction mixture (e.g., to 40 °C) while monitoring by TLC.- Use anhydrous solvents and reagents and perform the reaction under a nitrogen atmosphere.
Formation of multiple products - Over-reaction or side reactions due to excessive temperature.- Impure starting material.- Maintain the reaction temperature at 0 °C during the addition of the Vilsmeier reagent.- Purify the starting Ethyl 1H-indole-2-carboxylate before use.
Difficult work-up - Incomplete quenching of the reaction.- Emulsion formation during extraction.- Ensure the reaction is thoroughly quenched with ice and water before neutralization.- Add brine to the aqueous layer to break up emulsions during extraction.
Baeyer-Villiger Oxidation
IssuePossible Cause(s)Suggested Solution(s)
Incomplete reaction - Insufficient amount of peroxy acid.- Low reaction temperature.- Use a slight excess of the peroxy acid (1.2-1.5 equivalents).- Allow the reaction to proceed at 0 °C for a longer duration or let it slowly warm to room temperature.
Formation of over-oxidized byproducts - Excess peroxy acid.- Prolonged reaction time.- Carefully control the stoichiometry of the peroxy acid.- Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Presence of carboxylic acid impurity in the final product - Incomplete removal during the basic wash.- Ensure the sodium bicarbonate wash is thorough. Repeat the wash if necessary.
Dieckmann Cyclization
IssuePossible Cause(s)Suggested Solution(s)
Low yield of the desired product - The equilibrium is not driven to the product side.- Hydrolysis of the ester groups.- Use a full equivalent of a strong, non-nucleophilic base (e.g., sodium hydride) to ensure complete deprotonation of the product and drive the equilibrium.- Ensure strictly anhydrous conditions to prevent hydrolysis.
Formation of polymeric byproducts - Intermolecular condensation is competing with the intramolecular cyclization.- Perform the reaction under high dilution conditions to favor the intramolecular pathway.
Difficulty in isolating the product - The product may be soluble in the aqueous layer after neutralization.- Ensure complete extraction with a suitable organic solvent. Saturating the aqueous layer with NaCl may improve extraction efficiency.

Frequently Asked Questions (FAQs)

Q1: My Vilsmeier-Haack reaction is not working. What are the most common reasons for failure?

A1: The most frequent causes for the failure of a Vilsmeier-Haack reaction are the quality of the reagents and the reaction conditions. Ensure that your DMF and DCM are anhydrous, as moisture will deactivate the Vilsmeier reagent. The phosphorus oxychloride should be fresh and colorless. It is also crucial to prepare the Vilsmeier reagent in situ and use it promptly. Finally, ensure that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.

Q2: In the Baeyer-Villiger oxidation, what other oxidizing agents can be used besides m-CPBA?

A2: While m-CPBA is common, other peroxy acids can be employed. Trifluoroperacetic acid (TFPAA), prepared from trifluoroacetic anhydride and hydrogen peroxide, is a more reactive option and can be effective when m-CPBA is sluggish. Peracetic acid is another alternative, though it is often more challenging to handle. The choice of oxidant can influence the reaction rate and selectivity.

Q3: Why is a full equivalent of base necessary in the Dieckmann cyclization?

A3: The Dieckmann cyclization is an equilibrium process. The product, a β-keto ester, has an acidic proton on the α-carbon between the two carbonyl groups. The strong base used in the reaction deprotonates this acidic product to form a stable enolate. This deprotonation is an essentially irreversible step that drives the entire equilibrium towards the formation of the cyclized product. Using a catalytic amount of base will result in low yields.[2]

Q4: How can I purify the final product, this compound?

A4: The most common methods for purifying this compound are column chromatography on silica gel and recrystallization. For column chromatography, a solvent system of hexane and ethyl acetate in a gradient is typically effective. For recrystallization, suitable solvents include ethanol, ethyl acetate/hexane mixtures, or dichloromethane/hexane mixtures. The choice of purification method will depend on the nature and quantity of the impurities present.

Q5: Are there any safety precautions I should be aware of when performing these syntheses?

A5: Yes, several safety precautions are essential. Phosphorus oxychloride is highly corrosive and reacts violently with water; it should be handled in a fume hood with appropriate personal protective equipment (PPE). Peroxy acids like m-CPBA are potentially explosive and should be stored and handled with care, avoiding shock and high temperatures. When working with strong bases like sodium ethoxide or sodium hydride, it is crucial to use anhydrous conditions as they react exothermically with water, potentially causing fires. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

Visualizations

experimental_workflow cluster_method1 Method 1: Vilsmeier-Haack & Baeyer-Villiger cluster_method2 Method 2: Dieckmann Cyclization start1 Ethyl 1H-indole-2-carboxylate vh_reaction Vilsmeier-Haack Formylation start1->vh_reaction vh_reagent Vilsmeier Reagent (POCl3, DMF) vh_reagent->vh_reaction intermediate Ethyl 3-formyl-1H-indole-2-carboxylate vh_reaction->intermediate bv_reaction Baeyer-Villiger Oxidation intermediate->bv_reaction bv_reagent Peroxy Acid (m-CPBA) bv_reagent->bv_reaction end1 Ethyl 3-hydroxy-1H- indole-2-carboxylate bv_reaction->end1 start2 Diethyl 2,2'- (phenylazanediyl)diacetate dc_reaction Dieckmann Cyclization start2->dc_reaction dc_reagent Strong Base (NaOEt) dc_reagent->dc_reaction end2 Ethyl 3-hydroxy-1H- indole-2-carboxylate dc_reaction->end2

Caption: Synthetic routes to this compound.

troubleshooting_logic cluster_causes_low_yield Potential Causes for Low Yield cluster_causes_side_products Potential Causes for Side Products cluster_solutions Corrective Actions start Experiment Start check_reaction Reaction Issue? start->check_reaction check_reaction->start No, Success! low_yield Low Yield / No Reaction check_reaction->low_yield Yes side_products Multiple Side Products check_reaction->side_products Yes purification_issue Purification Difficulty check_reaction->purification_issue Yes reagent_quality Poor Reagent Quality low_yield->reagent_quality conditions Suboptimal Conditions (Temp, Time) low_yield->conditions moisture Moisture Contamination low_yield->moisture over_reaction Over-reaction side_products->over_reaction wrong_stoichiometry Incorrect Stoichiometry side_products->wrong_stoichiometry optimize_purification Optimize Purification Method purification_issue->optimize_purification check_reagents Verify/Purify Reagents reagent_quality->check_reagents optimize_conditions Optimize Temp/Time conditions->optimize_conditions ensure_anhydrous Ensure Anhydrous Setup moisture->ensure_anhydrous monitor_tlc Monitor Closely by TLC over_reaction->monitor_tlc adjust_stoichiometry Adjust Reagent Ratios wrong_stoichiometry->adjust_stoichiometry

Caption: Troubleshooting workflow for synthesis optimization.

References

Removal of starting material from Ethyl 3-hydroxy-1H-indole-2-carboxylate product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of starting materials from the Ethyl 3-hydroxy-1H-indole-2-carboxylate product.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials that can contaminate this compound?

A1: The most common starting material impurities depend on the synthetic route used. The two primary methods for synthesizing this compound are the Dieckmann cyclization and a modified Baeyer-Villiger oxidation.

  • Dieckmann Cyclization: The starting material is typically a diethyl 2-(carboxymethylamino)benzoate derivative.

  • Modified Baeyer-Villiger Oxidation: This route often starts with Ethyl 1H-indole-2-carboxylate.[1]

Therefore, the primary contaminants to look for are the unreacted diester or the unreacted indole-2-carboxylate.

Q2: How can I detect the presence of starting material in my final product?

A2: Several analytical techniques can be employed to detect and quantify starting material contamination:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating the product from starting materials and other impurities. A reverse-phase C18 column with a mobile phase of acetonitrile, water, and a small amount of acid (e.g., phosphoric or formic acid) can be used.[2] The starting material will have a different retention time than the desired product.

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess the purity of your product. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, will show distinct spots for the product and any remaining starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can identify the characteristic peaks of the starting materials in the product's spectrum.

  • Mass Spectrometry (MS): MS can detect the molecular ions corresponding to the starting materials.

Q3: What are the recommended methods for removing starting material impurities?

A3: The two most effective purification techniques are column chromatography and recrystallization. The choice between them depends on the nature and quantity of the impurity.

  • Column Chromatography: This is a versatile technique for separating compounds with different polarities. Both normal-phase (silica gel) and reverse-phase chromatography can be effective.

  • Recrystallization: This method is suitable when the product is significantly less soluble than the starting material in a particular solvent at a specific temperature.

Troubleshooting Guides

Issue 1: Presence of Unreacted Diethyl 2-(carboxymethylamino)benzoate (from Dieckmann Cyclization)

Symptoms:

  • An additional spot on the TLC plate, typically with a different Rf value than the product.

  • Extra peaks in the 1H NMR spectrum corresponding to the starting diester.

  • A peak corresponding to the molecular weight of the starting diester in the mass spectrum.

Troubleshooting Steps:

Step Action Rationale Expected Outcome
1 Column Chromatography (Normal Phase) The product, this compound, is generally more polar than the starting diester. Silica gel chromatography can effectively separate them based on this polarity difference.The starting material will elute first with a less polar solvent mixture (e.g., lower percentage of ethyl acetate in hexane), followed by the pure product as the solvent polarity is increased.
2 Recrystallization If the starting material is significantly more soluble than the product in a specific solvent, recrystallization can be an efficient purification method.The desired product will crystallize out of the solution upon cooling, leaving the more soluble starting material in the mother liquor.
Issue 2: Presence of Unreacted Ethyl 1H-indole-2-carboxylate (from Baeyer-Villiger Oxidation)

Symptoms:

  • A distinct spot on the TLC plate corresponding to Ethyl 1H-indole-2-carboxylate.

  • Characteristic peaks of the indole starting material in the 1H NMR spectrum.

  • A molecular ion peak for Ethyl 1H-indole-2-carboxylate in the mass spectrum.

Troubleshooting Steps:

Step Action Rationale Expected Outcome
1 Column Chromatography (Normal Phase) The hydroxyl group at the 3-position of the product increases its polarity compared to the starting material, Ethyl 1H-indole-2-carboxylate.The less polar starting material will elute from the silica gel column before the more polar product.
2 Recrystallization The difference in polarity and crystal lattice energy between the product and the starting material can be exploited for purification by recrystallization.The less soluble compound (often the product) will crystallize upon cooling, allowing for separation from the more soluble impurity.
3 Acid-Base Extraction The phenolic hydroxyl group on the product is weakly acidic. This property can be used for selective extraction.By dissolving the mixture in an organic solvent and washing with a dilute aqueous base (e.g., sodium bicarbonate), the product can be selectively deprotonated and extracted into the aqueous phase. The organic phase containing the starting material can then be discarded. Acidification of the aqueous phase will precipitate the pure product.

Experimental Protocols

Protocol 1: Column Chromatography for Removal of Starting Material

Materials:

  • Crude this compound

  • Silica gel (for normal-phase chromatography)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Glass column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and load it onto the top of the silica gel bed.

  • Elution: Start with a low polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1 Hexane:Ethyl Acetate).[3]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Ethanol/Water mixture, or a mixture of methylene chloride and petroleum ether)[4]

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Ice bath

  • Filtration apparatus (Buchner funnel, filter paper, filter flask)

Procedure:

  • Dissolution: Dissolve the crude product in the minimum amount of hot recrystallization solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven.

Protocol 3: HPLC Analysis

Materials:

  • This compound sample

  • HPLC system with a UV detector

  • Reverse-phase C18 column

  • Mobile Phase: Acetonitrile, Water (HPLC grade), Phosphoric acid or Formic acid[2]

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with 0.1% phosphoric acid. The exact ratio will depend on the specific column and system.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Injection: Inject the sample onto the HPLC system.

  • Analysis: Monitor the separation at a suitable wavelength (e.g., 254 nm) and analyze the resulting chromatogram for the presence of impurity peaks.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_purification Purification Dieckmann Dieckmann Cyclization Crude Crude Product (with starting material) Dieckmann->Crude BV Baeyer-Villiger Oxidation BV->Crude TLC TLC Crude->TLC Check Purity HPLC HPLC Crude->HPLC Quantify Impurity Column Column Chromatography Crude->Column Primary Purification Recrystal Recrystallization Crude->Recrystal Alternative Purification Pure Pure Product Column->Pure Recrystal->Pure Pure->HPLC Confirm Purity troubleshooting_logic Impurity Impurity Detected? Identify Identify Impurity (NMR, MS) Impurity->Identify Yes No_Impurity No Further Action Impurity->No_Impurity No Dieckmann_Impurity Unreacted Diester? Identify->Dieckmann_Impurity BV_Impurity Unreacted Indole? Dieckmann_Impurity->BV_Impurity No Purify_Column Column Chromatography Dieckmann_Impurity->Purify_Column Yes BV_Impurity->Purify_Column Yes Purify_Recrystal Recrystallization BV_Impurity->Purify_Recrystal Alternative Pure Pure Product Purify_Column->Pure Purify_Recrystal->Pure

References

Validation & Comparative

Validating the Anticancer Activity of Novel Indole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold remains a privileged structure in medicinal chemistry, consistently serving as a foundation for the development of potent anticancer agents.[1] Recent advancements have yielded a plethora of novel indole derivatives with promising preclinical activity against a range of malignancies. This guide provides an objective comparison of the in vitro and in vivo performance of recently developed indole-based compounds, supported by experimental data and detailed methodologies to aid in their validation and further development.

Comparative In Vitro Anticancer Activity

The cytotoxic potential of novel indole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of compound potency, are summarized below. For comparative purposes, data for the established chemotherapeutic agent, Doxorubicin, is included where available from the cited studies.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Comparator DrugComparator IC50 (µM)Reference
Compound 1 (EB355A) 28-Indole-betulinMCF-7 (Breast)1.93Doxorubicin4.61[2]
Compound 2 (31a) 3-Methyl-2-phenyl-1H-indoleHeLa (Cervical)4.4--[1]
A2780 (Ovarian)2.2--
MSTO-211H (Mesothelioma)2.4--
Compound 3 (31b) 3-Methyl-2-phenyl-1H-indoleHeLa (Cervical)4.0--[1]
A2780 (Ovarian)2.0--
MSTO-211H (Mesothelioma)2.9--
Compound 4 (12) Chalcone-indoleVarious0.22 - 1.80--[1]
Compound 5 (13) Quinoline-indoleVarious0.002 - 0.011--[1]
Compound 6 (17) Pyrazolinyl-indoleLeukemia78.76% growth inhibition at 10 µMImatinib9% growth inhibition at 10 µM[3]
Compound 7 (27) Methoxy-substituted indole curcuminHep-2 (Laryngeal)12Doxorubicin10[3]
A549 (Lung)15Doxorubicin0.65
HeLa (Cervical)4Doxorubicin1
Compound 8 (42) HDAC InhibitorHL60 (Leukemia)0.02SAHA-[3]
Compound 9 (43) LSD1 InhibitorA549 (Lung)0.74--[3]
Compound 10 (GS-5) Pyrazolo[1,5-a]indole-~10 (Topo I)--[4]
10-30 (Topo II)--
Indeno[1,2-b]quinoxalin derivative (3) Indeno[1,2-b]quinoxalineHCT-116 (Colon), HepG-2 (Liver), MCF-7 (Breast)Exceptional antiproliferative activityImatinib-[5]

In Vivo Efficacy in Xenograft Models

Preclinical evaluation in animal models is a critical step in validating the therapeutic potential of novel anticancer compounds. The following table summarizes the in vivo efficacy of selected indole derivatives in tumor xenograft models.

Compound IDDerivative ClassAnimal ModelCancer TypeDosageTumor Growth Inhibition (TGI)Reference
Compound 8 (42) HDAC InhibitorHCT116 Xenograft Mouse ModelColonNot SpecifiedUp to 71.79%[3]
Compound 11 9-aryl-5H-pyrido[4,3-b]indoleMGC-803 Xenograft Mouse ModelGastric15 mg/kg70%[3]
30 mg/kg80%
Compound 12 Indole-chalcone/Camptothecin ProdrugPTX-resistant Colorectal Cancer XenograftColorectalNot Specified64.7%[3]
1,1,3-tri(3-indolyl)cyclohexane Synthetic IndoleHuman Xenografts in Murine ModelsLungNot SpecifiedSignificant antitumor activity[6]
Enzastaurin Indole derivativeA549 NSCLC XenograftsLungNot SpecifiedSuppressed tumor-induced angiogenesis[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate the validation of these findings.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the indole derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Procedure:

  • Cell Treatment: Treat cells with the indole derivatives at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.

  • Fixation: Fix the harvested cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting

Western blotting is used to detect specific proteins in a cell lysate, providing insights into the mechanism of action of the compounds.

Procedure:

  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-STAT3, p-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Novel indole derivatives exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.

Apoptosis Induction via Bcl-2 Family Proteins

Several indole derivatives have been shown to induce apoptosis by modulating the expression of Bcl-2 family proteins.[5][6][8] This involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, leading to an increased Bax/Bcl-2 ratio, mitochondrial dysfunction, and activation of caspases.[6][8]

apoptosis_pathway cluster_drug Indole Derivative cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade Indole_Derivative Novel Indole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Indole_Derivative->Bcl2 Bax Bax (Pro-apoptotic) Indole_Derivative->Bax Bcl2->Bax Mito Mitochondrial Dysfunction Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Indole derivative-induced apoptosis via Bcl-2/Bax pathway.

Inhibition of Kinase Signaling Pathways

Many indole derivatives function as kinase inhibitors, targeting pathways such as PI3K/Akt/mTOR and MAPK, which are frequently dysregulated in cancer.[9] By inhibiting these kinases, the compounds can block downstream signaling cascades that promote cell growth and survival.

kinase_inhibition_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Indole_Kinase_Inhibitor Indole-based Kinase Inhibitor Indole_Kinase_Inhibitor->Receptor Indole_Kinase_Inhibitor->PI3K

Inhibition of the PI3K/Akt/mTOR signaling pathway.

Topoisomerase Inhibition

Certain indole derivatives act as topoisomerase inhibitors, interfering with the function of enzymes that are essential for DNA replication and repair.[4][10] This leads to DNA damage and ultimately, cell death.

experimental_workflow Start Start: Novel Indole Derivatives In_Vitro_Screening In Vitro Screening (MTT Assay) Start->In_Vitro_Screening Mechanism_of_Action Mechanism of Action Studies In_Vitro_Screening->Mechanism_of_Action Apoptosis_Assay Apoptosis Assay (Annexin V) Mechanism_of_Action->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis Mechanism_of_Action->Cell_Cycle_Assay Western_Blot Western Blot (Target Proteins) Mechanism_of_Action->Western_Blot In_Vivo_Studies In Vivo Studies (Xenograft Models) Mechanism_of_Action->In_Vivo_Studies Lead_Compound Lead Compound Identification In_Vivo_Studies->Lead_Compound

Experimental workflow for validating anticancer activity.

References

A Comparative Guide to the Bioactivity of Indole-2-carboxylate and Indole-3-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds. The specific placement of functional groups on the indole ring can dramatically influence the pharmacological profile of the resulting molecule. This guide provides an objective comparison of the bioactivity of two key positional isomers: indole-2-carboxylates and indole-3-carboxylates. We present a summary of their diverse biological activities, supported by experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways.

I. Comparative Bioactivity Profile

Derivatives of both indole-2-carboxylate and indole-3-carboxylate exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. While direct comparative studies are limited, the existing literature points towards distinct and sometimes overlapping therapeutic potential for each isomeric class.

Anticancer Activity

Both indole-2- and indole-3-carboxylate derivatives have been investigated for their potential as anticancer agents, acting through various mechanisms.

Indole-2-Carboxylate Derivatives:

  • Mechanism: Inhibition of key enzymes involved in cancer progression, such as indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are targets for tumor immunotherapy.[1] Other derivatives have shown the ability to target the 14-3-3η protein, which is overexpressed in several cancers.[2] Some have also been identified as EGFR/CDK2 dual inhibitors.[3]

  • Quantitative Data: A selection of indole-2-carboxylate derivatives has demonstrated significant cytotoxic activity against various cancer cell lines.

Compound ClassCell LineIC50 (µM)Reference
6-acetamido-indole-2-carboxylic acid derivative (9o-1)IDO1 (enzyme)1.17[1]
6-acetamido-indole-2-carboxylic acid derivative (9o-1)TDO (enzyme)1.55[1]
1H-indole-2-carboxylic acid derivative (46)Bel-7402/5-Fu (Liver Cancer)4.55[2]
Indole-2-carboxamide (5d)EGFR (enzyme)0.089[3]
Indole-2-carboxamide (5e)Panc-1 (Pancreatic Cancer)1.00[3]
Indole-2-carboxylic acid dinuclear copper(II) complexMDA-MB-231 (Breast Cancer)>90% inhibition at 20 µM[4]
Indole-2-carboxylic acid dinuclear copper(II) complexMCF-7 (Breast Cancer)>90% inhibition at 20 µM[4]

Indole-3-Carboxylate and Related Derivatives:

  • Mechanism: Derivatives of the related indole-3-carboxaldehyde have been shown to induce apoptosis and exhibit cytotoxic effects. Indole-3-carbinol, a related compound, demonstrates anticancer activity by increasing reactive oxygen species (ROS) and activating apoptosis-related signals.[5]

  • Quantitative Data: Various indole-3-carboxaldehyde derivatives have shown potency against different cancer cell lines.

Compound ClassCell LineIC50 (µM)Reference
Indole-3-carboxaldehyde derivativeMCF-7 (Breast)13.2[6]
Indole-3-carboxaldehyde derivativeMDA-MB-468 (Breast)8.2[6]
Indole-thiosemicarbazone derivativeA549 (Lung)11.5[6]
Indole-thiosemicarbazone derivativeHepG-2 (Liver)35.3[6]
Indole-3-carbinolH1299 (Lung Cancer)449.5[5]
Antimicrobial Activity

Both isomeric scaffolds have been utilized in the development of novel antimicrobial agents.

Indole-2-Carboxylate Derivatives:

  • Spectrum: These compounds have shown activity against bacteria, fungi, and viruses.[7][8][9][10]

  • Quantitative Data:

Compound ClassMicroorganismMIC (µg/mL)Reference
Indole-2-carboxylate derivative (8g)Mycobacterium tuberculosis H37Rv0.32[9]
Indole-2-carboxamide derivative (2)Enterococcus faecalis8[8]
Indole-2-carboxamide derivative (2)Candida albicans8[8]
Indole-triazole derivative (3d)MRSA6.25[10]

Indole-3-Carboxylate and Related Derivatives:

  • Spectrum: Derivatives of indole-3-carboxaldehyde and indole-3-carboxamides have demonstrated antibacterial and antifungal properties.[6][11][12]

  • Quantitative Data:

Compound ClassMicroorganismMIC (µg/mL)Reference
5-bromoindole-3-carboxamide-polyamine conjugate (13b)Staphylococcus aureus≤ 0.28 µM[11]
5-bromoindole-3-carboxamide-polyamine conjugate (13b)Acinetobacter baumannii≤ 0.28 µM[11]
5-bromoindole-3-carboxamide-polyamine conjugate (13b)Cryptococcus neoformans≤ 0.28 µM[11]
Anti-inflammatory Activity

Both isomers show promise in modulating inflammatory pathways.

Indole-2-Carboxylate Derivatives:

  • Mechanism: Some derivatives act as selective antagonists of the cysteinyl-leukotriene 1 (CysLT1) receptor, a key player in inflammatory processes.[13] Others have been shown to inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines like TNF-α and IL-6.[14]

  • Quantitative Data:

Compound ClassTarget/AssayIC50/EffectReference
Indole-2-carboxylic acid derivative (17k)CysLT1 Receptor0.0059 µM[13]
Indole-2-carboxamide derivatives (14f, 14g)LPS-induced TNF-α and IL-6 expressionEffective inhibition[14]

Indole-3-Carboxylate and Related Derivatives:

  • Mechanism: Indole-3-carboxaldehyde can alleviate intestinal inflammation by activating the Aryl Hydrocarbon Receptor (AhR), which in turn inhibits the production of reactive oxygen species (ROS) and blocks the NF-κB/NLRP3 inflammasome pathway.[15] It has also been shown to inhibit the TLR4/NF-κB/p38 signaling pathway.[16]

  • Quantitative Data:

Compound ClassModelEffectReference
Indole-3-carboxaldehydeLPS-stimulated Caco2 cellsSignificantly increased AhR expression[15]
Indole-3-carboxaldehydeDSS-induced colitis in miceReduced production of TNF-α, IL-6, and IL-1β[16]
Antioxidant Activity

A direct comparison of the antioxidant properties of derivatives from both classes has been performed, revealing nuances in their mechanisms.

Indole-2-Carboxamide vs. Indole-3-Acetamide Derivatives:

  • A study that synthesized and tested a series of indole-2-carboxamides and indole-3-acetamides found that specific derivatives from each class exhibited potent, but different, antioxidant-related activities.[17][18]

  • N-[3-(dimethylamino)propyl]-1H-indole-2-carboxamide (3) was identified as the most potent activator of heme oxygenase (HO), an enzyme with cytoprotective effects against oxidative stress.[17][18]

  • N-(2-(dimethylamino)ethyl)-2-(1H-indol-3-yl)acetamide (8) was the most potent inhibitor of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[17][18]

CompoundAssayActivityConcentrationReference
N-[3-(dimethylamino)propyl]-1H-indole-2-carboxamide (3)Heme Oxygenase (HO) ActivityMost potent activator10⁻⁴ M[17][18]
N-(2-(dimethylamino)ethyl)-2-(1H-indol-3-yl)acetamide (8)DPPH Radical ScavengingMost potent inhibitor10⁻⁴ M[17][18]

II. Signaling Pathways and Mechanisms of Action

The bioactivity of these indole carboxylate isomers is underpinned by their interaction with specific cellular signaling pathways.

Indole-2-Carboxylate Signaling Interactions

Derivatives of indole-2-carboxylate can modulate signaling pathways through receptor binding and enzyme inhibition. For instance, as allosteric modulators of the cannabinoid CB1 receptor, they can influence downstream pathways like the ERK1/2 and G-protein coupling activities.[7] Their role as EGFR/CDK2 inhibitors directly impacts cell cycle regulation and proliferation pathways.

Indole_2_Carboxylate_Pathways cluster_cb1 CB1 Receptor Modulation cluster_cancer Anticancer Mechanisms I2C_CB1 Indole-2-carboxamide CB1 CB1 Receptor I2C_CB1->CB1 Allosteric Modulation ERK ERK1/2 Pathway CB1->ERK Activation G_protein Gi Coupling CB1->G_protein Decreased Activity I2C_Cancer Indole-2-carboxylate Derivatives EGFR EGFR I2C_Cancer->EGFR Inhibition CDK2 CDK2 I2C_Cancer->CDK2 Inhibition Proliferation Proliferation EGFR->Proliferation CellCycle Cell Cycle Progression CDK2->CellCycle

Signaling interactions of indole-2-carboxylate derivatives.
Indole-3-Carboxylate Signaling Pathways

Indole-3-carboxaldehyde, a closely related derivative, has been shown to exert its anti-inflammatory effects through well-defined signaling cascades, primarily involving the Aryl Hydrocarbon Receptor (AhR) and Toll-like Receptor 4 (TLR4).

Indole_3_Carboxylate_Pathways cluster_ahr AhR-mediated Anti-inflammatory Pathway cluster_tlr4 TLR4 Inhibition Pathway I3A Indole-3-carboxaldehyde AhR AhR Activation I3A->AhR ROS ROS Production AhR->ROS Inhibition NFkB_NLRP3 NF-κB / NLRP3 Inflammasome ROS->NFkB_NLRP3 Activation Inflammation Inflammation NFkB_NLRP3->Inflammation I3A_tlr Indole-3-carboxaldehyde TLR4 TLR4 I3A_tlr->TLR4 Inhibition NFkB_p38 NF-κB / p38 TLR4->NFkB_p38 ProInflammatory Pro-inflammatory Cytokines NFkB_p38->ProInflammatory

Anti-inflammatory signaling pathways of indole-3-carboxaldehyde.

III. Experimental Protocols

The following are summaries of standard experimental protocols used to determine the bioactivities discussed in this guide.

MTT Assay for Anticancer Activity

This colorimetric assay is used to assess cell viability and proliferation, providing an indication of the cytotoxic effects of a compound.[6]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., indole-2- or -3-carboxylate derivatives) and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow start Seed cells in 96-well plate treat Treat with Indole Derivatives start->treat incubate1 Incubate (24-72h) treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate (e.g., 4h) add_mtt->incubate2 solubilize Add Solubilizing Agent (DMSO) incubate2->solubilize read Measure Absorbance solubilize->read end Calculate IC50 read->end

Workflow for the MTT assay.
DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[6]

  • Preparation of Solutions: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared, along with various concentrations of the test compounds.

  • Reaction Mixture: The test compound solutions are mixed with the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer. The decrease in absorbance is proportional to the radical scavenging activity of the compound.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

IV. Conclusion

Both indole-2-carboxylate and indole-3-carboxylate isomers are versatile scaffolds for the development of bioactive compounds. The available data suggests that indole-2-carboxylates have been more extensively explored as enzyme inhibitors and receptor modulators, with notable success in the areas of anticancer and anti-inflammatory research. In contrast, indole-3-carboxylate derivatives, particularly indole-3-carboxaldehyde, have well-characterized roles in modulating inflammatory signaling pathways like AhR and TLR4. The direct comparative data on antioxidant activity indicates that subtle structural changes between the two isomers can lead to different primary mechanisms of action.

This guide highlights the distinct yet sometimes convergent therapeutic potential of these two classes of indole derivatives. Further head-to-head comparative studies across a wider range of biological targets are warranted to fully elucidate their structure-activity relationships and guide the rational design of next-generation therapeutic agents.

References

A Comparative Guide to the Efficacy of Indole-Based Therapeutic Agents: From the Benchtop to Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo efficacy of selected indole-based therapeutic agents. By presenting supporting experimental data in clearly structured tables, detailing methodologies for key experiments, and visualizing complex biological pathways and workflows, this document aims to facilitate a deeper understanding of the translational potential of these promising compounds.

Indole, a privileged heterocyclic scaffold, is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a broad spectrum of biological activities.[1] In the realm of oncology, indole derivatives have emerged as a particularly fruitful area of research, targeting various hallmarks of cancer.[2][3] This guide delves into the efficacy of specific indole-based compounds, comparing their performance in controlled laboratory settings (in vitro) with their therapeutic effects in living organisms (in vivo), a critical step in the drug discovery and development pipeline.

Comparing Efficacy: In Vitro vs. In Vivo Performance

The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is fraught with challenges. A significant hurdle lies in the translation of promising in vitro results to tangible in vivo efficacy. This section provides a comparative analysis of indole-based compounds targeting key oncogenic pathways.

Indole-3-carbinol (I3C) as a Selective BRAF V600E Inhibitor

Indole-3-carbinol (I3C), a natural compound found in cruciferous vegetables, has been identified as a selective inhibitor of the oncogenic BRAF V600E mutant, a key driver in a significant portion of melanomas.[1][2]

Parameter In Vitro Efficacy In Vivo Efficacy
Compound Indole-3-carbinol (I3C)Indole-3-carbinol (I3C)
Target BRAF V600E KinaseBRAF V600E-driven Tumor
Assay/Model In vitro Kinase Assay (immunoprecipitated BRAF V600E)Human Melanoma (G-361) Xenograft in athymic nude mice
Key Metric Inhibition of BRAF V600E kinase activityTumor Growth Inhibition
Result I3C selectively inhibited the enzymatic activity of oncogenic BRAF V600E but not wild-type BRAF.[2]Intraperitoneal injections of I3C strongly inhibited the growth rate of tumor xenografts.[2]
Observation Demonstrates direct and selective target engagement.Shows therapeutic potential in a complex biological system.
Indole-based Tubulin Polymerization Inhibitors

A significant class of anticancer agents, including some indole derivatives, functions by disrupting microtubule dynamics, which are crucial for cell division.

Parameter In Vitro Efficacy In Vivo Efficacy
Compound Indole-based Chalcone Derivative (Example)Indole-based Chalcone Derivative (Example)
Target Tubulin PolymerizationTumor Growth
Assay/Model In vitro Tubulin Polymerization AssayHuman Cancer Xenograft Model
Key Metric IC50 for Tubulin Polymerization InhibitionTumor Growth Inhibition (%)
Result Potent inhibition of tubulin polymerization with low micromolar IC50 values.[4]Significant tumor growth inhibition in xenograft models.[4]
Observation Confirms the molecular mechanism of action.Validates the anticancer activity in a living organism.
3,3'-Diindolylmethane (DIM) as a PI3K/Akt Pathway Inhibitor

3,3'-Diindolylmethane (DIM), a natural dimer of I3C, has been shown to target the PI3K/Akt signaling pathway, which is frequently dysregulated in various cancers, including breast cancer.

Parameter In Vitro Efficacy In Vivo Efficacy
Compound 3,3'-Diindolylmethane (DIM)3,3'-Diindolylmethane (DIM)
Target PI3K/Akt Signaling PathwayBreast Cancer Tumor Growth
Assay/Model Western Blot analysis in breast cancer cell lines (e.g., MCF-7)Breast Cancer Xenograft Model
Key Metric Reduction in phosphorylation of Akt and downstream targetsTumor Volume Reduction
Result DIM was found to inhibit the activation of PI3K as well as Akt in breast cancer cells.Treatment with DIM has been shown to reduce tumor growth in preclinical models.
Observation Elucidates the impact on a key cancer-promoting signaling cascade.Demonstrates the potential of DIM as a therapeutic agent for breast cancer.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section outlines the protocols for the key experiments cited in this guide.

In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the indole-based compound for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a suitable buffer.

  • Compound Incubation: Add the test indole compound at various concentrations to the wells of a 96-well plate.

  • Initiation of Polymerization: Add the tubulin reaction mixture to the wells and immediately place the plate in a microplate reader pre-warmed to 37°C to initiate polymerization.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time. The fluorescent reporter preferentially binds to polymerized microtubules, resulting in an increased signal.

  • Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves. The inhibitory effect of the compound is determined by the reduction in the rate and extent of polymerization compared to a vehicle control.

In Vitro Kinase Assay (BRAF V600E)

This assay determines the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • Immunoprecipitation: Isolate the target kinase (e.g., BRAF V600E) from cell lysates using a specific antibody.

  • Kinase Reaction: Set up a reaction mixture containing the immunoprecipitated kinase, a specific substrate (e.g., inactive MEK), and ATP in a kinase assay buffer.

  • Inhibitor Addition: Add the indole-based compound at various concentrations to the reaction mixture.

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period to allow for phosphorylation of the substrate.

  • Detection: Detect the amount of phosphorylated substrate using methods such as Western blotting with a phospho-specific antibody or a luminescence-based assay that measures ADP production.

  • Data Analysis: Determine the concentration of the compound that causes 50% inhibition of kinase activity (IC50).

In Vivo Xenograft Tumor Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., G-361 melanoma cells) into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomly assign the mice to treatment and control groups. Administer the indole-based compound (e.g., via intraperitoneal injection) or a vehicle control according to a predetermined schedule and dosage.

  • Tumor Measurement: Measure the tumor volume periodically (e.g., every 2-3 days) using calipers.

  • Data Analysis: Plot the average tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.

  • Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study to assess any potential toxicity of the compound.

Visualizing the Mechanisms of Action

Understanding the complex signaling pathways and experimental processes is facilitated by visual representations. The following diagrams, generated using the DOT language, illustrate key concepts discussed in this guide.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation vitro_screening Cytotoxicity Screening (e.g., MTT Assay) target_assay Target-based Assay (e.g., Kinase Assay) vitro_screening->target_assay Identify Hits mechanism_study Mechanism of Action (e.g., Western Blot) target_assay->mechanism_study Confirm Mechanism animal_model Xenograft Model mechanism_study->animal_model Lead Candidate efficacy Tumor Growth Inhibition animal_model->efficacy toxicity Toxicity Assessment animal_model->toxicity

A typical workflow from in vitro screening to in vivo validation.

BRAF_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF V600E (Oncogenic) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., MITF) ERK->Transcription I3C Indole-3-carbinol (I3C) I3C->BRAF Inhibits Proliferation Cell Proliferation & Survival Transcription->Proliferation

Inhibition of the BRAF V600E signaling pathway by Indole-3-carbinol.

PI3K_Akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival & Growth mTOR->Proliferation DIM 3,3'-Diindolylmethane (DIM) DIM->PI3K Inhibits DIM->Akt Inhibits

Inhibition of the PI3K/Akt signaling pathway by 3,3'-Diindolylmethane.

References

Head-to-head comparison of different synthetic routes to 3-hydroxyindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-hydroxyindole scaffold, and its tautomeric form, oxindole, are privileged structures in medicinal chemistry and natural product synthesis. Their prevalence in biologically active compounds necessitates efficient and versatile synthetic methods. This guide provides a head-to-head comparison of three major synthetic strategies: Direct Oxidative Dearomatization of Indoles, Nucleophilic Addition to Isatins, and Reductive Cyclization of ortho-Nitroaryl Precursors. We present a detailed analysis of their performance, supported by experimental data and protocols, to aid researchers in selecting the optimal route for their specific synthetic targets.

Route 1: Direct Oxidative Dearomatization of 3-Substituted Indoles

This modern approach involves the direct C-H functionalization and oxidation of a pre-formed indole ring at the C2 and C3 positions. It is an atom-economical strategy that avoids the multi-step construction of the indole core. A notable green and metal-free variant utilizes sulfonium salts generated in situ to achieve a dual vicinal functionalization, yielding the 3-hydroxyoxindole scaffold directly.

General Reaction Pathway

The reaction proceeds by activating a common solvent like DMSO with an alkyl bromide to form a reactive sulfonium intermediate. This species then reacts with the 3-substituted indole, leading to oxidation at the C2 position (α-position to the nitrogen). Water acts as the oxygen source for the C2-carbonyl and C3-hydroxyl groups, completing the dearomatization process.

G cluster_activation Sulfonium Salt Formation cluster_oxidation Indole Oxidation DMSO DMSO Sulfonium_Salt Reactive Sulfonium Salt DMSO->Sulfonium_Salt Activation Alkyl_Bromide Alkyl Bromide Alkyl_Bromide->Sulfonium_Salt Indole 3-Substituted Indole Intermediate Electrophilic Intermediate Indole->Intermediate + Sulfonium Salt Product 3-Hydroxyoxindole Intermediate->Product + H₂O

Fig 1. Logical workflow for oxidative dearomatization.
Performance Data

This method demonstrates broad substrate scope, accommodating various substituents on the indole ring. The transformation is notable for its mild, ambient temperature conditions.[1]

EntryR¹ (Indole)R² (Indole)Time (h)Yield (%)
1HMethyl1292
2HPropyl1289
3HPhenyl1294
45-MeOMethyl1286
55-ClMethyl1281
65-BrPhenyl1285

Table 1: Synthesis of 3-hydroxyoxindoles via oxidative dearomatization. Data sourced from Green Chemistry (RSC Publishing).[1]

Experimental Protocol: Synthesis of 3-hydroxy-3-methyloxindole

To a solution of 3-methylindole (1.0 mmol) in DMSO (3 mL), tert-butyl bromide (3.0 mmol) was added. The reaction mixture was stirred at 80 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and quenched with water (10 mL). The aqueous layer was extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired 3-hydroxy-3-methyloxindole.[1]

Route 2: Nucleophilic Addition to Isatins (Aldol Reaction)

The aldol reaction of isatins with enolizable ketones is a powerful and highly convergent method for constructing 3-substituted-3-hydroxyoxindoles. This strategy allows for the direct installation of a functionalized side chain at the C3 position, creating a quaternary stereocenter. The use of organocatalysis has enabled highly enantioselective versions of this transformation.

General Reaction Pathway

The reaction is typically catalyzed by a chiral primary or secondary amine. The catalyst first reacts with a ketone (e.g., acetone) to form a nucleophilic enamine intermediate. This enamine then attacks the electrophilic C3 carbonyl of the isatin. Subsequent hydrolysis releases the 3-hydroxyoxindole product and regenerates the catalyst.

G Isatin Isatin Aldol_Adduct Tetrahedral Intermediate Isatin->Aldol_Adduct Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine Catalyst Chiral Amine Catalyst Catalyst->Enamine Enamine->Aldol_Adduct Product 3-Hydroxyoxindole Aldol_Adduct->Product Hydrolysis Product->Catalyst Regeneration

Fig 2. Catalytic cycle of the organocatalyzed aldol reaction.
Performance Data

The asymmetric aldol reaction of isatins has been extensively studied, with numerous catalysts providing high yields and excellent stereoselectivities across a range of substrates.

EntryIsatin (R¹)KetoneCatalystTime (h)Yield (%)ee (%)
1HAcetoneDipeptide248892
25-BrAcetoneAmino alcohol247594
3HCyclohexanonePrimary amine129999
45-NO₂CyclohexanonePrimary amine249898
55-MeOAcetoneEarthworm extract488242 (mod.)
67-MeCyclohexanonePrimary amine129599

Table 2: Performance of various catalytic systems in the aldol reaction of isatins. Data sourced from multiple publications.[2][3][4][5]

Experimental Protocol: Asymmetric Aldol reaction of Isatin and Cyclohexanone

To a mixture of isatin (0.2 mmol) and a chiral primary amine catalyst (10 mol%, 0.02 mmol) in a vial, water (0.5 mL) and cyclohexanone (1.0 mmol) were added.[2] The reaction mixture was stirred vigorously at room temperature for 12 hours.[2] Upon completion, the reaction mixture was extracted with ethyl acetate (3 x 5 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under vacuum. The residue was purified by flash column chromatography (petroleum ether/ethyl acetate) to afford the 3-hydroxy-3-(2-oxocyclohexyl)indolin-2-one product.[2]

Route 3: Reductive Cyclization of ortho-Nitroaryl Compounds

This classical strategy builds the indole core from acyclic precursors. The reductive cyclization of ortho-nitrostyrenes is a particularly effective method that leverages a reduction of the nitro group to a nitroso or related species, which then undergoes an intramolecular cyclization onto the adjacent styrene double bond. This approach is robust and tolerates a wide array of functional groups.

General Reaction Pathway

The reaction is initiated by a reducing agent, such as aqueous titanium(III) chloride (TiCl₃), which selectively reduces the ortho-nitro group to a nitroso intermediate. This is followed by an intramolecular cyclization (formally a C(sp²)-H amination) onto the alkene. Subsequent dehydration and further reduction steps yield the final indole product. While this route doesn't always directly yield 3-hydroxyindoles, it is a foundational method for the core structure, which can be subsequently oxidized. In some cases, depending on the substitution pattern, hydroxylated intermediates can be formed.[6][7]

G Start o-Nitrostyrene Nitroso Nitroso Intermediate Start->Nitroso Reduction (e.g., TiCl₃) Cyclized Cyclized Intermediate Nitroso->Cyclized Intramolecular Cyclization Product Indole Product Cyclized->Product Aromatization

Fig 3. Key steps in the TiCl₃-promoted reductive cyclization.
Performance Data

The TiCl₃-promoted reductive cyclization is characterized by its mild conditions, simple procedure, and high yields with diverse substrates.

EntryR¹ (Styrene)R² (Styrene)R³ (Aryl)Time (h)Yield (%)
1HHH0.595
2MeHH0.596
3PhHH0.594
4HH4-Cl0.592
5HH4-CO₂Me0.589
6HH4-CN1.085

Table 3: Synthesis of indoles via TiCl₃-promoted reductive cyclization of o-nitrostyrenes. Data sourced from Angewandte Chemie.[6][7]

Experimental Protocol: Synthesis of 2-Phenylindole

To a solution of (E)-1-nitro-2-(2-phenylethenyl)benzene (0.5 mmol) in acetone (5 mL) at room temperature was added an aqueous solution of TiCl₃ (15 wt%, 4.0 equiv) dropwise. The reaction mixture was stirred at room temperature for 30 minutes. After completion, the reaction was quenched by the addition of a saturated aqueous solution of NaHCO₃ until the pH reached ~8. The mixture was filtered through a pad of Celite, and the filtrate was extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue was purified by flash chromatography to yield 2-phenylindole.[6][7]

Comparative Summary

FeatureRoute 1: Direct OxidationRoute 2: Nucleophilic AdditionRoute 3: Reductive Cyclization
Strategy C-H Functionalization / DearomatizationConvergent C-C Bond FormationDe Novo Ring Construction
Starting Material 3-Substituted IndoleIsatin + Nucleophile (e.g., Ketone)ortho-Nitroaryl Precursor
Key Advantages High atom economy, direct, metal-free options available.[1]High versatility, direct access to complex C3-substituted products, excellent stereocontrol.[2][4]Robust, high-yielding, wide functional group tolerance, readily available starting materials.[6][7]
Key Limitations Risk of over-oxidation, requires pre-functionalized indole.Limited to C3-functionalization, isatin availability.Indirect route to 3-hydroxy products, requires synthesis of nitro-precursor.
Typical Conditions Mild, often ambient temperature.[1]Mild, often room temp, organocatalytic.[2]Mild, room temperature with TiCl₃.[6][7]
Best For... Rapidly accessing 3-hydroxyoxindoles from simple indoles.Creating complex 3,3-disubstituted oxindoles with high stereocontrol.Fundamental synthesis of the indole core with diverse substitution patterns.

References

Comparative Analysis of the Biological Activity of Ethyl and Methyl 3-hydroxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the biological profiles of Ethyl 3-hydroxy-1H-indole-2-carboxylate and its methyl ester analog, Mthis compound, reveals a landscape of potential therapeutic activities, primarily centered around antimicrobial and cytotoxic effects. While direct comparative studies are limited, a survey of the literature on indole-2-carboxylate derivatives provides valuable insights into their structure-activity relationships and biological potential.

The indole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The functionalization of the indole ring, including substitutions at the 2 and 3-positions, plays a crucial role in modulating this biological activity. This guide provides a comparative overview of the available data on this compound and its methyl analog, drawing from studies on closely related compounds to infer their potential activities and mechanisms.

Summary of Biological Activities

While specific quantitative data for the direct comparison of this compound and Mthis compound is not extensively available in the public domain, the broader class of indole-2-carboxylate esters has been investigated for several biological activities. The primary areas of interest for these compounds include:

  • Antimicrobial and Antifungal Activity: Various derivatives of indole-2-carboxylic acid esters have demonstrated inhibitory effects against a range of bacterial and fungal strains.

  • Cytotoxic and Antiproliferative Activity: Indole derivatives are well-known for their potential as anticancer agents, and esters of indole-2-carboxylic acid have been explored for their ability to inhibit the growth of cancer cell lines.

The seemingly minor difference between an ethyl and a methyl ester can influence a compound's biological activity through differences in lipophilicity, steric hindrance, and metabolic stability. Generally, an ethyl group is larger and more lipophilic than a methyl group, which can affect cell membrane permeability and interaction with biological targets.

Quantitative Data Comparison

Direct, head-to-head quantitative data (e.g., IC50 or MIC values) for the unsubstituted this compound and Mthis compound is scarce in the available literature. However, to provide a framework for comparison, the following table summarizes representative data for closely related indole-2-carboxylate derivatives, illustrating the range of activities observed in this chemical class.

Compound ClassBiological ActivityAssayResults (Representative)
Substituted Indole-2-CarboxamidesAntiproliferativeCell Viability AssayGI50 values ranging from 26 nM to 86 nM against various cancer cell lines.[1][2]
Substituted Indole-2-CarboxylatesAntiviral (Influenza A)CPE Inhibition AssayIC50 values can be as low as 7.53 µmol/L for certain derivatives.
Substituted Indole-2-CarboxylatesAntiviral (Coxsackie B3)CPE Inhibition AssayIC50 values can be as low as 1.59 µmol/L for certain derivatives.
Substituted Indole-2-CarboxamidesAntimicrobial (Various bacteria)Microdilution MethodMIC values can range from 0.004 mg/mL to 0.045 mg/mL.[3][4]
Substituted Indole-2-CarboxamidesAntifungal (Various fungi)Microdilution MethodMIC values can range from 0.004 mg/mL to 0.06 mg/mL.[3][4]

Note: The data presented are for various substituted indole-2-carboxylate derivatives and are intended to be illustrative of the potential activity of this class of compounds. They do not represent a direct comparison of this compound and its methyl analog.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of the biological activity of indole derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_results Results start Prepare serial dilutions of test compounds dispense Dispense dilutions and inoculum into 96-well plates start->dispense inoculum Prepare standardized microbial inoculum inoculum->dispense incubate Incubate plates at optimal temperature and time dispense->incubate read Read plates visually or with a plate reader incubate->read determine_mic Determine MIC (lowest concentration with no visible growth) read->determine_mic

Antimicrobial Susceptibility Testing Workflow

Protocol:

  • Preparation of Compounds: The test compounds (Ethyl and Mthis compound) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution. A series of two-fold dilutions are then prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microbes in medium) and negative (medium only) controls are included. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Workflow:

G cluster_prep Cell Culture and Treatment cluster_assay MTT Assay cluster_results Data Analysis seed Seed cells into a 96-well plate treat Treat cells with various concentrations of test compounds seed->treat incubate_cells Incubate for a specified period (e.g., 48-72h) treat->incubate_cells add_mtt Add MTT solution to each well incubate_cells->add_mtt incubate_mtt Incubate to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read_abs Measure absorbance at a specific wavelength solubilize->read_abs calculate_ic50 Calculate IC50 value (concentration for 50% inhibition) read_abs->calculate_ic50

MTT Cytotoxicity Assay Workflow

Protocol:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT. The plates are incubated for another few hours, during which viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Solubilization and Measurement: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Signaling Pathways

The precise signaling pathways modulated by Ethyl and Mthis compound are not well-defined in the absence of specific studies. However, based on the activities of other indole derivatives, several potential pathways could be involved, particularly in the context of anticancer activity.

G cluster_pathways Potential Target Pathways Indole_Derivative Indole-2-carboxylate Derivative Kinase_Pathways Kinase Signaling Pathways (e.g., EGFR, VEGFR) Indole_Derivative->Kinase_Pathways Inhibition Apoptosis Apoptosis Induction (Caspase activation) Indole_Derivative->Apoptosis Induction Cell_Cycle Cell Cycle Regulation (CDK inhibition) Indole_Derivative->Cell_Cycle Arrest

Potential Signaling Pathways for Indole Derivatives

Many indole-based compounds exert their antiproliferative effects by targeting key signaling molecules involved in cancer cell growth and survival. These can include the inhibition of protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), the induction of apoptosis (programmed cell death) through the activation of caspases, and the arrest of the cell cycle at different phases by inhibiting cyclin-dependent kinases (CDKs).

Conclusion

References

Structure-Activity Relationship (SAR) Studies of 3-Hydroxyindole-2-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-hydroxyindole-2-carboxylate derivatives, focusing on their potential as kinase inhibitors. The information presented is synthesized from published research on related indole scaffolds and serves as a representative guide for researchers, scientists, and drug development professionals.

Introduction

The 3-hydroxyindole-2-carboxylate scaffold is a privileged structure in medicinal chemistry, appearing in various biologically active compounds. Modifications at different positions of the indole ring can significantly influence the compound's interaction with biological targets, such as protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. This guide explores the impact of substitutions on the inhibitory activity of this class of compounds.

Comparative Biological Activity

The following table summarizes the inhibitory activities of a series of hypothetical 3-hydroxyindole-2-carboxylate derivatives against a representative protein kinase (e.g., a receptor tyrosine kinase). The data illustrates potential SAR trends based on substitutions at the N1, C5, and C6 positions of the indole ring.

Compound IDN1-SubstituentC5-SubstituentC6-SubstituentKinase Inhibition IC50 (nM)Cell Viability (MCF-7) GI50 (µM)
1a HHH850>10
1b CH₃HH6208.5
1c BenzylHH4505.2
2a HClH3202.1
2b CH₃ClH1501.3
2c BenzylClH950.8
3a HOCH₃H5807.9
3b HHCl4104.6
3c BenzylClCl550.5

SAR Summary:

  • N1-Substitution: Alkylation or benzylation at the N1 position generally enhances inhibitory activity. A bulky aromatic group like benzyl (as in 1c , 2c , and 3c ) appears to be more favorable than a methyl group (1b , 2b ) or an unsubstituted N-H (1a , 2a , 3a , 3b ), likely due to favorable interactions within the kinase active site.

  • C5-Substitution: The introduction of a halogen, such as chlorine at the C5 position, significantly improves potency (compare 1a with 2a , and 1c with 2c ). This suggests that an electron-withdrawing group at this position may be involved in a key interaction with the target protein. A methoxy group at C5 (3a ) is less effective than a chloro substituent.

  • C6-Substitution: Similar to C5, a chloro group at the C6 position also contributes to increased activity (3b ). The combination of substitutions at both C5 and C6, particularly with a benzyl group at N1 (3c ), results in the most potent compound in this hypothetical series.

Experimental Protocols

In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.

Materials:

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Recombinant protein kinase

  • Fluorescently labeled substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • TR-FRET detection reagents (e.g., LanthaScreen™ Tb-anti-pSubstrate antibody)

  • 384-well assay plates (low volume, black)

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these into the kinase buffer to achieve the final desired concentrations with a constant DMSO concentration (e.g., 1%).

  • Kinase Reaction: a. Add 2.5 µL of the diluted test compound solution to the wells of the 384-well plate. b. Add 2.5 µL of the kinase solution (prepared in kinase buffer) to each well and incubate for 15 minutes at room temperature. c. Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP (at a concentration close to its Km value) in kinase buffer. d. Incubate the reaction mixture for 60 minutes at room temperature.

  • Detection: a. Stop the reaction by adding 10 µL of the TR-FRET detection solution containing the terbium-labeled antibody in TR-FRET dilution buffer. b. Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition: Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

  • Data Analysis: The TR-FRET ratio (520 nm emission / 495 nm emission) is calculated. The percent inhibition is determined relative to control wells (with DMSO only) and wells with no kinase activity. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Cell Viability (MTT) Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the compounds on a cancer cell line (e.g., MCF-7).[1][2]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count the cells. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. c. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in culture medium. b. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control. c. Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation: a. After the incubation period, add 10 µL of the MTT solution to each well.[2] b. Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.[2]

  • Solubilization and Measurement: a. Carefully aspirate the medium containing MTT. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1] c. Gently shake the plate for 15 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.[1][2]

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The GI50 (concentration for 50% growth inhibition) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Inhibitor 3-Hydroxyindole- 2-carboxylate Derivative Inhibitor->RTK Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plate Incubate_24h_1 Incubate for 24h Cell_Seeding->Incubate_24h_1 Add_Compounds Add serially diluted compounds Incubate_24h_1->Add_Compounds Incubate_48_72h Incubate for 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT reagent Incubate_48_72h->Add_MTT Incubate_2_4h Incubate for 2-4h Add_MTT->Incubate_2_4h Solubilize Solubilize formazan crystals Incubate_2_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_GI50 Determine GI50 values Calculate_Viability->Determine_GI50

References

Cross-Validation of In Vitro and In Vivo Efficacy of Indole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indole, a bicyclic aromatic organic compound, serves as a foundational structure in medicinal chemistry due to its presence in numerous bioactive natural products and synthetic drugs.[1][2] Derivatives of indole have garnered significant attention in oncology for their potential to target a variety of cellular mechanisms and signaling pathways implicated in cancer progression.[1][3][4] The development of effective anticancer agents requires a rigorous validation process, starting with in vitro assays to screen for cytotoxic activity and culminating in in vivo studies to evaluate efficacy and safety within a complex biological system.[1][5][6] This guide provides an objective comparison of the in vitro and in vivo efficacy of selected indole compounds, supported by experimental data and detailed protocols.

Data Presentation: In Vitro vs. In Vivo Efficacy

The journey of a potential drug from a laboratory curiosity to a clinical candidate is a step-wise process.[5] Initial screening is typically performed in vitro ("in glass"), using cancer cell lines in a controlled environment.[6][7] These tests are rapid and cost-effective for identifying compounds that have a biological effect.[7][8] Promising candidates then advance to in vivo ("within the living") studies, often using animal models, to understand how the compound behaves in a whole organism.[6][7][9]

In Vitro Cytotoxicity of Indole Derivatives

In vitro assays are fundamental for the initial screening of potential anticancer compounds, typically measuring a compound's effect on cell viability and proliferation.[1] A key metric from these studies is the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit a specific biological function by 50%.[1][5]

Compound/DerivativeCancer Cell LineAssay TypeIC50 (µM)Reference Compound
Indole-3-carbinol H1299 (Lung)MTT449.5Not Specified
FBA-TPQ (Makaluvamine Analog) MCF-7 (Breast)MTT0.097 - 2.297Not Specified
Compound 5f (Arylsulfonylhydrazide) MCF-7 (Breast)MTT13.2Not Specified
Compound 5f (Arylsulfonylhydrazide) MDA-MB-468 (Breast)MTT8.2Not Specified
Compound 2e (1,3,4-Oxadiazole) HCT116 (Colorectal)MTT6.43 ± 0.72Erlotinib (17.86 ± 3.22)
Compound 2e (1,3,4-Oxadiazole) A549 (Lung)MTT9.62 ± 1.14Erlotinib (19.41 ± 2.38)
Compound 2e (1,3,4-Oxadiazole) A375 (Melanoma)MTT8.07 ± 1.36Erlotinib (23.81 ± 4.17)
Compound Va (Indole-2-carboxamide) VariousNot Specified0.026Erlotinib (0.033)
ICA-Cu (Copper Complex) MDA-MB-231 (Breast)MTT>90% inhibition at 20 µMNot Specified
ICA-Cu (Copper Complex) MCF-7 (Breast)MTT>90% inhibition at 20 µMNot Specified

Table 1: Summary of in vitro cytotoxicity data for various indole compounds against human cancer cell lines. Data is compiled from multiple sources.[3][10][11][12][13][14]

In Vivo Antitumor Activity of Indole Derivatives

In vivo studies are indispensable for validating the therapeutic potential of a compound in a physiological context.[1] Animal models, particularly mouse xenograft models where human tumor cells are implanted into immunodeficient mice, are widely used in preclinical cancer research.[1][8][15]

Compound/DerivativeAnimal ModelCancer TypeDosageTumor Growth Inhibition (%)
FBA-TPQ (Makaluvamine Analog) Mouse XenograftBreast (MCF-7)5 mg/kg/d, 3 d/wk for 3 wks36.2
FBA-TPQ (Makaluvamine Analog) Mouse XenograftBreast (MCF-7)20 mg/kg/d, 3 d/wk for 1 wk71.6
Indole Nitroolefin (Compound 14) Mouse XenograftUrological (RM1)10 mg/kg, every 2 daysSignificant suppression
Indole Nitroolefin (Compound 16) Mouse XenograftUrological (RM1)10 mg/kg, every 2 daysSignificant suppression

Table 2: Summary of in vivo antitumor activity for selected indole compounds. Data is compiled from multiple sources.[10][16]

Experimental Protocols

To ensure the reproducibility of experimental data, it is crucial to follow standardized protocols.

MTT Cell Viability Assay Protocol (In Vitro)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][17]

  • Cell Seeding: Cancer cells are harvested and counted. They are then seeded into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of culture medium. The plate is incubated for 24 hours at 37°C in a 5% CO2 atmosphere to allow the cells to attach.[17]

  • Compound Treatment: A stock solution of the indole compound is prepared in a suitable solvent like DMSO. Serial dilutions are made to achieve the desired test concentrations. After 24 hours, the old medium is removed from the wells and replaced with 100 µL of fresh medium containing the various concentrations of the test compound. Controls, including a vehicle control (solvent only) and a positive control (a known anticancer drug), are also included.[17]

  • MTT Incubation: The plate is incubated for a period ranging from 24 to 72 hours. Following this, 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 2-4 hours. During this time, metabolically active cells convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement: The medium containing MTT is carefully removed. A solubilization solution, such as DMSO or 10% SDS in 0.01 M HCl, is added to each well to dissolve the formazan crystals.[17] The plate is gently shaken to ensure complete dissolution. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.[17]

Mouse Xenograft Model Protocol (In Vivo)

This protocol describes a common method for evaluating the antitumor efficacy of a compound in a living organism.[1][10]

  • Cell Implantation: Human cancer cells (e.g., MCF-7) are cultured in vitro, harvested, and suspended in a suitable medium. A specific number of cells (e.g., 1.5 x 10^5) are then subcutaneously injected into the flank of immunodeficient mice (e.g., SCID mice or C57BL/6).[8][16]

  • Tumor Growth and Randomization: The mice are monitored regularly for tumor formation. Once the tumors reach a palpable size (e.g., ~100 mm³), the mice are randomly assigned to different groups: a control group and one or more treatment groups.[1][16]

  • Compound Administration: The indole compound is administered to the treatment groups. The route of administration (e.g., oral gavage, intraperitoneal injection), dosage, and treatment schedule are predetermined based on earlier studies.[1][16] The control group receives the vehicle (the solvent used to dissolve the compound) following the same schedule.[1]

  • Efficacy Evaluation: Tumor volume and the body weight of the mice are measured regularly throughout the study. Tumor volume can be calculated using the formula: (Length x Width²) / 2. At the end of the experiment, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analyses like histopathology.[1]

Mandatory Visualization

Signaling Pathway, Experimental Workflow, and Logical Relationships

Indole compounds exert their anticancer effects by modulating various signaling pathways.[3][18] The diagrams below illustrate a key signaling pathway, the general experimental workflow for drug validation, and the logical process of cross-validation.

G Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway Indole Indole Compounds (e.g., I3C, DIM) PI3K PI3K Indole->PI3K Inhibits Apoptosis Apoptosis Indole->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB->Proliferation

Caption: PI3K/Akt/mTOR pathway modulation by indole compounds.[18]

G Figure 2: Drug Discovery & Validation Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Validation A Compound Synthesis (Indole Derivatives) B Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) A->B C Determine IC50 Values B->C D Animal Model Selection (e.g., Xenograft) C->D Promising Candidates E Efficacy Studies (Tumor Growth Inhibition) D->E F Toxicity & PK/PD Studies E->F G Preclinical Data Package F->G Clinical Candidate

Caption: From in vitro screening to in vivo validation.

G Figure 3: Cross-Validation Logic vitro In Vitro Results (High Potency, e.g., low IC50) vivo In Vivo Results (Significant Efficacy) vitro->vivo Correlation mismatch1 In Vitro Potent, In Vivo Inactive vitro->mismatch1 Discrepancy valid Validated Candidate vivo->valid re_eval Re-evaluate/Optimize (Metabolism, PK/PD issues?) mismatch1->re_eval mismatch2 In Vitro Weak, In Vivo Active mismatch2->re_eval

Caption: Logical flow of cross-validating in vitro and in vivo data.

Discussion and Conclusion

The transition from a controlled in vitro environment to a complex in vivo system is a critical step where many potential drugs fail.[7][19] While in vitro assays are excellent for high-throughput screening, they cannot replicate the intricate environment of a solid tumor or the pharmacokinetics (absorption, distribution, metabolism, and excretion) of a compound in a whole organism.[7] For instance, a compound may be highly potent in a petri dish but show little to no effect in vivo due to poor bioavailability or rapid metabolism.[19] Conversely, a compound might be activated through metabolism in the body, showing greater efficacy in vivo than predicted by in vitro tests.[19]

The data presented highlight the promise of various indole compounds as anticancer agents.[1][4] The cross-validation process, comparing results from assays like the MTT test with outcomes from xenograft models, is essential for making informed decisions in the drug development pipeline. A thorough understanding of their mechanisms of action, including effects on key signaling pathways like PI3K/Akt/mTOR, will further facilitate the design of more potent and selective indole-based therapies.[1][18] Therefore, a systematic and rigorous evaluation of efficacy, both in vitro and in vivo, is indispensable for translating promising laboratory findings into effective clinical treatments.[1][5]

References

A Comparative Analysis of the Fluorescent Properties of Indole Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Indole and its derivatives are a cornerstone in the development of fluorescent probes due to their inherent spectroscopic properties and their prevalence in biological systems, most notably as the chromophore of the amino acid tryptophan. The sensitivity of the indole ring's fluorescence to its local microenvironment makes it an invaluable tool for studying molecular interactions, protein folding, and cellular signaling. This guide provides a comparative analysis of the fluorescent properties of various indole derivatives, offering experimental data to aid researchers in selecting the optimal probe for their specific applications.

Core Photophysical Properties: A Comparative Overview

The fluorescence of indole derivatives is characterized by several key parameters: the wavelength of maximum excitation (λex) and emission (λem), the Stokes shift (the difference between λex and λem), and the fluorescence quantum yield (Φf), which quantifies the efficiency of the fluorescence process. These properties are highly influenced by the nature and position of substituents on the indole ring, as well as the polarity of the solvent.

Below is a summary of the photophysical properties of selected indole derivatives in different solvents. The data highlights the impact of various functional groups on the fluorescence characteristics of the indole scaffold.

Table 1: Photophysical Properties of Indole and Selected Derivatives in Cyclohexane and Ethanol

CompoundSolventλex (nm)λem (nm)Stokes Shift (cm⁻¹)Φf
IndoleCyclohexane28729711900.40
Ethanol28731026800.33
TryptophanWater28034869800.14
4-CyanoindoleAqueous295420108000.85
5-MethoxyindoleCyclohexane29731115500.45
Ethanol29733035200.38
N-Acetyl-L-tryptophanamideWater28035071400.13

Data compiled from multiple sources. Conditions may vary slightly between studies.

Table 2: Comparative Fluorescence Data of Substituted 2,3-Distyryl Indoles (23DSI) in DMSO [1]

Derivativeλex (nm)λem (nm)Stokes Shift (cm⁻¹)Φf
23DSI (p-H)38048054600.25
23DSI (p-CH₃)38048556200.35
23DSI (p-OCH₃)38049058000.28
23DSI (p-Cl)38048255500.18
23DSI (p-NO₂)38053071400.05

Indole Derivatives as Fluorescent Probes in Signaling Pathways

The tunability of their fluorescent properties makes indole derivatives ideal candidates for the design of "turn-on" or "turn-off" fluorescent probes that respond to specific biological events. These probes are engineered to exhibit a change in fluorescence intensity or wavelength upon interaction with a target molecule or alteration of their environment, such as enzyme activity or the presence of specific signaling molecules.

Caspase Activation in Apoptosis

Caspases are a family of proteases that play a critical role in the execution of apoptosis (programmed cell death). Fluorescent probes based on indole derivatives have been developed to detect caspase activity. These probes typically consist of an indole-based fluorophore linked to a peptide sequence specifically recognized and cleaved by a caspase. Upon cleavage, the fluorophore is released or undergoes a conformational change, leading to a "turn-on" fluorescence signal.

G Workflow for a 'Turn-On' Indole-Based Caspase Probe cluster_workflow Experimental Workflow A Indole-Peptide Probe (Non-fluorescent) B Introduction to Apoptotic Cells A->B C Active Caspase B->C D Cleavage of Peptide Substrate C->D Enzymatic Activity E Release of Indole Fluorophore D->E F Fluorescence Signal ('Turn-On') E->F G Detection and Quantification F->G

Caption: Workflow of an indole-based 'turn-on' probe for caspase detection.

Nitric Oxide Signaling

Nitric oxide (NO) is a crucial signaling molecule involved in various physiological processes. Indole-based fluorescent probes have been designed to detect NO in living cells. These probes often utilize a "turn-on" mechanism where the non-fluorescent probe reacts with NO to form a highly fluorescent product.[2]

G Nitric Oxide Detection by an Indole-Based Probe cluster_pathway Signaling and Detection Pathway cluster_cell Cellular Environment NOS Nitric Oxide Synthase (NOS) NO Nitric Oxide (NO) NOS->NO Synthesis Arginine L-Arginine Arginine->NOS Probe_inactive Indole-Based Probe (Non-fluorescent) NO->Probe_inactive Reaction Probe_active Fluorescent Product Probe_inactive->Probe_active Detection Fluorescence Microscopy Probe_active->Detection

Caption: Detection of nitric oxide using an indole-based fluorescent probe.

Experimental Protocols

Accurate and reproducible measurement of fluorescent properties is crucial for comparative analysis. Below are detailed methodologies for key experiments.

Measurement of Fluorescence Emission Spectra
  • Instrumentation: A fluorescence spectrophotometer equipped with a Xenon lamp source, excitation and emission monochromators, and a photomultiplier tube (PMT) detector.

  • Sample Preparation:

    • Prepare a stock solution of the indole derivative in a spectroscopic grade solvent (e.g., ethanol, cyclohexane).

    • Dilute the stock solution to a final concentration that yields an absorbance of approximately 0.1 at the excitation wavelength in a 1 cm pathlength cuvette. This is to minimize inner filter effects.

  • Data Acquisition:

    • Set the excitation wavelength to the absorbance maximum (λex) of the indole derivative.

    • Scan the emission monochromator over a wavelength range that covers the expected emission spectrum (typically 300-600 nm for many indole derivatives).

    • Record the fluorescence intensity at each emission wavelength.

    • Measure the fluorescence spectrum of a solvent blank under the same conditions and subtract it from the sample spectrum to correct for background signals, including Raman scattering.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method for determining fluorescence quantum yield involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

  • Selection of a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral range as the indole derivative being tested. For many indole derivatives, quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a suitable standard.

  • Preparation of Solutions:

    • Prepare a series of five dilutions of both the sample and the standard in the same solvent.

    • The concentrations should be adjusted to give a range of absorbance values between 0.02 and 0.1 at the chosen excitation wavelength.

  • Absorbance and Fluorescence Measurements:

    • Record the UV-Vis absorption spectrum for each dilution and determine the absorbance at the excitation wavelength.

    • Record the corrected fluorescence emission spectrum for each dilution, ensuring the same excitation wavelength and instrument settings are used for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the corrected emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

    • Determine the slope (gradient) of the resulting straight lines for both the sample (Grad_sample) and the standard (Grad_standard).

    • Calculate the quantum yield of the sample (Φf_sample) using the following equation:

      Φf_sample = Φf_standard × (Grad_sample / Grad_standard) × (η_sample² / η_standard²)

      where Φf_standard is the quantum yield of the standard, and η is the refractive index of the solvent used for the sample and standard. If the same solvent is used, the refractive index term cancels out.

G Experimental Workflow for Relative Quantum Yield Measurement cluster_workflow Experimental Workflow A Prepare Dilutions (Sample & Standard) B Measure Absorbance (at Excitation Wavelength) A->B C Measure Fluorescence Emission (Corrected Spectra) B->C D Integrate Emission Spectra C->D E Plot Integrated Intensity vs. Absorbance D->E F Determine Gradients (Sample & Standard) E->F G Calculate Quantum Yield F->G

Caption: Workflow for determining relative fluorescence quantum yield.

This guide provides a foundational understanding of the comparative fluorescent properties of indole derivatives. For researchers and drug development professionals, a careful consideration of these photophysical characteristics and the application of rigorous experimental protocols are paramount for the successful design and implementation of novel fluorescent probes.

References

A Comparative Guide to the Synthesis of 3-Hydroxyindoles: Moving Beyond Baeyer-Villiger Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of 3-hydroxyindoles is a critical step in the development of numerous pharmaceuticals and bioactive molecules. While the Baeyer-Villiger oxidation of 2-acylindoles has been a traditional route, a variety of alternative methods have emerged, offering potential advantages in terms of efficiency, selectivity, and environmental impact. This guide provides an objective comparison of these modern synthetic strategies with the classical Baeyer-Villiger approach, supported by experimental data, detailed protocols, and mechanistic diagrams.

Executive Summary

This guide details four principal methods for the synthesis of 3-hydroxyindoles and their immediate precursors, 3-hydroxy-2-oxindoles:

  • Baeyer-Villiger Oxidation: The established method involving the oxidation of 2-acylindoles.

  • Electrochemical Synthesis: A green and highly tunable approach utilizing electrochemical oxidation.

  • Enzymatic Synthesis: A highly selective and environmentally benign method employing enzymes like horseradish peroxidase.

  • Photocatalytic Synthesis: A modern approach using light to drive the desired oxidation.

Each method is evaluated based on yield, substrate scope, reaction conditions, and practical considerations. Quantitative data is summarized in comparative tables, and detailed experimental protocols are provided for each key transformation.

Performance Comparison

The choice of synthetic method for constructing 3-hydroxyindoles depends on several factors, including the desired substrate scope, scalability, and tolerance of functional groups. The following tables provide a quantitative comparison of the different methodologies.

Method Typical Substrate Reagents/Catalyst Solvent Temp. (°C) Time (h) Yield (%) Key Advantages Key Disadvantages
Baeyer-Villiger Oxidation 2-Acylindolesm-CPBA, H₂O₂/Lewis AcidCH₂Cl₂, etc.0 - RT1 - 2460-90Well-established, reliable for specific substrates.Use of potentially explosive peracids, limited functional group tolerance, regioselectivity issues with unsymmetrical ketones.
Electrochemical Synthesis Indoles, 3-Substituted IndolesKBr (mediator)MeCN/H₂ORT1 - 670-95Green (uses electrons as reagent), highly tunable, mild conditions.Requires specialized equipment, optimization of electrochemical parameters can be complex.
Enzymatic Synthesis Indole, Indole-3-acetic acidHorseradish Peroxidase (HRP), H₂O₂Aqueous bufferRT0.5 - 485-98High selectivity, environmentally benign (aqueous media), mild conditions.Enzyme cost and stability can be a concern, substrate scope may be limited by the enzyme's active site.
Photocatalytic Synthesis Diazoamides (precursors)Iridium photocatalystOrganic SolventRT1 - 375-95Mild conditions, high efficiency, novel reactivity.Photocatalysts can be expensive, reaction setup requires a light source.

Table 1: High-level comparison of synthetic methods for 3-hydroxyindoles and their precursors.

Substrate Scope Comparison
Method Electron-donating groups on Indole Electron-withdrawing groups on Indole N-Protection
Baeyer-Villiger Oxidation Generally well-tolerated.Can be challenging, may require harsher conditions.Often required for stability and to prevent side reactions.
Electrochemical Synthesis Generally well-tolerated.Well-tolerated, can sometimes improve efficiency.Tolerates both protected and unprotected indoles.
Enzymatic Synthesis Substrate-dependent, often well-tolerated.Substrate-dependent, can affect enzyme activity.Often not required, performed on native indoles.
Photocatalytic Synthesis Generally well-tolerated within the specific reaction scope.Generally well-tolerated within the specific reaction scope.Depends on the specific transformation; some precursors require N-substitution.

Table 2: Comparison of substrate scope and tolerance of functional groups.

Reaction Mechanisms and Workflows

Understanding the underlying mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The following diagrams, generated using Graphviz, illustrate the signaling pathways and logical relationships of each synthetic method.

Baeyer-Villiger Oxidation of 2-Acylindoles

The Baeyer-Villiger oxidation proceeds through the formation of a Criegee intermediate, followed by the migration of a substituent to the adjacent oxygen atom.

Baeyer_Villiger cluster_start Step 1: Protonation and Nucleophilic Attack cluster_rearrangement Step 2: Rearrangement cluster_end Step 3: Deprotonation 2-Acylindole 2-Acylindole Protonated_Ketone Protonated Ketone 2-Acylindole->Protonated_Ketone + H+ Peracid Peracid Criegee_Intermediate Criegee Intermediate Protonated_Ketone->Criegee_Intermediate + Peracid Rearrangement_TS Rearrangement Transition State Criegee_Intermediate->Rearrangement_TS Oxocarbenium_Ion Oxocarbenium Ion Rearrangement_TS->Oxocarbenium_Ion - Carboxylate 3-Acyloxyindole 3-Acyloxyindole Oxocarbenium_Ion->3-Acyloxyindole - H+ 3-Hydroxyindole 3-Hydroxyindole 3-Acyloxyindole->3-Hydroxyindole Hydrolysis

Baeyer-Villiger oxidation of a 2-acylindole.
Electrochemical Synthesis of 3-Hydroxy-2-oxindoles

This method often involves the electrochemically generated bromine as an oxidizing agent, which reacts with the indole to form an intermediate that is subsequently hydrolyzed.

Electrochemical_Synthesis cluster_generation Step 1: Electrochemical Generation of Oxidant cluster_reaction Step 2: Reaction with Indole cluster_hydrolysis Step 3: Hydrolysis Br_minus Br- Anode Anode Br_minus->Anode - 2e- Br2 Br2 Anode->Br2 Indole Indole Bromonium_Ion Bromonium Ion Intermediate Indole->Bromonium_Ion + Br2 2-Bromoindolenine 2-Bromoindolenine Bromonium_Ion->2-Bromoindolenine - HBr 3-Hydroxy-2-oxindole 3-Hydroxy-2-oxindole 2-Bromoindolenine->3-Hydroxy-2-oxindole + 2 H2O - HBr

Electrochemical synthesis of 3-hydroxy-2-oxindole.
Enzymatic Synthesis using Horseradish Peroxidase (HRP)

HRP catalyzes the oxidation of indole in the presence of hydrogen peroxide, proceeding through a radical mechanism.

Enzymatic_Synthesis cluster_activation Enzyme Activation cluster_oxidation Indole Oxidation cluster_product_formation Product Formation HRP_FeIII HRP (FeIII) Compound_I Compound I (O=FeIV-Por•+) HRP_FeIII->Compound_I + H2O2 - H2O H2O2 H2O2 Compound_II Compound II (O=FeIV-Por) Compound_I->Compound_II + Indole - Indolyl Radical Indole Indole Indolyl_Radical Indolyl Radical 3-Hydroxyindole 3-Hydroxyindole Indolyl_Radical->3-Hydroxyindole + H2O Compound_II->HRP_FeIII + Indole - Indolyl Radical

Horseradish peroxidase-catalyzed synthesis of 3-hydroxyindole.
Photocatalytic Synthesis of 3-Hydroxy-2-oxindoles

A representative photocatalytic cycle for the synthesis of 3-hydroxy-2-oxindoles from diazoamides involves energy transfer and single-electron transfer steps.[1]

Photocatalytic_Synthesis cluster_cycle1 Cycle 1: Energy Transfer cluster_cyclization Cyclization and Oxidation cluster_cycle2 Cycle 2: Single Electron Transfer cluster_product Product Formation Ir_III Ir(III) Ir_III_star *Ir(III) Ir_III->Ir_III_star hv Carbene Carbene Intermediate Ir_III_star->Carbene + Diazoamide - N2 Ir_II Ir(II) Ir_III_star->Ir_II + Quencher Diazoamide Diazoamide Cyclization Intramolecular Cyclization Carbene->Cyclization Oxindole_Radical Oxindole Radical Anion Cyclization->Oxindole_Radical + e- (from Cycle 2) Product_Formation Oxidation & Protonation Oxindole_Radical->Product_Formation Ir_II->Ir_III + O2 - O2•- O2 O2 O2_radical O2•- O2_radical->Product_Formation 3-Hydroxy-2-oxindole 3-Hydroxy-2-oxindole Product_Formation->3-Hydroxy-2-oxindole

Photocatalytic synthesis of 3-hydroxy-2-oxindoles.

Experimental Protocols

Detailed, step-by-step protocols for one representative example of each synthetic method are provided below.

Baeyer-Villiger Oxidation of 2-Acetyl-1-methylindole

Materials:

  • 2-Acetyl-1-methylindole

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77%)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-acetyl-1-methylindole (1.0 mmol) in CH₂Cl₂ (10 mL) at 0 °C (ice bath) is added m-CPBA (1.2 mmol) portionwise over 5 minutes.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous Na₂S₂O₃ solution (10 mL).

  • The mixture is then washed with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the corresponding 3-acetoxy-1-methylindole.

  • The acetate can be hydrolyzed to the 3-hydroxyindole by treatment with a base such as sodium hydroxide in methanol.

Electrochemical Synthesis of 3-Hydroxy-2-oxindole

Materials:

  • Indole

  • Potassium bromide (KBr)

  • Acetonitrile (MeCN)

  • Water

  • Undivided electrochemical cell with a graphite anode and a platinum cathode

  • DC power supply

Procedure:

  • In an undivided electrochemical cell equipped with a graphite plate anode and a platinum foil cathode, a solution of indole (1.0 mmol) and KBr (2.0 mmol) in a mixture of MeCN (15 mL) and H₂O (5 mL) is prepared.

  • A constant current of 20 mA is applied to the cell with stirring at room temperature.

  • The progress of the reaction is monitored by TLC or GC-MS.

  • After the starting material is consumed (typically 2-4 hours), the current is switched off.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate (20 mL) and water (20 mL).

  • The aqueous layer is extracted with ethyl acetate (2 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography to yield 3-hydroxy-2-oxindole.

Enzymatic Synthesis of 3-Hydroxyindole using Horseradish Peroxidase

Materials:

  • Indole

  • Horseradish Peroxidase (HRP)

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • Ethyl acetate

Procedure:

  • In a flask, indole (1.0 mmol) is dissolved in a minimal amount of a co-solvent like DMSO or ethanol and then added to the phosphate buffer (50 mL).

  • Horseradish peroxidase (e.g., 10 mg, depending on activity) is added to the solution.

  • The mixture is stirred at room temperature.

  • A dilute solution of H₂O₂ (e.g., 1.1 mmol in 10 mL of water) is added dropwise to the reaction mixture over a period of 1 hour using a syringe pump.

  • The reaction is stirred for an additional 2 hours after the addition is complete.

  • The reaction progress is monitored by observing the formation of the product (often colored, like indigo from the dimerization of indoxyl) or by HPLC.

  • Upon completion, the reaction mixture is extracted with ethyl acetate (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography to afford 3-hydroxyindole (indoxyl), which may be further oxidized or dimerized depending on the workup conditions.

Photocatalytic Synthesis of 3-Ester-3-hydroxy-2-oxindoles[1]

Materials:

  • Diazoamide substrate

  • fac-[Ir(ppy)₃] (photocatalyst)

  • Acetonitrile (MeCN), degassed

  • Blue LED light source

Procedure:

  • A solution of the diazoamide (0.1 mmol) and fac-[Ir(ppy)₃] (1-2 mol%) in degassed MeCN (2 mL) is prepared in a reaction vial.

  • The vial is sealed and the mixture is stirred under an inert atmosphere (e.g., argon).

  • The reaction mixture is irradiated with a blue LED light source at room temperature.

  • The reaction is stirred for 1-3 hours, with progress monitored by TLC.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is purified by silica gel column chromatography to give the desired 3-ester-3-hydroxy-2-oxindole.

Conclusion

The synthesis of 3-hydroxyindoles has evolved significantly from its reliance on the traditional Baeyer-Villiger oxidation. Modern methods such as electrochemical, enzymatic, and photocatalytic synthesis offer compelling alternatives with distinct advantages. Electrochemical and photocatalytic methods provide high efficiency and tunability under mild conditions, with electrochemistry offering a particularly "green" profile. Enzymatic synthesis stands out for its exceptional selectivity and use of aqueous media, aligning well with the principles of green chemistry.

The choice of the optimal method will ultimately be guided by the specific requirements of the target molecule, desired scale, and available laboratory resources. For drug development professionals and researchers, a thorough understanding of these diverse synthetic tools is essential for the efficient and sustainable production of novel indole-based compounds.

References

Safety Operating Guide

Proper Disposal of Ethyl 3-hydroxy-1H-indole-2-carboxylate: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational integrity. This guide provides essential, immediate safety and logistical information for the disposal of Ethyl 3-hydroxy-1H-indole-2-carboxylate (CAS No. 14370-74-2), ensuring compliance with safety protocols and environmental regulations.

Immediate Safety Considerations

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[1]

Summary of Key Data

The following table summarizes essential information for this compound. This data is critical for a comprehensive understanding of the compound's properties relevant to its safe handling and disposal.

PropertyValueReference
CAS Number14370-74-2[2][3][4]
Molecular FormulaC₁₁H₁₁NO₃
Molecular Weight205.21 g/mol
AppearanceSolid
StorageStore in a dry, well-ventilated place.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, regional, and national regulations. The following is a general procedural guide. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer and your institution's environmental health and safety (EHS) office for detailed instructions.

  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled, and sealed container for the waste of this compound.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Container Management:

    • Use a container that is compatible with the chemical.

    • Ensure the container is in good condition and can be securely sealed.

    • Label the container with the full chemical name, "this compound," and any associated hazard warnings.

  • Disposal of Unused Product:

    • For unused or expired product, do not attempt to dispose of it down the drain or in regular trash.[1]

    • This chemical waste must be disposed of through an approved waste disposal plant or a licensed hazardous waste management company.

  • Handling of Contaminated Materials:

    • Any materials that have come into contact with this compound, such as filter paper, gloves, or absorbent pads, should be considered contaminated.

    • Place all contaminated materials into the designated waste container.

    • Empty containers may retain product residue and should be treated as hazardous waste. Follow label warnings even after the container is empty.[1] Empty containers should be taken to an approved waste handling site for recycling or disposal.[1]

  • Arranging for Pickup and Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Provide them with accurate information about the waste, including the chemical name and quantity.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Disposal of This compound consult_sds Consult Manufacturer's SDS and Institutional EHS Guidelines start->consult_sds ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) consult_sds->ppe segregate Segregate Waste into Labeled, Compatible Container ppe->segregate is_empty Is the Container Empty? segregate->is_empty treat_as_waste Treat Empty Container as Hazardous Waste is_empty->treat_as_waste Yes dispose_product Dispose of Unused Product and Contaminated Materials is_empty->dispose_product No contact_ehs Contact EHS for Waste Pickup treat_as_waste->contact_ehs dispose_product->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Ethyl 3-hydroxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for the handling, use, and disposal of Ethyl 3-hydroxy-1H-indole-2-carboxylate (CAS No. 14370-74-2). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for maintaining a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Signal Word: Warning

Primary Hazard: May cause an allergic skin reaction (H317).[1]

While a complete GHS classification is not publicly available, the known sensitizing effect necessitates stringent personal protection to avoid skin contact. The following table summarizes the required PPE for handling this compound.

Protection Type Specification Rationale
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Breakthrough time and suitability should be confirmed with the glove manufacturer.To prevent skin contact and potential allergic reaction.
Eye Protection Safety glasses with side shields or chemical safety goggles.To protect eyes from splashes or airborne particles.
Skin and Body Protection Laboratory coat.To prevent contamination of personal clothing.
Respiratory Protection Not generally required under normal laboratory conditions with adequate ventilation. Use a NIOSH-approved respirator if handling large quantities or if dust or aerosols are generated.To prevent inhalation of airborne particles.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety and operational efficiency. The following workflow outlines the key steps.

receiving Receiving and Inspection storage Secure Storage receiving->storage Store in a cool, dry, well-ventilated area preparation Pre-Use Preparation storage->preparation Verify SDS and PPE handling Handling and Use preparation->handling Use in a designated area waste_collection Waste Collection handling->waste_collection Segregate waste disposal Disposal waste_collection->disposal Follow institutional and local regulations

Caption: Workflow for the safe handling of this compound.

Step-by-Step Procedures

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the product name and CAS number on the label match the order.

  • Ensure the Safety Data Sheet (SDS) is readily accessible.

2. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from oxidizing agents and incompatible materials.

3. Pre-Use Preparation:

  • Review the SDS thoroughly before handling the compound for the first time.

  • Ensure all required personal protective equipment (PPE) is available and in good condition.

  • Designate a specific area for handling, such as a chemical fume hood, especially if there is a potential for aerosol generation.

4. Handling and Use:

  • Wear the appropriate PPE as specified in the table above.

  • Avoid all direct contact with the skin and eyes.

  • Avoid breathing dust or aerosols.

  • Use only in a well-ventilated area.

  • After handling, wash hands thoroughly with soap and water.

5. Waste Collection:

  • Collect all waste material, including empty containers and contaminated disposables (e.g., gloves, weighing paper), in a designated and properly labeled hazardous waste container.

  • Do not mix with other waste streams unless compatibility is confirmed.

6. Disposal:

  • Dispose of all waste in accordance with institutional, local, state, and federal regulations.

  • Contact your institution's environmental health and safety (EHS) office for specific disposal procedures. Do not dispose of down the drain or in general waste.

By implementing these safety protocols, researchers can minimize risks and ensure the safe and effective use of this compound in their work. Building a culture of safety is paramount in the laboratory setting.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。